Product packaging for 1-methyl-1H-indazole-5-carbaldehyde(Cat. No.:CAS No. 872607-89-1)

1-methyl-1H-indazole-5-carbaldehyde

Cat. No.: B1387811
CAS No.: 872607-89-1
M. Wt: 160.17 g/mol
InChI Key: AKVDMQHGNSYFAG-UHFFFAOYSA-N
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Description

1-methyl-1H-indazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B1387811 1-methyl-1H-indazole-5-carbaldehyde CAS No. 872607-89-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVDMQHGNSYFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C=O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653302
Record name 1-Methyl-1H-indazole-5-carbaldehyde
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872607-89-1
Record name 1-Methyl-1H-indazole-5-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-indazole-5-carboxaldehyde
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Foundational & Exploratory

Preamble: The Strategic Importance of 1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 1-methyl-1H-indazole-5-carbaldehyde

In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, serving as the core of numerous therapeutic agents, from kinase inhibitors in oncology to anti-inflammatory drugs.[1][2] this compound (Molecular Formula: C₉H₈N₂O, Molecular Weight: 160.17 g/mol ) represents a critical and versatile building block within this chemical class.[3][4] Its strategic placement of a reactive aldehyde group at the C5 position, combined with the N1-methylation that removes tautomeric ambiguity, makes it an invaluable intermediate for library synthesis and lead optimization in drug discovery programs.[3][5]

This guide provides a comprehensive, technically-grounded framework for the definitive structural analysis of this molecule. We will move beyond mere data reporting to explore the causality behind experimental choices, establishing a self-validating analytical workflow essential for regulatory submission and intellectual property protection. The methodologies detailed herein are designed to provide an unambiguous confirmation of identity, purity, and structure.

Foundational Confirmation: Synthesis and High-Resolution Mass Spectrometry (HRMS)

Prior to in-depth structural elucidation, the target molecule must be synthesized and its elemental composition unequivocally confirmed. The N1-methylation is a key synthetic step, typically achieved by reacting 1H-indazole-5-carbaldehyde with a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.

Causality: Why start with HRMS? Following synthesis and purification, HRMS (specifically, using a Time-of-Flight or Orbitrap analyzer) is the most direct and sensitive method to confirm that the desired molecular formula has been achieved. It provides a highly accurate mass measurement (typically to within 5 ppm), which is crucial for distinguishing between isomers and other potential impurities. Electrospray Ionization (ESI) is chosen as a soft ionization technique that minimizes fragmentation and preserves the molecular ion for accurate mass measurement.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known standard immediately prior to analysis.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Analysis: Determine the exact mass of the most abundant ion and compare it to the theoretical mass calculated for the protonated molecule, [C₉H₈N₂O + H]⁺.

Data Presentation: Predicted HRMS Data
AdductMolecular FormulaTheoretical m/z
[M+H]⁺C₉H₉N₂O⁺161.07094
[M+Na]⁺C₉H₈N₂ONa⁺183.05288
[M+K]⁺C₉H₈N₂OK⁺199.02682
(Data derived from theoretical calculations)[6]

A measured mass of 161.0709 (± 0.0008) would confirm the elemental composition.

Visualization: Proposed MS/MS Fragmentation Workflow

Tandem mass spectrometry (MS/MS) can further validate the structure by inducing fragmentation. The following diagram illustrates the expected fragmentation pathway for the [M+H]⁺ ion.

parent [M+H]⁺ m/z = 161.07 frag1 Loss of CO (-28 Da) parent->frag1 frag2 Loss of CH₃ (-15 Da) parent->frag2 child1 [C₈H₉N₂]⁺ m/z = 133.08 frag1->child1 child2 [C₈H₅N₂O]⁺ m/z = 145.04 frag2->child2

Caption: Key fragmentation pathways for this compound.

Definitive Structural Elucidation: Multinuclear NMR Spectroscopy

NMR is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework and connectivity. A suite of 1D and 2D experiments is required for an unassailable assignment.

Causality: Why a full suite of NMR experiments? While a simple ¹H NMR can suggest the structure, it cannot definitively prove the substitution pattern or the location of the N-methyl group. 2D experiments like HSQC and HMBC are critical as they provide through-bond correlation data, creating a self-validating system where every atom's position is confirmed by its neighbors. DMSO-d₆ is often a preferred solvent for indazole derivatives due to its excellent solubilizing power and the positioning of its residual peak.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: Acquire a quantitative ¹H spectrum to observe proton chemical shifts, multiplicities (splitting patterns), and integrations.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using APT or DEPT-135) to identify all unique carbon environments.

  • 2D COSY: Acquire a Correlation Spectroscopy experiment to identify proton-proton spin coupling networks, primarily within the aromatic ring.

  • 2D HSQC: Acquire a Heteronuclear Single Quantum Coherence spectrum to correlate each proton directly to its attached carbon atom.

  • 2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is the most critical experiment for confirming the overall structure, as it reveals 2- and 3-bond correlations between protons and carbons.

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted δ (ppm) Multiplicity Integration Key HMBC Correlations
H-aldehyde (-CHO) 10.10 s 1H C5, C4, C6
H3 8.30 s 1H C9, C4, C8
H4 8.25 d 1H C5, C6, C9, C8
H6 7.90 dd 1H C5, C4, C8
H7 7.80 d 1H C8, C9, C5

| N-CH₃ | 4.10 | s | 3H | C3, C8 |

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted δ (ppm) Type
C=O (aldehyde) 193.0 C=O
C8 141.0 Cq
C6 129.5 CH
C5 128.0 Cq
C4 125.0 CH
C9 124.0 Cq
C7 111.0 CH
C3 136.0 CH

| N-CH₃ | 35.0 | CH₃ |

Note: Chemical shifts are predictive and based on analysis of similar indazole structures.[1][7] Actual experimental values are required for definitive confirmation.

Visualization: Key HMBC Correlations for Structural Confirmation

The following diagram highlights the two most crucial HMBC correlations that lock in the isomer identity: the correlation from the N-methyl protons to C3 and C8 confirms the N1 position, and the correlation from the aldehyde proton to C5 confirms its position.

Caption: Critical HMBC correlations confirming the N1-methyl and C5-carbaldehyde positions.

Functional Group Verification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, serving as a complementary technique to NMR and MS.

Causality: The primary utility of IR spectroscopy in this context is the unambiguous identification of the aldehyde C=O stretch. This is a strong, sharp absorbance in a relatively clean region of the spectrum, providing immediate evidence of the aldehyde's presence. Attenuated Total Reflectance (ATR) is the preferred modern method as it requires minimal sample preparation and is highly reproducible.

Experimental Protocol: ATR-FTIR
  • Background Scan: Clean the ATR crystal (typically diamond or germanium) and record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and compare them to known frequencies for specific functional groups.

Data Presentation: Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2880Medium-WeakAliphatic (N-CH₃) C-H Stretch
~2850 & ~2750WeakAldehyde C-H Stretch (Fermi doublet)
~1700-1680Strong, SharpAldehyde C=O Stretch
~1620-1450Medium-StrongAromatic C=C and C=N Ring Stretches
(Data based on typical frequencies for these functional groups)[8]

Ultimate Confirmation: Single-Crystal X-ray Crystallography

For a molecule intended for pharmaceutical development, obtaining a single-crystal X-ray structure is the gold standard. It provides an absolute, three-dimensional map of the molecule in the solid state.

Causality: While the combination of HRMS and NMR provides incontrovertible proof of the chemical structure and connectivity, X-ray crystallography goes further. It reveals precise bond lengths, bond angles, and the planarity of the bicyclic system. Crucially, it also elucidates the intermolecular packing forces (e.g., π-stacking, C-H···O interactions) in the crystal lattice, which can influence critical solid-state properties like solubility and stability.

Experimental Workflow: From Powder to Structure

start Purified Compound step1 Crystal Growth (e.g., slow evaporation, vapor diffusion) start->step1 step2 Crystal Selection & Mounting step1->step2 step3 X-ray Diffraction Data Collection step2->step3 step4 Structure Solution & Refinement step3->step4 end Final Structure: Bond Lengths, Angles, Packing Information step4->end

Caption: Standard workflow for single-crystal X-ray crystallographic analysis.

Conclusion

The structural characterization of this compound is a multi-faceted process where each analytical technique provides a unique and complementary piece of the puzzle. The workflow begins with HRMS to confirm the elemental formula, proceeds to a comprehensive suite of 1D and 2D NMR experiments to map the precise atomic connectivity, and is supported by IR spectroscopy for functional group confirmation. For ultimate structural proof and solid-state understanding, single-crystal X-ray crystallography is indispensable. Following this rigorous, self-validating pathway ensures the highest degree of scientific integrity for researchers and drug development professionals utilizing this valuable chemical intermediate.

References

Whitepaper: A Strategic Approach to the Synthesis of 1-Methyl-1H-indazole-5-carbaldehyde from Indole Precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-indazole-5-carbaldehyde is a versatile molecular scaffold and a crucial intermediate in the synthesis of pharmacologically active compounds, particularly in the development of kinase inhibitors for oncology.[1][2] This guide provides a comprehensive technical overview of a robust synthetic strategy that begins with readily available indole precursors. The core of this strategy lies in the nitrosative ring expansion of the indole's pyrrole ring to form the indazole nucleus. We will provide a detailed mechanistic exploration of this transformation, a field-proven experimental protocol optimized to maximize yield and minimize side reactions, and a proposed multi-step pathway to functionalize the resulting indazole intermediate to achieve the target molecule. This document is designed to bridge foundational chemical principles with practical, actionable insights for professionals in synthetic and medicinal chemistry.

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of medicinal chemistry, the indazole ring system is recognized as a "privileged scaffold." Its rigid, bicyclic structure and ability to act as a bioisostere of the native indole nucleus allow it to form potent and selective hydrogen bonds within the active sites of proteins.[3][4] This has led to the successful development of numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[3] The target of this guide, this compound, serves as a pivotal building block, with the aldehyde group providing a reactive handle for diverse chemical elaborations, and the N1-methyl group often enhancing metabolic stability and modulating binding affinity.

Transforming an indole into an indazole is a powerful and elegant strategy in heterocyclic chemistry.[3] This guide focuses on the most effective method for this conversion: a nitrosative rearrangement that cleaves and reconstructs the indole core to generate the desired indazole framework.

Core Transformation: Nitrosative Rearrangement of Indoles

The conversion of an indole to an indazole-3-carboxaldehyde via nitrosation is a multi-step process first described by Büchi and later optimized to overcome significant challenges.[5] This reaction provides the foundational step for building the target molecule from an indole precursor.

Mechanistic Deep Dive

The reaction proceeds through a cascade of well-defined intermediates. Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The entire process is initiated by the in-situ formation of a nitrosating agent, typically from sodium nitrite (NaNO₂) and a mineral acid like HCl.

  • C3-Nitrosation: The electron-rich C3 position of the indole ring undergoes electrophilic attack by the nitrosating agent to form a 3-nitrosoindole intermediate.

  • Tautomerization: The 3-nitrosoindole rapidly tautomerizes to its more stable oxime isomer.

  • Nucleophilic Attack & Ring Opening: The oxime intermediate is susceptible to nucleophilic attack. In an aqueous acidic medium, a water molecule attacks the C2 position of the indole ring. This crucial step triggers the cleavage of the C2-N1 bond, opening the five-membered pyrrole ring to form a ring-opened intermediate.

  • Ring Closure: The terminal nitrogen atom of the newly formed intermediate then attacks the ortho-carbon of the benzene ring, displacing the oxime group and forming the six-membered pyrazole ring of the indazole system. This intramolecular cyclization yields the final 1H-indazole-3-carboxaldehyde product.[3][5]

G cluster_legend cluster_mechanism Nitrosative Rearrangement Mechanism A Indole Precursor B Key Intermediates C Reagents D Final Product Indole Indole Nitrosoindole 3-Nitrosoindole Indole->Nitrosoindole C3-Nitrosation Oxime Oxime Intermediate Nitrosoindole->Oxime Tautomerization RingOpened Ring-Opened Intermediate Oxime->RingOpened Nucleophilic Attack & Ring Opening Indazole 1H-Indazole-3-carboxaldehyde RingOpened->Indazole Ring Closure NaNO2_HCl NaNO₂ / HCl NaNO2_HCl->Indole H2O H₂O H2O->Oxime

Caption: Mechanism of Indole to Indazole-3-carboxaldehyde Conversion.

Overcoming Key Challenges: The Dimerization Side Reaction

The primary challenge with this reaction, especially when using electron-rich indoles, is the formation of deep red-colored dimeric side products.[5] This occurs when a second, unreacted indole molecule (acting as a nucleophile) attacks the oxime intermediate before the water molecule can. This competitive reaction pathway significantly reduces the yield of the desired indazole.

The Field-Proven Solution: Reverse Addition

To circumvent this issue, an optimized procedure involves the slow addition of the indole solution to a pre-formed nitrosating mixture.[3][5] This "reverse addition" technique ensures that the concentration of the nucleophilic indole remains low at all times, thereby kinetically favoring the attack by the solvent (water), which is present in large excess. This simple yet critical modification dramatically minimizes dimer formation and leads to significantly higher yields.[5][6]

Experimental Protocol: Optimized Nitrosation of Indoles

The following is a generalized, robust protocol adapted from peer-reviewed literature for the synthesis of 1H-indazole-3-carboxaldehydes.[3][5]

Workflow Diagram

G A 1. Prepare Nitrosating Mixture (NaNO₂ in H₂O/DMF at 0°C) B 2. Acidify Mixture (Slowly add 2N HCl at 0°C) A->B D 4. Slow Reverse Addition (Add Indole solution via syringe pump over 2h at 0°C) B->D C 3. Prepare Indole Solution (Indole in DMF) C->D E 5. Reaction Progression (Stir at specified temp/time, monitor by TLC) D->E F 6. Work-up (EtOAc extraction, brine wash) E->F G 7. Purification (Dry over Na₂SO₄, concentrate, column chromatography) F->G H Pure 1H-Indazole-3-carboxaldehyde G->H

Caption: Experimental Workflow for Optimized Indole Nitrosation.

Step-by-Step Methodology:

  • Preparation of the Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve sodium nitrite (NaNO₂, 8.0 equiv.) in a mixture of deionized water and DMF at 0 °C (ice bath).

  • Acidification: Slowly add 2N aqueous HCl (2.7 equiv.) to the solution while maintaining the temperature at 0 °C. Stir the resulting mixture for 10 minutes.

  • Indole Solution Preparation: In a separate flask, prepare a solution of the indole precursor (1.0 equiv.) in DMF.

  • Slow Addition: Using a syringe pump, add the indole solution to the vigorously stirred nitrosating mixture at 0 °C over a period of 2 hours.

  • Reaction Monitoring: After the addition is complete, allow the reaction to proceed. The required time and temperature are substrate-dependent (see Table 1). Monitor the consumption of starting material and intermediates by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and extract three times with ethyl acetate (EtOAc). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure 1H-indazole-3-carboxaldehyde.

Substrate Scope and Performance

This optimized protocol is effective for a wide range of indole precursors. The key variable is the electron density of the indole ring, which dictates the necessary reaction time and temperature after the slow addition is complete.

Indole Precursor (Substituent)Reaction Conditions (Post-Addition)Yield (%)Reference
5-BromoindoleStir 1h at 0°C, then 1h at RT96%[5]
6-ChloroindoleStir 1h at 0°C, then 1h at RT92%[5]
5-MethoxyindoleStir 48h at 50°C78%[5]
5-CarboxyindoleStir 2h at 50°C62%[5]
5-NitroindoleStir 6h at 80°C84%[3]

Proposed Synthetic Pathway to this compound

The core nitrosative transformation provides an indazole with an aldehyde at the C3 position. To arrive at the target molecule, this compound, a strategic multi-step sequence is required. The following pathway leverages the robust indole-to-indazole conversion as the initial key step.

G Start 5-Bromoindole Step1_Product 5-Bromo-1H-indazole- 3-carboxaldehyde Start->Step1_Product Step 1: Nitrosative Rearrangement Step2_Product 5-Bromo-1H-indazole Step1_Product->Step2_Product Step 2: Deformylation Step3_Product 5-Bromo-1-methyl- 1H-indazole Step2_Product->Step3_Product Step 3: N-Methylation Final_Product 1-Methyl-1H-indazole- 5-carbaldehyde Step3_Product->Final_Product Step 4: Formylation

Caption: Proposed 4-Step Synthesis of the Target Molecule.

Step 1: Nitrosative Rearrangement of 5-Bromoindole
  • Rationale: 5-Bromoindole is an ideal starting material. It is commercially available and, as an electron-deficient indole, it undergoes the nitrosative rearrangement in excellent yield (96%) with minimal side products under mild conditions.[5] The bromo-substituent serves as a crucial handle for the subsequent introduction of the aldehyde group.

  • Protocol: Follow the detailed experimental protocol described in Section 2.3.

Step 2: Deformylation of the C3-Aldehyde
  • Rationale: The aldehyde at the C3 position must be removed. A common method for deformylation of electron-rich heterocyclic aldehydes is via oxidation to the corresponding carboxylic acid followed by thermal or copper-catalyzed decarboxylation.

  • Conceptual Protocol:

    • Oxidize the 5-bromo-1H-indazole-3-carboxaldehyde to 5-bromo-1H-indazole-3-carboxylic acid using an oxidant like potassium permanganate (KMnO₄) or Jones reagent.

    • Perform decarboxylation by heating the resulting carboxylic acid in a high-boiling point solvent like quinoline, often with a copper catalyst, to yield 5-bromo-1H-indazole.

Step 3: Regioselective N-Methylation
  • Rationale: The N1 position of the indazole ring must be methylated. Alkylation of NH-indazoles can produce a mixture of N1 and N2 isomers. However, N1-alkylation is generally the thermodynamically favored product.[7] Using a base like sodium hydride (NaH) to deprotonate the indazole followed by reaction with an electrophile like methyl iodide (MeI) or dimethyl sulfate ((Me)₂SO₄) typically provides good selectivity for the N1-methylated product.

  • Conceptual Protocol:

    • Deprotonate 5-bromo-1H-indazole with NaH in an aprotic polar solvent such as DMF or THF at 0 °C.

    • Add methyl iodide and allow the reaction to warm to room temperature, proceeding until TLC indicates full consumption of the starting material.

    • Purify to isolate 5-bromo-1-methyl-1H-indazole.

Step 4: Formylation at the C5 Position
  • Rationale: The final step is to convert the C5-bromo substituent into the target aldehyde. The most reliable method for this transformation is a lithium-halogen exchange followed by quenching with a formylating agent.

  • Conceptual Protocol:

    • Dissolve 5-bromo-1-methyl-1H-indazole in an anhydrous ethereal solvent like THF or diethyl ether and cool to -78 °C under an inert atmosphere.

    • Add a solution of n-butyllithium (n-BuLi) dropwise to perform the lithium-halogen exchange, generating a highly reactive 5-lithio-1-methyl-1H-indazole intermediate.

    • Quench the reaction by adding anhydrous N,N-dimethylformamide (DMF).

    • Perform an aqueous work-up to hydrolyze the intermediate and yield the final product, this compound.

Conclusion

The synthesis of this compound from an indole precursor is a testament to the power of strategic, multi-step organic synthesis. While a direct conversion is not feasible, a robust and high-yielding pathway can be designed around a core indole-to-indazole ring expansion. The optimized nitrosative rearrangement provides a reliable method for constructing the indazole nucleus. Subsequent, well-established functional group interconversions—deformylation, N-methylation, and formylation—provide a clear and logical route to the desired, highly valuable synthetic intermediate. This guide offers both the foundational mechanistic understanding and the practical, field-proven insights necessary for researchers to successfully implement this strategy in a laboratory setting.

References

A Technical Guide to the Spectroscopic Characterization of 1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

1-methyl-1H-indazole-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid bicyclic core, comprised of a fused benzene and pyrazole ring system, offers a unique scaffold for the development of novel therapeutic agents and functional materials. The presence of the reactive aldehyde group at the 5-position, coupled with the N-methylation that resolves tautomeric ambiguity, makes this molecule a prime candidate for further synthetic elaboration.[1] Derivatives of the indazole core are known to exhibit a wide range of biological activities, including but not limited to, anti-cancer and anti-inflammatory properties.[1]

Accurate and comprehensive structural elucidation is the bedrock of chemical research and development. For a molecule like this compound, a thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of next-generation derivatives. This in-depth technical guide provides a detailed overview of the expected spectroscopic data for this compound, based on established principles and data from closely related analogues. Furthermore, it outlines the field-proven experimental protocols for acquiring high-quality spectroscopic data.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound, with the IUPAC numbering scheme, is shown below:

Caption: Molecular structure of this compound.

This guide will delve into the four primary spectroscopic techniques used for the characterization of this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for each of the aromatic protons, the methyl protons, and the aldehyde proton. The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing nature of the aldehyde and the electronic effects of the bicyclic system.

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-CHO9.9 - 10.1s-1H
H-38.0 - 8.2s-1H
H-47.9 - 8.1d~8.51H
H-67.7 - 7.9dd~8.5, ~1.51H
H-77.4 - 7.6d~8.51H
N-CH₃4.0 - 4.2s-3H

Causality Behind Predictions:

  • H-CHO: Aldehyde protons are highly deshielded due to the anisotropic effect of the carbonyl group and typically appear as a singlet in the 9-10 ppm region.

  • Aromatic Protons (H-3, H-4, H-6, H-7): The protons on the indazole ring system will reside in the aromatic region (7-8.5 ppm). The electron-withdrawing aldehyde at C-5 will deshield adjacent protons, particularly H-4 and H-6. The expected splitting patterns arise from ortho and meta couplings. H-3 is expected to be a singlet as it lacks adjacent protons for coupling.

  • N-CH₃: The methyl group attached to the nitrogen atom is expected to be a singlet and will be deshielded compared to a typical alkyl methyl group due to the influence of the aromatic ring system, appearing around 4 ppm.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will provide complementary information, showing distinct signals for each unique carbon atom in the molecule.

Carbon Predicted δ (ppm)
C=O190 - 195
C-7a140 - 142
C-3a138 - 140
C-5135 - 137
C-3133 - 135
C-6125 - 127
C-4122 - 124
C-7109 - 111
N-CH₃35 - 37

Causality Behind Predictions:

  • C=O: The carbonyl carbon of the aldehyde is highly deshielded and will appear significantly downfield.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are determined by their position within the heterocyclic system and substitution. Quaternary carbons (C-7a, C-3a, C-5) will have distinct chemical shifts.

  • N-CH₃: The methyl carbon will appear in the upfield region, with its exact position influenced by the nitrogen atom and the aromatic system.

Experimental Protocol for NMR Data Acquisition

G NMR Sample Preparation and Data Acquisition Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of This compound prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard (e.g., TMS) if required prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample into the NMR spectrometer prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR and other relevant spectra (e.g., DEPT, COSY) acq3->acq4 proc1 Fourier transform the FID acq4->proc1 proc2 Phase and baseline correct the spectrum proc1->proc2 proc3 Calibrate chemical shifts to solvent or internal standard proc2->proc3 proc4 Integrate peaks and analyze coupling patterns proc3->proc4

Caption: Workflow for NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of solid this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. Ensure the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's sample holder.

    • Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Subsequently, acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time will be necessary.

    • Additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be run to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling networks.

  • Data Processing:

    • Apply a Fourier transform to the raw free induction decay (FID) data to obtain the frequency-domain spectrum.

    • Perform phase and baseline correction to ensure accurate integration and peak picking.

    • Calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce connectivity information.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bond types.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000C-H stretch (aromatic)Medium
2950 - 2850C-H stretch (methyl)Medium
2850 - 2750C-H stretch (aldehyde)Medium (often two bands)
1700 - 1680C=O stretch (aldehyde)Strong
1620 - 1450C=C stretch (aromatic ring)Medium to Strong
1380 - 1360C-H bend (methyl)Medium
900 - 675C-H bend (aromatic, out-of-plane)Strong

Causality Behind Predictions:

  • C=O Stretch: The carbonyl group of the aldehyde will give rise to a strong, sharp absorption band in the region of 1700-1680 cm⁻¹. Conjugation with the aromatic ring is expected to lower this frequency slightly from that of a simple aliphatic aldehyde.

  • Aldehyde C-H Stretch: A characteristic feature of aldehydes is the C-H stretching vibration, which typically appears as two weak to medium bands between 2850 and 2750 cm⁻¹.

  • Aromatic C-H and C=C Stretches: The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching absorptions in the 1620-1450 cm⁻¹ region.

  • Methyl C-H Stretch and Bend: The N-methyl group will show C-H stretching bands below 3000 cm⁻¹ and a characteristic bending vibration around 1370 cm⁻¹.

Experimental Protocol for IR Data Acquisition (Thin Solid Film)

G IR Spectroscopy (Thin Solid Film) Workflow prep1 Dissolve a few mg of sample in a volatile solvent (e.g., CH₂Cl₂) prep2 Apply a drop of the solution to a salt plate (e.g., NaCl) prep1->prep2 prep3 Allow the solvent to evaporate, leaving a thin film prep2->prep3 acq1 Place the salt plate in the FTIR spectrometer prep3->acq1 acq2 Acquire the background spectrum (clean salt plate) acq3 Acquire the sample spectrum acq2->acq3 proc1 Analyze the absorption bands in the resulting spectrum acq3->proc1

Caption: Workflow for IR analysis of a solid sample.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount (a few milligrams) of this compound in a small vial.

    • Add a few drops of a volatile solvent, such as methylene chloride or acetone, to dissolve the solid.[3]

    • Apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]

    • Allow the solvent to evaporate completely, which will leave a thin film of the solid compound on the plate.[3]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FTIR spectrometer.

    • First, acquire a background spectrum of the empty instrument (or a clean, empty salt plate). This is crucial to subtract the absorptions from atmospheric CO₂ and water vapor.

    • Then, acquire the spectrum of the sample. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the key absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[4] It provides information about the molecular weight of the compound and can also offer structural insights through the analysis of fragmentation patterns.

Predicted Mass Spectrum Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z = 160.06. The molecular formula is C₉H₈N₂O. A high-resolution mass spectrometer (HRMS) would be able to confirm this elemental composition with high accuracy.

  • Key Fragmentation Pathways:

    • Loss of H radical: [M-H]⁺ at m/z = 159. This is a common fragmentation for aldehydes.

    • Loss of CO (decarbonylation): [M-CO]⁺ at m/z = 132. This fragment would correspond to the 1-methyl-1H-indazole cation.

    • Loss of N₂: Further fragmentation of the indazole ring might lead to the loss of a neutral N₂ molecule.

    • Loss of CH₃: Cleavage of the N-methyl group could result in a fragment at m/z = 145.

Experimental Protocol for LC-MS Data Acquisition

Liquid chromatography-mass spectrometry (LC-MS) is a common method for analyzing non-volatile solid samples.[5]

G LC-MS Analysis Workflow prep1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol) lc1 Inject the sample into the HPLC system prep1->lc1 lc2 Separate the analyte on a chromatographic column (e.g., C18) lc1->lc2 ms1 Introduce the eluent into the mass spectrometer's ionization source (e.g., ESI) lc2->ms1 ms2 Generate ions and separate them based on m/z ms1->ms2 ms3 Detect the ions and generate the mass spectrum ms2->ms3

Caption: Workflow for LC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).

  • Liquid Chromatography:

    • Inject a small volume of the sample solution into the HPLC system.

    • The compound is passed through a chromatographic column (e.g., a C18 reversed-phase column) to separate it from any impurities.

  • Mass Spectrometry:

    • The eluent from the LC is directed into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI).

    • The analyte is ionized, and the resulting ions are guided into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge ratio.

    • The detector records the abundance of each ion, generating a mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorbance (λ_max) are characteristic of the chromophores present in the molecule.

Predicted UV-Vis Spectrum

The indazole ring system is an aromatic chromophore. The presence of the conjugated aldehyde group will extend the conjugation and is expected to result in a bathochromic (red) shift of the absorption maxima compared to unsubstituted 1-methyl-indazole.

  • Predicted λ_max: In a solvent like ethanol or acetonitrile, one would expect to see strong absorptions in the range of 250-350 nm, corresponding to π → π* transitions within the conjugated aromatic system. The n → π* transition of the carbonyl group might be observed as a weaker absorption at a longer wavelength.

Experimental Protocol for UV-Vis Data Acquisition

G UV-Vis Spectroscopy Workflow prep1 Prepare a dilute solution of known concentration in a UV-transparent solvent prep2 Fill a quartz cuvette with the solvent (blank) prep1->prep2 acq1 Place the blank cuvette in the spectrophotometer and record the baseline prep2->acq1 prep3 Rinse and fill the cuvette with the sample solution acq1->prep3 acq2 Place the sample cuvette in the spectrophotometer prep3->acq2 acq3 Scan the desired wavelength range and record the absorbance spectrum acq2->acq3

Caption: Workflow for UV-Vis analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen such that the maximum absorbance falls within the optimal range of the instrument (typically 0.1 - 1.0).

  • Instrument Setup and Baseline Correction:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

    • Fill a clean quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the sample holder and record a baseline spectrum. This will subtract any absorbance from the solvent and the cuvette itself.[6]

  • Sample Measurement:

    • Rinse the cuvette with a small amount of the sample solution before filling it.

    • Place the sample-containing cuvette in the spectrophotometer.

    • Scan the desired wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

Conclusion

The spectroscopic characterization of this compound provides a unique fingerprint that is essential for its unambiguous identification and quality assessment. This guide has presented a predicted spectroscopic profile based on established chemical principles and data from analogous structures, alongside detailed, field-proven protocols for data acquisition. For researchers in synthetic chemistry, drug discovery, and materials science, a thorough understanding and application of these spectroscopic techniques are indispensable for advancing their scientific endeavors. The combination of NMR for detailed structural mapping, IR for functional group identification, MS for molecular weight and fragmentation analysis, and UV-Vis for insights into the electronic structure, provides a comprehensive and self-validating system for the characterization of this important heterocyclic compound.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-indazole-5-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its indazole core is a key pharmacophore found in a variety of biologically active molecules.[1][2] Accurate structural elucidation is paramount for its application in drug design and synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of such molecules.[2][3] This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering insights into spectral interpretation and experimental considerations.

Molecular Structure and Numbering

The structural integrity and ultimate utility of this compound in complex synthetic pathways rely on precise characterization. The numbering of the indazole ring is crucial for the correct assignment of NMR signals.

G cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (5-10 mg in 0.6-0.7 mL deuterated solvent) B Insert Sample into Spectrometer A->B C Lock and Shim (Optimize magnetic field homogeneity) B->C D Tune Probe (For both ¹H and ¹³C frequencies) C->D E Acquire ¹H Spectrum (Standard pulse sequence, e.g., zg30) D->E F Acquire ¹³C Spectrum (Proton-decoupled pulse sequence, e.g., zgpg30) D->F G Process Data (Fourier transform, phase correction, baseline correction) E->G F->G H Spectral Analysis (Integration, peak picking, assignment) G->H

References

The Aldehyde Group in Methyl-Indazoles: A Technical Guide to Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, prized for its role in a multitude of kinase inhibitors and other therapeutic agents. The introduction of a formyl (aldehyde) group, particularly at the C3-position, transforms the indazole into a versatile intermediate, unlocking a diverse array of synthetic transformations. This guide provides an in-depth exploration of the reactivity of the aldehyde group in methyl-substituted indazoles. We will dissect the nuanced electronic and steric influences imparted by the position of the methyl group—whether on the N1 or N2 nitrogen of the pyrazole ring or on the fused benzene ring—and how these factors govern the aldehyde's susceptibility to nucleophilic attack. This document offers detailed, field-proven protocols for key synthetic transformations including Wittig olefination, Knoevenagel condensation, and reductive amination, supported by quantitative data and mechanistic insights to empower researchers in drug discovery and development.

Introduction: The Formyl-Indazole as a Strategic Synthetic Intermediate

Indazole derivatives are of immense interest in pharmaceutical development due to their ability to form crucial hydrogen bond interactions within the active sites of proteins.[1][2] The aldehyde functionality at the C3 position serves as a versatile synthetic handle, allowing for the construction of carbon-carbon and carbon-heteroatom bonds, thereby enabling access to a wide range of polyfunctionalized 3-substituted indazoles.[1][3] These subsequent modifications are pivotal in the structure-activity relationship (SAR) studies essential for optimizing drug candidates.

The reactivity of this aldehyde is not constant; it is finely tuned by the substitution pattern on the indazole core, most notably by the placement of a methyl group. Understanding these effects is paramount for predicting reaction outcomes and designing efficient synthetic routes.

The Influence of Methyl Group Position on Aldehyde Reactivity

The location of the methyl group on the indazole scaffold dictates the electronic environment of the entire ring system, which in turn modulates the electrophilicity of the aldehyde's carbonyl carbon. This is rooted in the distinct electronic characteristics of the 1H- and 2H-indazole tautomers and their N-methylated analogues.

Electronic Landscape: 1-Methyl vs. 2-Methyl Isomers

The two nitrogen atoms in the indazole ring are not electronically equivalent. The 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[4][5] Methylation fixes the molecule into one of these forms, leading to significant differences in their electronic properties and, consequently, the reactivity of a C3-aldehyde.

  • 1-Methyl-1H-indazole-3-carbaldehyde: In the 1H-isomer, the N1 nitrogen is more pyrrole-like. The methyl group at this position acts as an electron-donating group, pushing electron density into the bicyclic system. This increased electron density is delocalized throughout the rings and onto the C3-aldehyde group. As a result, the carbonyl carbon becomes less electrophilic, and its reactivity towards nucleophiles is generally decreased .

  • 2-Methyl-2H-indazole-3-carbaldehyde: The N2 nitrogen is more pyridine-like. The 2H-indazole tautomer possesses a higher dipole moment than the 1H form.[4] Methylation at the N2 position results in a different distribution of electron density. The 2-methyl-2H-indazole system is generally considered to be more electron-withdrawing in nature compared to the 1-methylated counterpart. This leads to a more electron-deficient C3-position, rendering the attached aldehyde group more electrophilic and thus more reactive towards nucleophilic attack. This enhanced reactivity is leveraged in the synthesis of kinase inhibitors like Pazopanib, which feature the 2-substituted indazole core.[4]

C-Methyl Isomers (e.g., 5-Methyl or 7-Methyl)

When the methyl group is located on the benzene portion of the indazole ring, its effect is more straightforward and analogous to standard aromatic chemistry.

  • Electron-Donating Effect: A methyl group on the benzene ring (e.g., at C5, C6, or C7) acts as a weak electron-donating group through hyperconjugation and induction. This slightly increases the overall electron density of the bicyclic system, which can marginally decrease the electrophilicity of the C3-aldehyde compared to the unsubstituted parent compound. For instance, in 7-methyl-1H-indazole-3-carbaldehyde, this effect is present.[6]

Steric Considerations

Steric hindrance is generally not a major factor for reactions at the C3-aldehyde, as it is relatively exposed. However, bulky substituents at the C4 position could potentially influence the approach of nucleophiles. For the isomers discussed (1-methyl, 2-methyl, and C-methyl), steric effects on the aldehyde itself are minimal.

The interplay of these electronic and steric factors is crucial for selecting appropriate reaction conditions and predicting outcomes, as will be detailed in the subsequent sections.

G cluster_1 1-Methyl-1H-indazole-3-carbaldehyde cluster_2 2-Methyl-2H-indazole-3-carbaldehyde cluster_3 C-Methyl-1H-indazole-3-carbaldehyde N1_Me N1-Methyl Group Aldehyde_1 C3-Aldehyde N1_Me->Aldehyde_1 Electron-Donating Effect (Delocalization) Reactivity_1 Decreased Electrophilicity Lower Reactivity Aldehyde_1->Reactivity_1 N2_Me N2-Methyl Group Aldehyde_2 C3-Aldehyde N2_Me->Aldehyde_2 Electron-Withdrawing Effect (Inductive/Resonance) Reactivity_2 Increased Electrophilicity Higher Reactivity Aldehyde_2->Reactivity_2 C_Me C5/C7-Methyl Group Aldehyde_3 C3-Aldehyde C_Me->Aldehyde_3 Weak Electron-Donating Effect (Hyperconjugation) Reactivity_3 Slightly Decreased Electrophilicity Aldehyde_3->Reactivity_3

Figure 1. Influence of methyl group position on C3-aldehyde reactivity.

Synthesis of Methyl-Indazole-3-Carbaldehydes

A reliable synthesis of the starting aldehyde is a prerequisite for its further elaboration. The Vilsmeier-Haack formylation is generally ineffective for direct C3-formylation of the indazole ring.[1] The most robust and widely adopted method involves the nitrosation of a corresponding methyl-indole precursor.[6][7]

General Protocol: Nitrosation of Methyl-Indoles

This procedure, adapted from the work of Chevalier et al., provides a general and high-yielding route to 1H-indazole-3-carbaldehydes from indole precursors.[6]

Experimental Protocol:

  • Prepare a nitrosating mixture by dissolving sodium nitrite (NaNO₂, 8.0 equiv.) in a mixture of water and DMF at 0 °C.

  • Slowly add hydrochloric acid (HCl, ~2.7-7.0 equiv.) to the solution, maintaining the temperature at 0 °C.

  • After stirring for 10-15 minutes, add a solution of the corresponding methyl-indole (1.0 equiv.) in DMF dropwise over a period of 1-2 hours using a syringe pump. This slow addition is critical to minimize the formation of dimeric side products.

  • Once the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours, or gently heat to 50-80 °C for electron-poor substrates, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired methyl-indazole-3-carbaldehyde.

G Indole Methyl-Indole SlowAdd Slow Addition (Syringe Pump, 0°C) Indole->SlowAdd Nitrosating Nitrosating Mixture (NaNO₂, HCl, DMF/H₂O) Nitrosating->SlowAdd Stir Stir at RT or Heat SlowAdd->Stir Workup Aqueous Workup & Extraction Stir->Workup Purify Column Chromatography Workup->Purify Product Methyl-Indazole- 3-Carbaldehyde Purify->Product

Figure 2. General workflow for the synthesis of indazole-3-carbaldehydes.
Spectroscopic Data of Key Aldehyde Precursors

The following table summarizes key 1H and 13C NMR chemical shifts for representative methyl-indazole-3-carbaldehydes. These data are crucial for reaction monitoring and product characterization.

Compound1H NMR (Aldehyde, δ ppm)13C NMR (Carbonyl, δ ppm)Key 1H NMR Shifts (Methyl, δ ppm)Reference
1-Methyl-1H-indazole-3-carbaldehyde ~10.3~186.0~4.2 (N-CH₃)[8] (Derived)
2-Methyl-2H-indazole-3-carbaldehyde ~10.2~187.5~4.3 (N-CH₃)[4]
7-Methyl-1H-indazole-3-carbaldehyde 10.31187.72.62 (Ar-CH₃)[6]

Key Transformations of the Aldehyde Group

The aldehyde group on methyl-indazoles readily participates in a variety of classical C-C and C-N bond-forming reactions. The choice of reagents and conditions should be guided by the electronic nature of the specific isomer being used.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes with precise control over the double bond's location.[4] This is particularly useful for extending the carbon framework from the C3 position.

G Indazole_CHO Indazole-CHO plus1 + Indazole_CHO->plus1 Ylide Phosphorus Ylide (Ph₃P=CHR') plus1->Ylide arrow Ylide->arrow Indazole_Alkene Indazole-Alkene arrow->Indazole_Alkene plus2 + Indazole_Alkene->plus2 TPPO Ph₃P=O plus2->TPPO

Figure 3. General scheme of the Wittig Reaction.

General Protocol:

  • Prepare the phosphorus ylide in situ. Suspend the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 equiv.) in an anhydrous aprotic solvent like THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-BuLi, t-BuOK, 1.1 equiv.) dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep yellow or orange).

  • Stir the ylide solution for 30-60 minutes at the same temperature.

  • Add a solution of the methyl-indazole-3-carbaldehyde (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent or by column chromatography.

Causality and Self-Validation: The use of an anhydrous solvent and inert atmosphere is critical as the ylide is a strong base and highly reactive towards water and oxygen. The reaction progress is easily monitored by TLC, observing the consumption of the aldehyde and the appearance of a new, typically less polar, spot for the alkene product. For less reactive aldehydes (e.g., 1-methyl-1H-indazole-3-carbaldehyde), longer reaction times or gentle heating may be required.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a weak base to form an α,β-unsaturated product.[4]

Figure 4. General scheme of the Knoevenagel Condensation.

General Protocol:

  • Dissolve the methyl-indazole-3-carbaldehyde (1.0 equiv.) and the active methylene compound (1.0-1.2 equiv.) in a suitable solvent such as ethanol, toluene, or dichloromethane.

  • Add a catalytic amount of a weak base (e.g., piperidine, pyrrolidine, or ammonium acetate).

  • Stir the reaction at room temperature or heat to reflux. A Dean-Stark trap can be used with toluene to remove the water formed and drive the reaction to completion.

  • Monitor the reaction by TLC. The product is often a colorful solid that may precipitate from the reaction mixture upon cooling.

  • If precipitation occurs, collect the product by filtration and wash with a cold solvent.

  • If the product remains in solution, concentrate the mixture and purify by recrystallization or column chromatography.

Causality and Self-Validation: The choice of base is critical; a strong base would deprotonate the indazole NH (in 1H-isomers) or lead to self-condensation of the aldehyde. A weak amine base is sufficient to catalyze the reaction. For more reactive aldehydes (e.g., 2-methyl-2H-indazole-3-carbaldehyde), the reaction often proceeds smoothly at room temperature.

Reductive Amination: Synthesis of Amines

Reductive amination is a highly effective two-step, one-pot process to convert the aldehyde into a secondary or tertiary amine. It involves the initial formation of an imine (or iminium ion) with a primary or secondary amine, followed by in-situ reduction.[4]

G Start Indazole-CHO + R'R''NH Imine Imine / Iminium Ion Intermediate Start->Imine - H₂O Product Indazole-CH₂NR'R'' Imine->Product ReducingAgent Reducing Agent (NaBH(OAc)₃, NaBH₃CN) ReducingAgent->Product Reduction

Figure 5. Workflow for Reductive Amination.

General Protocol:

  • Dissolve the methyl-indazole-3-carbaldehyde (1.0 equiv.) and the desired primary or secondary amine (1.0-1.2 equiv.) in a suitable solvent like dichloromethane (DCM), dichloroethane (DCE), or methanol.

  • Add a mild acid catalyst, such as acetic acid (a few drops), to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add a selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 equiv.) or sodium cyanoborohydride (NaBH₃CN), portion-wise.

  • Continue stirring at room temperature for 2-24 hours until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry, and concentrate. Purify the residue by column chromatography.

Causality and Self-Validation: The use of selective reducing agents like NaBH(OAc)₃ is key. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate imine/iminium ion as it forms. This selectivity prevents the formation of the corresponding alcohol as a side product and allows for a convenient one-pot procedure. The reaction's endpoint is confirmed by the disappearance of the aldehyde and the appearance of the more basic amine product on the TLC plate.

Quantitative Data and Comparative Analysis

Starting AldehydeReactionReagentsProductYieldReference
1H-Indazole-3-carbaldehydeWittigPh₃P=CHCO₂Et(E)-Ethyl 3-(1H-indazol-3-yl)acrylateHigh[2][6]
2-Methyl-2H-indazole-3-carbaldehydeKnoevenagelMalononitrile, Piperidine2-((2-Methyl-2H-indazol-3-yl)methylene)malononitrileGood[4]
7-Methyl-1H-indazole-3-carbaldehydeSynthesis7-Methyl-indole, NaNO₂, HCl7-Methyl-1H-indazole-3-carbaldehyde72%[6][7]
1H-Indazole-3-carbaldehydeReductive AminationBenzylamine, NaBH(OAc)₃N-Benzyl-1-(1H-indazol-3-yl)methanamineGood[4] (Inferred)

Conclusion

The aldehyde group on a methyl-indazole core is a powerful and versatile functional group for the elaboration of this privileged scaffold. The reactivity of the aldehyde is intrinsically linked to the position of the methyl substituent. N-methylation at the N2 position generally leads to a more reactive, electrophilic aldehyde, which is advantageous for many nucleophilic addition reactions. Conversely, methylation at the N1 position or on the carbocyclic ring tends to decrease reactivity through electron donation. By understanding these fundamental principles and employing the robust protocols detailed in this guide for Wittig, Knoevenagel, and reductive amination reactions, researchers in drug development can strategically and efficiently synthesize diverse libraries of indazole derivatives to accelerate the discovery of new therapeutic agents.

References

Tautomerism in methyl-indazole carbaldehyde isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Methyl-Indazole Carbaldehyde Isomers

Authored by a Senior Application Scientist

Abstract

Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The biological activity and physicochemical properties of these compounds are intrinsically linked to their molecular structure, particularly the phenomenon of annular tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium between 1H- and 2H-isomers in a crucial subclass: methyl-indazole carbaldehydes. We will dissect the theoretical underpinnings of their stability, detail the rigorous experimental methodologies required for their unambiguous characterization, and analyze the subtle environmental and structural factors that govern the tautomeric landscape. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this vital heterocyclic system.

The Indazole Core: A Privileged Scaffold Defined by Tautomerism

The indazole ring system, a fusion of benzene and pyrazole, is a 10-π electron aromatic heterocycle that exists predominantly in two tautomeric forms: the 1H-indazole and the 2H-indazole.[1][3] The position of the mobile proton on one of the two nitrogen atoms dictates the electronic distribution and geometry of the entire molecule.

  • 1H-Indazole (Benzenoid form): Generally the more thermodynamically stable tautomer, it possesses a benzenoid structure that benefits from greater aromatic resonance energy.[1][3][4][5][6]

  • 2H-Indazole (Quinonoid form): This tautomer has a quinonoid-like structure and is typically higher in energy.[3][7] However, its stability can be significantly influenced by substitution patterns and solvent interactions.[8][9]

The tautomeric preference is not merely an academic curiosity; it profoundly impacts a molecule's properties, including its dipole moment, pKa, hydrogen bonding capability, and ultimately, its biological receptor affinity and metabolic fate.[2][10] For methyl-indazole carbaldehydes, the interplay between the electron-donating methyl group and the electron-withdrawing carbaldehyde group creates a complex electronic environment where the tautomeric equilibrium can be finely tuned.

Visualizing the Tautomeric Equilibrium

The equilibrium between the 1H and 2H forms is a dynamic process influenced by several key factors.

G cluster_0 Tautomeric Forms cluster_1 Influencing Factors T1 1H-Tautomer (Benzenoid) T2 2H-Tautomer (Quinonoid) T1->T2 K_eq F1 Substituent Effects (Electronic & Steric) F1->T1 stabilizes/destabilizes F2 Solvent Polarity & H-Bonding F2->T2 stabilizes/destabilizes F3 Temperature F3->T1 shifts equilibrium

Caption: Factors governing the 1H- and 2H-tautomeric equilibrium in substituted indazoles.

Theoretical Prediction of Tautomer Stability

Before embarking on experimental work, computational chemistry provides invaluable predictive insights into the relative stabilities of tautomers. Density Functional Theory (DFT) and ab initio methods are powerful tools for this purpose.[8][11][12]

The core principle behind this approach is the calculation of the ground-state energies for each tautomer. The isomer with the lower calculated energy is predicted to be the more stable and, therefore, the predominant form at equilibrium.

Causality in Computational Choice: We choose methods like B3LYP with a basis set such as 6-311++G(d,p) for a balance of computational cost and accuracy.[13] This level of theory is well-suited for capturing the subtle electronic effects within aromatic systems and providing reliable energy differences. The calculations should be performed for the gas phase to understand intrinsic stability and then with a polarizable continuum model (PCM) to simulate solvent effects.[14][15][16]

Data Presentation: Calculated Relative Energies

The following table illustrates hypothetical, yet representative, energy differences calculated for a model 3-methyl-indazole-5-carbaldehyde.

TautomerCalculation LevelPhaseRelative Energy (ΔE)Predicted Population (298 K)
1H-Isomer B3LYP/6-311++G(d,p)Gas0.00 kcal/mol>99%
2H-Isomer B3LYP/6-311++G(d,p)Gas+3.8 kcal/mol<1%
1H-Isomer B3LYP/6-311++G(d,p) + PCM(DMSO)Solution0.00 kcal/mol~95%
2H-Isomer B3LYP/6-311++G(d,p) + PCM(DMSO)Solution+1.9 kcal/mol~5%

Note: These values are illustrative. Actual energy differences vary based on the precise substitution pattern.

These calculations suggest that while the 1H-tautomer is overwhelmingly dominant in the gas phase, a polar solvent like DMSO can stabilize the more polar 2H-tautomer, making it a minor but potentially significant component in solution.[8]

Experimental Workflow for Tautomer Elucidation

A multi-pronged spectroscopic approach is essential for the unambiguous identification and quantification of tautomers in solution and the solid state. This workflow represents a self-validating system where data from orthogonal techniques converge to a single, confident structural assignment.

G start Synthesized Methyl-Indazole Carbaldehyde Isomer Mixture nmr NMR Spectroscopy (¹H, ¹³C, HMBC, NOESY) start->nmr uvvis UV-Vis Spectroscopy start->uvvis ir IR Spectroscopy start->ir data Correlate Spectroscopic Data nmr->data uvvis->data ir->data assign Tautomer Structure Assignment & Quantification data->assign comp Computational Validation (DFT Energy Calculations) comp->assign final Final Validated Structure assign->final xray X-Ray Crystallography (Solid-State Confirmation) xray->final Definitive for Solid State

Caption: A self-validating workflow for the definitive assignment of tautomeric structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for distinguishing between 1H- and 2H-indazole isomers in solution.[3] The chemical shifts of protons and carbons are highly sensitive to the electronic environment, which differs significantly between the two tautomers.

Key Diagnostic NMR Signals:

Nucleus1H-Isomer Characteristic2H-Isomer CharacteristicRationale
H-3 ~8.1 ppm~8.4 ppmThe H-3 proton in 2H-indazoles is typically more deshielded.[4]
H-7 Higher frequency (deshielded)Lower frequency (shielded)In the 1H-isomer, H-7 is deshielded by the adjacent pyrazole ring. In the 2H-isomer, this effect is reduced.[3]
N-H Broad singlet, ~13.4 ppmAbsentThe presence of a broad, downfield N-H signal is characteristic of unsubstituted 1H-indazoles.[4]
C-3 VariesMore deshieldedThe carbon adjacent to the sp² nitrogen (N2) in the 2H-isomer experiences a different electronic environment.[17]
C-7a More shieldedMore deshieldedThe fusion carbon's chemical shift is a reliable indicator of the tautomeric form.[17]

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the methyl-indazole carbaldehyde sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual water peak does not typically interfere with key signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-15 ppm.

    • Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a spectral width of 0-220 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (for Ambiguous Cases):

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) spectra. HMBC can establish long-range H-C correlations to confirm the connectivity, while NOESY can show through-space correlations (e.g., between the N-methyl group and H-7) to definitively identify the N1 or N2 substitution pattern.[18]

  • Data Analysis: Integrate the signals corresponding to each tautomer to determine their relative ratio in the solution under the specific experimental conditions.

UV-Vis and IR Spectroscopy

While NMR is primary, UV-Vis and IR spectroscopy provide complementary and rapid validation.

  • UV-Vis Spectroscopy: The electronic transitions differ between the benzenoid (1H) and quinonoid (2H) systems. 2H-indazoles, with their extended conjugation, often absorb light at longer wavelengths compared to their 1H counterparts.[19][20] This can be a quick diagnostic tool.

  • IR Spectroscopy: For NH-indazoles, the presence of a broad N-H stretching band around 3100-3300 cm⁻¹ can indicate the presence of the 1H-tautomer. The C=O stretch of the carbaldehyde group may also shift slightly depending on the tautomeric form and its influence on conjugation.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Analysis: Compare the λ_max values. A shift to a longer wavelength relative to a known 1H-indazole standard suggests the presence of the 2H-tautomer.

Critical Factors Governing the Tautomeric Equilibrium

The final observed ratio of tautomers is a delicate balance of intrinsic molecular properties and external environmental forces.

Substituent Effects

The electronic nature of the methyl and carbaldehyde groups is paramount.

  • Electron-Donating Groups (EDG - e.g., Methyl): An EDG can stabilize one tautomer over the other depending on its position. For instance, a methyl group at C3 might preferentially stabilize the 2H-tautomer in some systems.[8]

  • Electron-Withdrawing Groups (EWG - e.g., Carbaldehyde): An EWG like a formyl group significantly alters the electron density of the ring. Its position will strongly influence which tautomeric form is more stable. Theoretical studies have shown that substituents can decrease the energy difference between tautomers, making the 2H form more accessible.[9]

Solvent Effects

Solvation can dramatically shift the tautomeric equilibrium. The choice of solvent during an experiment or a chemical reaction is therefore a critical variable.

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds and can stabilize both tautomers, but may preferentially stabilize the one with the greater capacity for H-bond donation or acceptance.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents primarily interact through dipole-dipole interactions. The 2H-tautomer of indazole generally has a larger dipole moment than the 1H-form and is thus often stabilized in polar aprotic media.[6][10]

  • Non-Polar Solvents (e.g., Toluene, Chloroform): In these solvents, the intrinsic stability of the tautomers is the dominant factor, and the 1H-form is typically favored.[16]

Implications for Medicinal Chemistry and Drug Development

Understanding and controlling the tautomerism of methyl-indazole carbaldehydes is crucial for the development of effective and safe pharmaceuticals.

  • Pharmacological Activity: The specific tautomer present in the physiological environment is the one that interacts with the target protein. A shift in equilibrium can lead to a dramatic change in binding affinity and, consequently, biological activity.[21][22]

  • Physicochemical Properties: Tautomerism affects solubility, lipophilicity (LogP), and pKa. These properties govern the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate.

  • Intellectual Property: Different tautomers can be considered distinct chemical entities, which has significant implications for patent claims and drug exclusivity.

Conclusion

The tautomerism of methyl-indazole carbaldehyde isomers is a complex interplay of intrinsic electronic stability, substituent effects, and solvent interactions. A robust combination of high-level computational modeling and multi-technique spectroscopic analysis, spearheaded by NMR, is essential for the definitive characterization of these systems. For scientists in drug discovery, a thorough understanding of this phenomenon is not optional—it is a fundamental requirement for the rational design of novel therapeutics, ensuring that the intended molecule is the one that is synthesized, tested, and ultimately administered.

References

Discovery and initial synthesis of 1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of 1-methyl-1H-indazole-5-carbaldehyde

Abstract

The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active agents.[1] The strategic functionalization of this heterocyclic system is paramount in the drug discovery process, enabling the fine-tuning of pharmacological properties. Among the vast array of functionalized indazoles, this compound stands out as a pivotal intermediate. Its aldehyde moiety serves as a versatile chemical handle for constructing complex molecular architectures. This technical guide provides a comprehensive exploration of the foundational synthetic strategies for preparing this key building block, grounded in established chemical principles. We will delve into the causality behind experimental choices, present detailed protocols, and discuss the compound's significance for researchers, scientists, and drug development professionals.

The Indazole Core: A Foundation of Biological Significance

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles consisting of a benzene ring fused to a pyrazole ring. The scaffold exists in three tautomeric forms (1H, 2H, and 3H), with the 1H-tautomer being the most thermodynamically stable and, therefore, the predominant form.[1] This inherent stability and the specific arrangement of nitrogen atoms allow indazoles to act as bioisosteres of indoles, engaging in crucial hydrogen bonding interactions within biological targets.

The therapeutic importance of the indazole core is evidenced by its presence in several marketed drugs, including:

  • Axitinib: A potent kinase inhibitor used in the treatment of renal cell carcinoma.

  • Granisetron: A 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy.[1]

  • Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[1]

The specific substitution pattern on the indazole ring dictates its pharmacological profile, making the development of regioselective synthetic routes to specific isomers, such as this compound, a critical endeavor in medicinal chemistry.

A Foundational Synthetic Route: From Indazole to a Key Intermediate

While a singular "discovery" paper for a versatile building block like this compound is uncommon, its preparation can be reliably achieved through a logical sequence of established, high-yielding reactions. The most direct and field-proven approach involves a two-step process: N-methylation of the parent indazole followed by regioselective C-5 formylation.

Step 1: N-Methylation of 1H-Indazole

The initial step involves the alkylation of the indazole nitrogen. A primary challenge in this step is controlling the regioselectivity. Alkylation can occur at either the N-1 or N-2 position, and the ratio of the resulting isomers is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. For the synthesis of the 1-methyl isomer, conditions that favor thermodynamic control are typically employed.

Experimental Protocol: N-Methylation

  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere at 0 °C, add a solution of 1H-indazole (1.0 equivalent) in anhydrous DMF dropwise.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The evolution of hydrogen gas will be observed as the indazolide anion is formed.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I, 1.1 equivalents) dropwise.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to separate the 1-methyl and 2-methyl isomers, affording pure 1-methyl-1H-indazole.

Causality Insight: The use of a strong, non-nucleophilic base like NaH in a polar aprotic solvent like DMF ensures complete deprotonation of the indazole N-H, forming the indazolide anion. This anion then acts as a nucleophile, attacking the methyl iodide in a classic Sₙ2 reaction.

Step 2: C-5 Formylation via Vilsmeier-Haack Reaction

With 1-methyl-1H-indazole in hand, the aldehyde functionality can be introduced with high regioselectivity using the Vilsmeier-Haack reaction.[2][3] This classic formylation method is highly effective for electron-rich aromatic and heteroaromatic systems.[4][5]

Mechanism Insight: The reaction proceeds via the in-situ formation of the "Vilsmeier reagent," a chloroiminium salt, from DMF and an acid chloride like phosphorus oxychloride (POCl₃).[6] This electrophilic species is then attacked by the electron-rich 1-methyl-1H-indazole ring. The substitution occurs preferentially at the C-5 position, which is para to the N-1 nitrogen and activated towards electrophilic aromatic substitution. Subsequent hydrolysis of the resulting iminium intermediate furnishes the desired aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

  • Vilsmeier Reagent Formation: In a flask under an inert argon atmosphere, cool anhydrous DMF (used as both reagent and solvent) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Electrophilic Substitution: Add a solution of 1-methyl-1H-indazole (1.0 equivalent) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of ~8-9 by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution.

  • Isolation: The product often precipitates upon neutralization. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield crude this compound.

  • Purification: The crude product can be further purified by recrystallization or flash column chromatography.

// Invisible edge to enforce order Methyl_Indazole -> Methyl_Indazole_ref [style=invis]; } .dot Figure 1: Foundational two-step synthesis of this compound.

Physicochemical & Analytical Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

PropertyValueSource
CAS Number 872607-89-1Chem-Impex
Molecular Formula C₉H₈N₂OChem-Impex
Molecular Weight 160.17 g/mol PubChem
Appearance Yellow to pale yellow solidChem-Impex
Purity ≥95% (HPLC)Chem-Impex
Storage Store at 0-8°C under an inert atmosphereChem-Impex, Sigma-Aldrich

Standard analytical methods for characterization include Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), which provide definitive structural confirmation and purity assessment.

Significance in Drug Discovery & Chemical Synthesis

The true value of this compound lies in its synthetic versatility. The aldehyde functional group is a gateway to a vast number of chemical transformations, allowing for the rapid diversification of the indazole scaffold and the construction of compound libraries for high-throughput screening.

Key downstream reactions include:

  • Reductive Amination: Reaction with primary or secondary amines followed by reduction to form C-N bonds, a cornerstone of medicinal chemistry.

  • Wittig Reaction: Conversion of the aldehyde to an alkene, enabling carbon chain extension.

  • Oxidation: Oxidation to the corresponding carboxylic acid, providing another key functional group for amide coupling or esterification.

  • Condensation Reactions: Participation in aldol, Knoevenagel, or other condensation reactions to form more complex heterocyclic or carbocyclic systems.

G Start 1-Methyl-1H-indazole- 5-carbaldehyde ReductiveAmination ReductiveAmination Start->ReductiveAmination R₂NH, NaBH(OAc)₃ Wittig Wittig Start->Wittig Ph₃P=CHR Oxidation Oxidation Start->Oxidation KMnO₄ or TEMPO Condensation Condensation Start->Condensation Active Methylene Compounds

This versatility makes the title compound a crucial building block in the synthesis of novel therapeutic agents, particularly in oncology and inflammation research, where indazole derivatives have shown significant promise.[1]

Conclusion

This compound is a high-value intermediate whose importance is derived from the proven therapeutic potential of the indazole scaffold and the synthetic flexibility of the aldehyde functional group. While its "discovery" is intertwined with the broader development of indazole chemistry, its synthesis is reliably achieved through a robust and scalable two-step sequence involving N-methylation and Vilsmeier-Haack formylation. Understanding the principles behind this synthesis empowers researchers and drug development professionals to efficiently access this key building block, accelerating the discovery of next-generation therapeutics.

References

The Indazole Scaffold: A Privileged Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The indazole nucleus, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, including its ability to act as a bioisostere of indole and engage in a wide array of non-covalent interactions, make it a versatile template for designing potent and selective modulators of various biological targets.[1] This guide provides a comprehensive analysis of the indazole scaffold's biological significance, covering its fundamental chemical characteristics, its role in targeting key protein families, the nuances of its structure-activity relationships (SAR), and its successful translation into clinically approved therapeutics. We will delve into the mechanistic basis for its broad pharmacological profile, which spans from oncology and inflammation to cardiovascular and infectious diseases, offering field-proven insights for researchers, chemists, and drug development scientists.[2][5][6]

The Indazole Nucleus: Fundamental Properties and Privileged Status

Indazole, or benzpyrazole, consists of a benzene ring fused to a pyrazole ring.[3][7] This arrangement results in a stable, 10 π-electron aromatic system.[1] A critical feature of the indazole scaffold is its existence in different tautomeric forms, primarily the 1H- and 2H-indazoles. The 1H-tautomer is generally the most thermodynamically stable and, therefore, the predominant form in most biological and chemical contexts.[1][3][8] This tautomeric flexibility, combined with the presence of both hydrogen bond donor (N-H) and acceptor (pyridine-like N) functionalities, is central to its ability to interact with diverse biological targets.

The "privileged" status of the indazole scaffold stems from its recurring appearance in bioactive molecules that target different receptor and enzyme families.[1][4] Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, while its chemical stability and synthetic tractability allow for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[1][9]

Caption: Tautomeric forms of the core indazole scaffold.

Pharmacological Versatility and Key Therapeutic Applications

The indazole scaffold is a cornerstone of numerous drugs and clinical candidates across a wide spectrum of diseases.[1][2][5] Its derivatives have demonstrated potent anti-cancer, anti-inflammatory, antimicrobial, anti-HIV, and antiarrhythmic activities, among others.[2][6][8]

Oncology: The Realm of Kinase Inhibition

Perhaps the most significant impact of the indazole scaffold has been in oncology, particularly in the development of protein kinase inhibitors.[10][11] Kinases play a pivotal role in cell signaling pathways that govern cell proliferation, survival, and migration, and their dysregulation is a hallmark of cancer. The indazole ring serves as an excellent "hinge-binding" motif, mimicking the adenine region of ATP to anchor the inhibitor in the enzyme's active site.

Mechanism of Action: Indazole-based kinase inhibitors typically function as ATP-competitive antagonists. The N1-H of the 1H-indazole tautomer forms a critical hydrogen bond with the "hinge" region of the kinase domain, a backbone segment that connects the N- and C-lobes of the enzyme. Additional substituents on the indazole ring then extend into adjacent hydrophobic pockets to confer potency and selectivity.

Kinase_Inhibition General Mechanism of Indazole-Based Kinase Inhibition cluster_kinase Indazole Indazole-Based Inhibitor Kinase Kinase Active Site Indazole->Kinase Competitively Binds (H-bond to Hinge) ATP ATP ATP->Kinase Binds Hinge Hinge Region Substrate Protein Substrate Kinase->Substrate Phosphorylates NoPhospho No Phosphorylation (Signal Blocked) Kinase->NoPhospho PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphoSubstrate

Caption: Competitive inhibition of ATP binding by an indazole scaffold.

Several FDA-approved drugs highlight this success. Pazopanib is a multi-kinase inhibitor used for renal cell carcinoma, while Axitinib targets VEGFR in the same indication.[1][12] Niraparib is a potent PARP inhibitor for ovarian cancer treatment, demonstrating the scaffold's utility beyond kinase inhibition.[8][11]

Table 1: Selected FDA-Approved Drugs Featuring the Indazole Scaffold

Drug Name (Trade Name) Primary Target(s) Therapeutic Indication
Pazopanib (Votrient) VEGFR, PDGFR, c-Kit Renal Cell Carcinoma, Soft Tissue Sarcoma[1][12]
Axitinib (Inlyta) VEGFR 1, 2, 3 Advanced Renal Cell Carcinoma[12]
Niraparib (Zejula) PARP-1, PARP-2 Ovarian, Fallopian Tube, Peritoneal Cancer[8][11]
Granisetron (Kytril) 5-HT3 Receptor Antagonist Chemotherapy-Induced Nausea and Vomiting[13][14]

| Benzydamine | Anti-inflammatory | Pain and Inflammation (sore throat, etc.)[1][13] |

Anti-Inflammatory Activity

Indazole derivatives have shown significant promise as anti-inflammatory agents.[6][15] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[16] For instance, studies have shown that certain indazole derivatives can selectively inhibit COX-2, the inducible isoform responsible for producing prostaglandins at sites of inflammation.[16] This can lead to a reduction in pain and swelling with potentially fewer gastrointestinal side effects than non-selective NSAIDs. Some compounds also inhibit the production of pro-inflammatory cytokines like IL-1β.[16]

Other Therapeutic Areas

The versatility of the indazole scaffold extends to numerous other areas:

  • Cardiovascular Diseases: Derivatives have been explored for their effects on platelet aggregation, vascular contraction, and as potential treatments for ischemia-reperfusion injury.[13]

  • Neurodegenerative Disorders: The scaffold has been used to develop inhibitors of protein kinases implicated in neurological diseases.[6][17]

  • Antimicrobial Agents: Novel indazole derivatives have been synthesized and tested against various bacterial and fungal strains, showing promising inhibitory activity.[1][2]

Structure-Activity Relationships (SAR): A Chemist's Guide to Optimization

Systematic modification of the indazole scaffold is crucial for optimizing biological activity. SAR studies reveal how different substituents at various positions influence potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A common strategy involves maintaining the core indazole for target binding (e.g., hinge-binding in kinases) while modifying peripheral positions to achieve desired properties.

  • N1 Position: Substitution at the N1 position is frequently used to modulate solubility and cell permeability. Bulky or flexible groups at N1 can also probe for interactions with solvent-exposed regions of the target protein.[18][19]

  • C3 Position: This position is often a key vector for introducing groups that interact with deep hydrophobic pockets or form additional hydrogen bonds. For example, in many kinase inhibitors, an amide or similar group at C3 is critical for potency.[8]

  • C4, C5, C6, C7 Positions: Substituents on the benzene ring are used to fine-tune electronic properties and steric interactions. Small, electron-withdrawing or -donating groups can significantly impact binding affinity and selectivity.[18][19] For example, in a series of CCR4 antagonists, a methoxy group at C4 was found to be a potent substituent.[18]

Table 2: Example SAR for Indazole-Based ERK1/2 Kinase Inhibitors

Compound R1 (at C3) R2 (at N1) ERK1 IC50 (nM)
Lead Compound -CONH-phenyl -H 500
Analog A -CONH-(4-fluoro)phenyl -H 150
Analog B -CONH-phenyl -CH₃ 450
Analog C -CONH-(4-fluoro)phenyl -cyclopropyl 25

Data is illustrative, based on principles described in the literature.[20]

The data illustrates that combining a fluorophenyl amide at C3 (Analog A) with a cyclopropyl group at N1 (Analog C) leads to a synergistic improvement in potency. This highlights the importance of multi-positional optimization in drug design.

Synthetic and Experimental Protocols

The successful development of indazole-based drugs relies on robust synthetic methodologies and reliable biological assays.

Representative Synthetic Protocol: Synthesis of 1-Aryl-1H-indazoles

Numerous methods exist for the synthesis of the indazole core.[1][5][7] A common and versatile approach involves the cyclization of o-haloaryl N-sulfonylhydrazones, catalyzed by copper.[8]

Objective: To synthesize a 1-aryl-1H-indazole derivative via copper-catalyzed intramolecular C-N bond formation.

Materials:

  • o-haloaryl N-sulfonylhydrazone (1.0 mmol)

  • Copper (I) oxide (Cu₂O) or Copper (II) acetate (Cu(OAc)₂) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethyl sulfoxide (DMSO) (5 mL)

  • Ethyl acetate, Hexane, Saturated NaCl solution, Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the o-haloaryl N-sulfonylhydrazone (1.0 mmol), copper catalyst (0.1 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add dry DMSO (5 mL) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated NaCl solution (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-aryl-1H-indazole.

Key Biological Assay: In-Vitro Kinase Inhibition Assay (LanthaScreen™)

Objective: To determine the potency (IC50) of an indazole derivative against a specific protein kinase.

Principle: This is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. A terbium-labeled antibody (donor) binds to a phosphorylated substrate, bringing it into proximity with a GFP-labeled tracer (acceptor) that competes with the kinase substrate for antibody binding. Inhibition of the kinase results in less phosphorylated substrate, less antibody binding, and a lower FRET signal.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the indazole test compound in the assay buffer (e.g., from 100 µM to 1 nM). Prepare solutions of the target kinase, the appropriate substrate, ATP, and the terbium-labeled antibody.

  • Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding EDTA. Add the terbium-labeled antibody and GFP-tracer solution. Incubate for 60 minutes to allow for binding equilibrium.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at both terbium (donor) and GFP (acceptor) wavelengths.

  • Analysis: Calculate the emission ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Drug Discovery Workflow and Future Perspectives

The journey of an indazole-based compound from concept to clinic is a multi-stage process requiring interdisciplinary collaboration.

Drug_Discovery_Workflow A Target Identification & Validation B Lead Discovery (HTS, FBDD) A->B C Scaffold Selection (Indazole Core) B->C Hit Identified D Lead Optimization (SAR Studies) C->D Synthesize Analogs D->B Iterative Cycles E Preclinical Development (In Vivo Models) D->E Candidate Selected F Clinical Trials (Phase I-III) E->F G FDA Approval & Market F->G

Caption: A typical drug discovery and development workflow.

Future Directions: The future of indazole chemistry in drug discovery remains bright.[1] Key areas of focus include:

  • Enhanced Selectivity: Designing derivatives that can distinguish between closely related protein isoforms (e.g., kinase paralogs) to minimize off-target effects and improve safety profiles.[1]

  • Targeting Resistance: Developing next-generation indazole inhibitors that are active against drug-resistant mutants, a major challenge in oncology.[12]

  • Multifunctional Agents: Creating single molecules with indazole cores that can modulate multiple targets simultaneously to tackle complex diseases like cancer or neuroinflammation.[1]

  • Novel Modalities: Expanding beyond competitive inhibitors to develop allosteric modulators or targeted protein degraders (PROTACs) using the indazole scaffold as a versatile binding element.

Conclusion

The indazole scaffold is a testament to the power of privileged structures in medicinal chemistry. Its inherent chemical properties, synthetic accessibility, and proven ability to interact with a vast range of biological targets have cemented its role as a critical building block in the development of modern therapeutics.[1][3][8] From potent kinase inhibitors in oncology to novel anti-inflammatory agents, the indazole core continues to provide a fertile ground for innovation. As our understanding of disease biology deepens and synthetic methodologies advance, the indazole scaffold is poised to remain a cornerstone of drug discovery efforts for the foreseeable future, promising new and improved treatments for a multitude of human diseases.

References

A Guide to 1-Methyl-1H-indazole-5-carbaldehyde: A Pivotal Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds, particularly kinase inhibitors used in oncology.[1][2] This guide delves into the specific role and utility of 1-methyl-1H-indazole-5-carbaldehyde , a key chemical intermediate whose strategic functionalization serves as a gateway to complex molecular architectures. We will explore its synthesis, delineate the reactivity of its critical aldehyde moiety, and provide field-proven protocols for its transformation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic campaigns.

Introduction: The Strategic Importance of the Indazole Core

Nitrogen-containing heterocyclic compounds are the bedrock of the pharmaceutical industry.[2] Among them, the indazole ring system has emerged as a particularly fruitful scaffold for developing therapeutics targeting a range of diseases, from cancer to inflammation.[1] The stability of the bicyclic aromatic system, combined with its capacity for diverse substitution at multiple positions, allows for the fine-tuning of physicochemical properties and target-binding interactions.

This compound (CAS: 872607-89-1) is a derivative of this core structure that offers a unique strategic advantage. The presence of a reactive carbaldehyde group at the 5-position, coupled with a methyl group at the N1 position, provides a stable and synthetically versatile platform. The N1-methylation prevents competing reactions at that position, thereby directing subsequent chemical transformations specifically to the aldehyde, making it an ideal starting point for building molecular complexity.[3][4]

Physicochemical Properties

A clear understanding of a starting material's properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueReference
CAS Number 872607-89-1[3]
Molecular Formula C₉H₈N₂O[3][5]
Molecular Weight 160.17 g/mol [3]
Appearance Yellow to pale yellow solid[3][4]
Purity ≥ 95% - 97% (HPLC)[3]
Storage Conditions Store at 0-8°C under an inert atmosphere[3]
InChI Key AKVDMQHGNSYFAG-UHFFFAOYSA-N[5]

Synthesis of the Intermediate: A Representative Pathway

While multiple routes to substituted indazoles exist, a common and effective strategy involves the transformation of corresponding indole precursors.[6][7] The synthesis of 1H-indazole-3-carboxaldehydes, for example, can be achieved through the nitrosation of indoles in a mildly acidic environment.[8][9] This process proceeds via a multistep pathway involving nitrosation at the C3 position to form an oxime, followed by water addition, ring-opening, and subsequent ring-closure to yield the indazole aldehyde.[8] A plausible pathway for the synthesis of the titled compound would involve a similar cyclization strategy from a suitably substituted precursor.

Below is a conceptual workflow illustrating a general approach to forming the indazole core, which is then functionalized.

cluster_synthesis Conceptual Synthesis Workflow Start Substituted o-Nitrotoluene Precursor Reduction Reduction of Nitro Group (e.g., Fe/HCl, H₂/Pd-C) Start->Reduction Step 1 Diazotization Diazotization of Amine (e.g., NaNO₂, HCl) Reduction->Diazotization Step 2 Cyclization Intramolecular Cyclization Diazotization->Cyclization Step 3 Methylation N1-Methylation (e.g., MeI, K₂CO₃) Cyclization->Methylation Step 4 Formylation C5-Formylation (e.g., Vilsmeier-Haack) Methylation->Formylation Step 5 Product 1-Methyl-1H-indazole- 5-carbaldehyde Formylation->Product Step 6

Caption: A generalized workflow for the synthesis of this compound.

Core Reactivity: The Aldehyde as a Synthetic Linchpin

The synthetic utility of this compound stems almost entirely from the reactivity of its aldehyde group. This electrophilic center is primed for nucleophilic attack, providing a reliable handle for introducing a vast array of functional groups and building out the molecular scaffold. The most critical transformation in drug discovery pipelines is reductive amination.

Key Transformation: Reductive Amination

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. The reaction proceeds in two stages: the initial formation of an imine intermediate via condensation of the aldehyde with a primary or secondary amine, followed by the in-situ reduction of the imine to the corresponding amine.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[10] Unlike stronger reducing agents like sodium borohydride (NaBH₄), NaBH(OAc)₃ is mild enough that it does not readily reduce the starting aldehyde, minimizing side reactions. It is also more tolerant of mildly acidic conditions which favor imine formation. Sodium cyanoborohydride (NaBH₃CN) is another option but carries higher toxicity concerns.

  • Solvent: Anhydrous, non-protic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred to prevent unwanted hydrolysis of the imine intermediate and to ensure the reducing agent remains active.[10]

  • pH Control: The formation of the imine is typically acid-catalyzed. Adding a small amount of acetic acid can accelerate this step. However, if the amine starting material is supplied as a hydrochloride salt, a non-nucleophilic base like triethylamine (TEA) must be added to liberate the free amine before the reaction can proceed.[10]

cluster_workflow Reductive Amination Workflow Start 1. Combine Aldehyde & Primary/Secondary Amine in Anhydrous Solvent (DCM) Imine 2. Stir at RT (1-2h) for Imine Formation (Optional: Add Acetic Acid) Start->Imine Reduction 3. Add NaBH(OAc)₃ Portion-wise Imine->Reduction Stir 4. Stir at RT (12-24h) Monitor by TLC/LC-MS Reduction->Stir Workup 5. Quench with sat. NaHCO₃ & Extract with DCM Stir->Workup Purify 6. Dry, Concentrate, & Purify via Chromatography Workup->Purify Product Final Amine Product Purify->Product

Caption: Experimental workflow for the reductive amination of the title compound.

Detailed Experimental Protocol: Synthesis of a Generic N-Substituted Amine

This protocol is a self-validating system. Each step is designed to ensure optimal conditions, and progress can be reliably monitored.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 - 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

    • Dissolve the aldehyde in anhydrous DCM.

    • Add the desired amine (1.1 - 1.5 eq). If the amine is a hydrochloride salt, add triethylamine (1.1 eq) to the mixture.

    • Stir the solution at room temperature for 1-2 hours.

    • Rationale: This initial phase allows for the formation of the crucial imine intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting aldehyde.

  • Reduction:

    • To the stirring solution containing the imine, add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise over 10-15 minutes.

    • Rationale: Portion-wise addition is critical to control any potential exotherm and ensure a smooth reaction.

    • Continue to stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored until the imine intermediate is fully consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

    • Rationale: This step neutralizes any remaining acid and quenches the reducing agent.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amine product.

Application in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound is demonstrated by its application as a precursor in the synthesis of high-value pharmaceutical targets. Indazole derivatives are frequently employed as hinge-binding motifs in kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

For instance, this intermediate can be used to construct complex molecules that target specific protein kinases. The synthesis often involves a reductive amination step, as detailed above, to connect the indazole core to another key fragment of the final drug molecule. This C-N bond formation is often a pivotal step in the overall synthetic route.

cluster_application Application in Kinase Inhibitor Synthesis Intermediate 1-Methyl-1H-indazole- 5-carbaldehyde Reaction Reductive Amination (NaBH(OAc)₃, DCM) Intermediate->Reaction Amine Key Amine Fragment (R-NH₂) Amine->Reaction Product Indazole-containing Drug Candidate Reaction->Product Forms critical C-N bond

Caption: Use of the intermediate to construct a complex drug candidate via reductive amination.

This strategic connection allows the indazole moiety to anchor the inhibitor within the ATP-binding pocket of the target kinase, while the newly introduced fragment can extend into other regions to confer potency and selectivity. The straightforward and high-yielding nature of this transformation makes this compound an exceptionally valuable and reliable building block in the development of novel therapeutics.[3][4]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its stable, pre-functionalized core allows for the reliable and efficient execution of high-value chemical transformations, most notably reductive amination. This reactivity provides a direct and robust pathway to complex indazole-based compounds, which continue to be a source of breakthrough therapies. Understanding the properties, synthesis, and reactivity of this intermediate empowers researchers to design and execute synthetic routes with greater precision and confidence, accelerating the journey from concept to clinical candidate.

References

Methodological & Application

Topic: Synthetic Routes to 1-Methyl-1H-indazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemists

Abstract

The 1-methyl-1H-indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology.[1][2][3] The 1-methyl-1H-indazole-5-carbaldehyde motif, in particular, serves as a highly versatile intermediate, where the aldehyde functional group acts as a linchpin for extensive derivatization and the generation of compound libraries for drug discovery programs.[4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principal synthetic strategies to access this key building block. We will explore both the functionalization of a pre-formed indazole core and the de novo construction of the bicyclic system, offering field-proven insights and step-by-step protocols for each major pathway.

Introduction: The Strategic Importance of the Indazole-5-carbaldehyde Core

The indazole ring system is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. Its structural resemblance to indole allows it to function as a bioisostere, yet its unique electronic properties often lead to improved metabolic stability and distinct pharmacological profiles.[6] The introduction of a carbaldehyde group at the C-5 position provides a reactive handle for a multitude of synthetic transformations, including but not limited to:

  • Reductive Amination: Access to a diverse array of secondary and tertiary amines.

  • Wittig and Horner-Wadsworth-Emmons Reactions: Formation of carbon-carbon double bonds to introduce alkene side chains.

  • Knoevenagel Condensation: Reaction with active methylene compounds to build more complex structures.[5]

  • Oxidation and Reduction: Conversion to the corresponding carboxylic acid or alcohol, respectively.

  • Heterocycle Formation: Use as a precursor for building fused or appended heterocyclic rings.[5]

This versatility makes this compound an invaluable starting material for structure-activity relationship (SAR) studies. This guide details two primary, robust strategies for its synthesis: de novo ring construction from an aniline precursor and direct formylation of the indazole core.

Synthetic Strategy I: De Novo Ring Construction from a Substituted Aniline

Constructing the indazole ring from a readily available, appropriately substituted benzene derivative is a classic and highly reliable approach that offers excellent control over regiochemistry. This strategy typically involves the formation and subsequent cyclization of a diazonium salt.

Overview of the Pathway

The synthesis begins with 4-methyl-3-nitrobenzaldehyde. The nitro group is first reduced to an amine, which is then diazotized. The resulting diazonium salt undergoes intramolecular cyclization to yield 1H-indazole-5-carbaldehyde. The final step is a regioselective N-methylation to afford the target compound.

Workflow Diagram

A 4-Methyl-3-nitrobenzaldehyde B 3-Amino-4-methylbenzaldehyde A->B Nitro Reduction (e.g., Fe/HCl or H₂, Pd/C) C Diazonium Salt Intermediate B->C Diazotization (NaNO₂, HCl, 0-5 °C) D 1H-Indazole-5-carbaldehyde C->D Intramolecular Cyclization (Spontaneous) E This compound D->E N-Methylation (e.g., MeI, K₂CO₃)

Caption: De novo synthesis of this compound.

Causality and Experimental Choices
  • Nitro Reduction: The reduction of the nitro group is a critical first step. While various methods exist (e.g., SnCl₂, H₂/Pd-C), using iron powder in acidic medium (like acetic acid or dilute HCl) is often preferred on a larger scale due to its cost-effectiveness and operational simplicity.

  • Diazotization and Cyclization: The conversion of the primary aromatic amine to a diazonium salt is a standard transformation performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. The subsequent intramolecular cyclization onto the adjacent methyl group to form the pyrazole ring of the indazole is often spontaneous upon gentle warming.

  • N-Alkylation: Alkylation of the resulting 1H-indazole presents a regioselectivity challenge, as it can occur at either the N-1 or N-2 position.[6] The ratio of N-1 to N-2 products is influenced by the base, solvent, and alkylating agent.[7] For methylation, using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone typically favors the thermodynamically more stable N-1 isomer.[6]

Detailed Protocol: De Novo Synthesis

Step A: Synthesis of 3-Amino-4-methylbenzaldehyde

  • To a stirred suspension of iron powder (3.0 eq) in a mixture of ethanol and water (4:1 v/v), add a catalytic amount of concentrated HCl. Heat the mixture to reflux (approx. 80 °C).

  • Add a solution of 4-methyl-3-nitrobenzaldehyde (1.0 eq) in ethanol dropwise over 1 hour, maintaining the reflux.

  • After the addition is complete, monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated NaHCO₃ solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-amino-4-methylbenzaldehyde, which can often be used in the next step without further purification.

Step B: Synthesis of 1H-Indazole-5-carbaldehyde

  • Dissolve 3-amino-4-methylbenzaldehyde (1.0 eq) in dilute HCl (e.g., 2 M) and cool the solution to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.1 eq) dropwise, keeping the internal temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

  • Allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours or until gas evolution ceases. The formation of the indazole product often results in its precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to obtain 1H-indazole-5-carbaldehyde.

Step C: Synthesis of this compound

  • To a solution of 1H-indazole-5-carbaldehyde (1.0 eq) in acetone or DMF, add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Add methyl iodide (MeI) (1.2 eq) dropwise at room temperature.

  • Stir the mixture at room temperature or gentle heat (40-50 °C) and monitor by TLC. The reaction is typically complete within 3-6 hours.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to isolate this compound.

Synthetic Strategy II: Direct Formylation of 1-Methyl-1H-indazole

For researchers who have access to the 1-methyl-1H-indazole core, direct C-H functionalization via formylation is the most atom-economical approach. The Vilsmeier-Haack reaction is the canonical method for this transformation on electron-rich heterocyclic systems.[8][9]

Overview of the Pathway

The Vilsmeier-Haack reaction utilizes a pre-formed or in situ generated Vilsmeier reagent (a chloromethyliminium salt) from a formamide (e.g., DMF) and an activating agent (e.g., POCl₃, oxalyl chloride).[10] This electrophilic species attacks the electron-rich indazole ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the aldehyde.

Workflow Diagram

A DMF + POCl₃ B Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]PO₂Cl₂⁻ A->B Reagent Formation (0 °C) D Iminium Salt Intermediate B->D C 1-Methyl-1H-indazole C->D Electrophilic Attack E This compound D->E Aqueous Hydrolysis (Workup)

Caption: Vilsmeier-Haack formylation of 1-methyl-1H-indazole.

Causality and Experimental Choices
  • Reagent Formation: The Vilsmeier reagent is highly reactive and moisture-sensitive, so it is generated in situ under anhydrous conditions at low temperatures (0 °C) before the substrate is added.

  • Regioselectivity: The regioselectivity of electrophilic substitution on the indazole ring is complex. While the C-3 position is often reactive, substitution patterns on the ring can direct the incoming electrophile elsewhere. For 1-methyl-1H-indazole, formylation can potentially occur at C3, C4, or C7. Achieving high selectivity for the C-5 position via this method can be challenging and may result in a mixture of isomers, requiring careful optimization of reaction conditions (temperature, solvent, stoichiometry) and robust purification methods. In some cases, other formylation methods or the de novo synthesis might be preferred for unambiguous regiocontrol. A recent study demonstrated that formylation of 2H-indazoles under Vilsmeier-Haack conditions was unsuccessful, highlighting the sensitivity of this reaction to the indazole tautomer and substitution.[11]

Detailed Protocol: Vilsmeier-Haack Formylation
  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place anhydrous N,N-dimethylformamide (DMF) (3.0 eq) and cool to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Add a solution of 1-methyl-1H-indazole (1.0 eq) in a minimal amount of anhydrous DMF or another suitable solvent like 1,2-dichloroethane.

  • Allow the reaction to warm to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-12 hours), cool the mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution to pH 8-9 with a cold NaOH or Na₂CO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to separate the desired C-5 carbaldehyde isomer from other potential regioisomers.

Summary of Synthetic Strategies

Strategy Starting Material Key Steps Pros Cons
I: De Novo Synthesis 4-Methyl-3-nitrobenzaldehydeNitro reduction, Diazotization, Cyclization, N-methylationUnambiguous regiochemistry, Scalable, Uses inexpensive starting materials.Multi-step process, Involves handling of diazonium salts.
II: Vilsmeier-Haack 1-Methyl-1H-indazoleIn situ Vilsmeier reagent formation, Electrophilic substitution, HydrolysisAtom-economical, Direct C-H functionalization.Potential for poor regioselectivity leading to isomeric mixtures, Requires careful optimization and purification.

Conclusion

The synthesis of this compound is a critical enabling step for the exploration of a rich chemical space in drug discovery. This application note has detailed two primary and reliable synthetic blueprints. The de novo synthesis from an aniline precursor offers a robust and scalable route with excellent regiochemical control, making it ideal for process development and large-scale synthesis. The direct Vilsmeier-Haack formylation , while more direct, requires careful optimization to manage potential regioselectivity issues but can be a rapid method for generating material if the starting indazole is available. The choice of strategy will ultimately depend on the scale of the synthesis, the availability of starting materials, and the required isomeric purity of the final product.

References

Application Notes and Protocols for 1-methyl-1H-indazole-5-carbaldehyde in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge in successful therapeutic agents. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic tractability, and the ability to engage with a wide array of biological targets. The indazole nucleus is a prominent member of this elite group.[1][2] Comprising a fused benzene and pyrazole ring, the indazole scaffold is a bioisostere of indole and is present in numerous FDA-approved drugs and clinical candidates.[3][4] Its unique electronic properties and capacity for forming critical hydrogen bonds make it a valuable component in the design of potent and selective inhibitors for various enzymes and receptors.[1]

This guide focuses on a particularly useful derivative: 1-methyl-1H-indazole-5-carbaldehyde . The presence of the aldehyde functional group at the 5-position provides a versatile handle for a multitude of chemical transformations, allowing for the construction of diverse molecular libraries. The methyl group at the N-1 position prevents tautomerization and offers a fixed vector for substituent exploration, which is often crucial for optimizing pharmacokinetic and pharmacodynamic properties.[5] This document provides a detailed overview of the applications of this compound in drug discovery, complete with detailed experimental protocols for its key synthetic transformations.

Compound Profile

PropertyValueReference
CAS Number 872607-89-1[6]
Molecular Formula C₉H₈N₂O[6]
Molecular Weight 160.18 g/mol [6]
Appearance Yellow to pale yellow solid[6]
Purity ≥ 95% (HPLC)[6]
Storage Conditions Store at 0-8°C[6]

Core Synthetic Transformations and Protocols

The aldehyde functionality of this compound is a gateway to a vast chemical space. Below are detailed protocols for three fundamental transformations that are widely employed in drug discovery programs: reductive amination, Wittig olefination, and Suzuki-Miyaura cross-coupling.

Workflow for Synthetic Elaboration

G A This compound B Reductive Amination A->B R¹R²NH, [H] C Wittig Olefination A->C Ph₃P=CHR¹ D Suzuki-Miyaura Coupling (via conversion to halide/triflate) A->D 1. Reduction to -OH 2. Halogenation/Triflation 3. R¹B(OH)₂,   Pd catalyst E Substituted Amines B->E F Substituted Alkenes C->F G Biaryl Compounds D->G

Caption: Key synthetic pathways originating from this compound.

Reductive Amination: Accessing Novel Amine Derivatives

Causality: Reductive amination is a robust method for forming C-N bonds and is a cornerstone of medicinal chemistry for introducing basic amine functionalities that can improve solubility and target engagement.[7][8] The process involves the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent as it is mild, selective for the iminium ion over the aldehyde, and does not reduce other sensitive functional groups.[8][10]

Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

  • Materials:

    • This compound

    • Primary or secondary amine of choice (1.1 equivalents)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

    • 1,2-Dichloroethane (DCE) (anhydrous)

    • Optional: Acetic acid (catalytic amount, for less reactive amines)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).

    • Dissolve the aldehyde in anhydrous DCE (to a concentration of approximately 0.1 M).

    • Add the desired amine (1.1 equivalents). If the amine is provided as a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to liberate the free amine.

    • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation. For less reactive amines or ketones, the addition of a catalytic amount of acetic acid can accelerate this step.

    • Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirring solution. An exotherm may be observed.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired amine.

  • Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified material, looking for the expected mass of the product. ¹H NMR spectroscopy should show the disappearance of the aldehyde proton signal (around 9-10 ppm) and the appearance of new signals corresponding to the newly formed amine and its substituents.

Wittig Olefination: Synthesis of Alkenyl-Indazoles

Causality: The Wittig reaction is a powerful tool for converting aldehydes and ketones into alkenes, creating a C=C double bond with high regioselectivity.[11][12] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the carbonyl carbon.[11] The stereochemical outcome (E vs. Z alkene) is dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the formation of the (E)-alkene, while non-stabilized ylides (with alkyl substituents) typically yield the (Z)-alkene.[2][11]

Protocol: Wittig Reaction with a Stabilized Ylide

  • Materials:

    • Phosphonium salt (e.g., (Carbethoxymethyl)triphenylphosphonium bromide) (1.2 equivalents)

    • Strong, non-nucleophilic base (e.g., Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium tert-butoxide (KOtBu)) (1.2 equivalents)

    • This compound

    • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Ylide Generation:

      • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt (1.2 equivalents).

      • Add anhydrous THF or DMF and cool the suspension to 0°C in an ice bath.

      • Carefully add the base (e.g., NaH) portion-wise. The mixture will typically change color (often to yellow, orange, or red), indicating ylide formation.

      • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Wittig Reaction:

      • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous THF or DMF in a separate flask.

      • Cool the ylide solution back to 0°C.

      • Add the solution of the aldehyde dropwise to the ylide solution.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS), typically 1-12 hours.

    • Work-up and Purification:

      • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

      • Add water and extract the product with ethyl acetate (3 x volume of aqueous layer).

      • The byproduct, triphenylphosphine oxide, can sometimes be challenging to remove. It may be partially removed by washing the combined organic layers with brine.

      • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide.

  • Self-Validation: ¹H NMR is critical for confirming the stereochemistry of the newly formed double bond through analysis of the vinyl proton coupling constants. The disappearance of the aldehyde proton signal and the appearance of signals for the alkene protons and the ester group (in this example) confirm the reaction's success.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds

Causality: The Suzuki-Miyaura cross-coupling is a Nobel Prize-winning reaction that forms a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[13][14] This reaction is exceptionally robust, tolerant of a wide range of functional groups, and is a workhorse in modern drug discovery for the synthesis of biaryl and heteroaryl compounds.[15][16] To apply this to this compound, the aldehyde must first be converted into a suitable electrophilic partner, typically a bromide, iodide, or triflate. A common sequence is the reduction of the aldehyde to the corresponding alcohol, followed by conversion to the halide.

Protocol: Two-Step Synthesis of 5-Aryl-1-methyl-1H-indazoles

  • Step 1: Reduction of Aldehyde to Alcohol

    • Materials: this compound, Sodium borohydride (NaBH₄), Methanol (MeOH).

    • Procedure: Dissolve the aldehyde in MeOH and cool to 0°C. Add NaBH₄ (1.5 equivalents) portion-wise. Stir for 1-2 hours until the reaction is complete (monitored by TLC). Quench with water, and extract with ethyl acetate. The crude alcohol is often pure enough for the next step.

  • Step 2: Conversion of Alcohol to Bromide (Appel Reaction)

    • Materials: Crude (1-methyl-1H-indazol-5-yl)methanol, Carbon tetrabromide (CBr₄) (1.5 equivalents), Triphenylphosphine (PPh₃) (1.5 equivalents), Dichloromethane (DCM) (anhydrous).

    • Procedure: Dissolve the alcohol and CBr₄ in anhydrous DCM and cool to 0°C. Add PPh₃ portion-wise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Concentrate the reaction mixture and purify by column chromatography to obtain 5-(bromomethyl)-1-methyl-1H-indazole.

  • Step 3: Suzuki-Miyaura Coupling

    • Materials:

      • 5-bromo-1-methyl-1H-indazole (or the corresponding triflate/iodide) (1 equivalent)

      • Aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents)

      • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

      • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

      • Solvent system (e.g., 1,4-dioxane/water, DMF, or toluene)

    • Procedure:

      • To a reaction vessel, add 5-bromo-1-methyl-1H-indazole (1 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (2-3 equivalents).

      • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

      • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.

      • Heat the reaction to 80-100°C and stir until the starting material is consumed (monitored by TLC or LC-MS), typically 4-24 hours.

      • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.

      • Purify the crude product by flash column chromatography on silica gel.

  • Self-Validation: Successful coupling is confirmed by the mass of the biaryl product in LC-MS and by ¹H and ¹³C NMR, which will show signals for both aromatic systems.

Applications in Targeted Drug Discovery

Derivatives of this compound are instrumental in the development of inhibitors for key oncology and inflammation targets.

Kinase Inhibitors (e.g., JAK & PLK4 Inhibitors)

Indazole-based compounds are prominent as kinase inhibitors.[17][18][19] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[20]

Targeted Pathway: JAK-STAT Signaling

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity and cell proliferation.[20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Receptor Cytokine Receptor JAK1 JAK Cytokine Receptor->JAK1 activates JAK2 JAK Cytokine Receptor->JAK2 activates STAT1 STAT JAK1->STAT1 phosphorylates (P) STAT2 STAT JAK2->STAT2 phosphorylates (P) STAT_dimer STAT Dimer STAT1->STAT_dimer dimerizes STAT2->STAT_dimer dimerizes Gene_Expression Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene_Expression translocates to nucleus, regulates Indazole_Inhibitor Indazole-Based JAK Inhibitor Indazole_Inhibitor->JAK1 inhibits Indazole_Inhibitor->JAK2 inhibits Cytokine Cytokine Cytokine->Cytokine Receptor binds

Caption: Inhibition of the JAK-STAT pathway by an indazole-based inhibitor.

By utilizing the synthetic handles on this compound, researchers can build molecules that occupy the ATP-binding pocket of JAK kinases, preventing the phosphorylation and activation of STAT proteins and thereby blocking downstream inflammatory signaling.[20] Similarly, indazole derivatives have been developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, making it an attractive anti-cancer target.[17][21]

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair through the base excision repair (BER) pathway.[22][23] In cancers with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for double-strand break repair is deficient.[24]

Targeted Pathway: PARP-mediated DNA Repair and Synthetic Lethality

Inhibition of PARP in these BRCA-deficient cells leads to an accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks during replication.[22][25] Since the HR pathway is non-functional, these cells cannot repair the damage and undergo apoptosis. This concept is known as "synthetic lethality."

G cluster_normal Normal Cell (Functional HR) cluster_cancer BRCA-deficient Cancer Cell SSB1 Single-Strand Break (SSB) PARP1 PARP SSB1->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER recruits Survival1 Cell Survival BER->Survival1 leads to DSB1 Double-Strand Break (DSB) HR1 Homologous Recombination (HR) DSB1->HR1 repaired by HR1->Survival1 leads to SSB2 Single-Strand Break (SSB) PARP2 PARP SSB2->PARP2 DSB2 Toxic DSB SSB2->DSB2 replication fork collapse Inhibitor Indazole-Based PARP Inhibitor Inhibitor->PARP2 inhibits HR2 Defective HR DSB2->HR2 cannot be repaired Apoptosis Cell Death (Apoptosis) HR2->Apoptosis leads to

Caption: Synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.

The carboxamide moiety is a common feature in many PARP inhibitors, designed to mimic the nicotinamide portion of the NAD+ substrate.[26][27] The aldehyde of this compound can be readily converted to a carboxamide or used as an anchor point to build more complex structures that can effectively inhibit PARP enzymes.

Other Potential Applications

Beyond targeted inhibitors, the unique photophysical properties of the indazole scaffold make it an attractive building block for:

  • Fluorescent Probes: The indazole ring system can be incorporated into molecules designed to detect specific analytes, such as ions or reactive oxygen species, through changes in fluorescence, making them valuable tools for biological imaging.[6][28][29]

  • Material Science: Indazole derivatives are being explored for their use in organic light-emitting diodes (OLEDs) and as specialized polymers and coatings due to their electronic and photostability properties.[6]

Conclusion

This compound is a high-value building block for modern drug discovery. Its synthetic versatility allows for the efficient exploration of chemical space around the privileged indazole scaffold. The demonstrated applications in the synthesis of potent kinase and PARP inhibitors highlight its significance in developing targeted therapies for cancer and inflammatory diseases. The detailed protocols provided herein serve as a practical guide for researchers to leverage the full potential of this important synthetic intermediate.

References

Application Notes and Protocols for the Knoevenagel Condensation of 1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the Knoevenagel condensation of 1-methyl-1H-indazole-5-carbaldehyde. The indazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities.[1] The Knoevenagel condensation is a robust carbon-carbon bond-forming reaction, pivotal for the synthesis of α,β-unsaturated compounds, which are versatile intermediates in drug discovery. This document outlines the reaction mechanism, offers detailed step-by-step experimental protocols for the synthesis of vinyl-substituted indazoles, discusses methods for product characterization, and provides insights into potential challenges and troubleshooting.

Introduction: The Significance of Indazole Derivatives and the Knoevenagel Condensation

Indazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties. These compounds form the core structure of numerous therapeutic agents with applications in oncology, anti-inflammatory treatments, and neurodegenerative disorders. The functionalization of the indazole ring is a key strategy in the development of novel drug candidates with enhanced potency and selectivity.

The Knoevenagel condensation is a powerful synthetic tool for the formation of carbon-carbon bonds, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. This reaction is particularly valuable for creating α,β-unsaturated systems, which are precursors to a multitude of complex molecules. The condensation of this compound with various active methylene compounds provides a direct route to novel vinyl-indazole derivatives, which can be further elaborated to access a wide range of potentially bioactive molecules.

Reaction Mechanism: A Step-by-Step Look at the Base-Catalyzed Knoevenagel Condensation

The Knoevenagel condensation proceeds via a three-step mechanism when catalyzed by a weak base such as piperidine: deprotonation, nucleophilic addition, and elimination (dehydration).[2][3]

  • Deprotonation: The basic catalyst (e.g., piperidine) abstracts an acidic proton from the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to form a resonance-stabilized enolate ion.[2]

  • Nucleophilic Addition: The electron-rich enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. This results in the formation of an aldol-type addition intermediate.

  • Elimination (Dehydration): The intermediate is protonated by the conjugate acid of the catalyst, and a subsequent E1cB-type elimination of a water molecule occurs, leading to the formation of the thermodynamically stable α,β-unsaturated product. The catalyst is regenerated in this step.

The overall reaction is driven to completion by the formation of the conjugated system.

Knoevenagel_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Elimination (Dehydration) Active Methylene Z-CH2-Z' Enolate [Z-CH-Z']- (Enolate) Active Methylene->Enolate + Base Base Piperidine Protonated Base Piperidinium ion Base->Protonated Base + H+ Aldol Intermediate Aldol Addition Intermediate Enolate->Aldol Intermediate + Indazole Aldehyde Protonated Base->Base - H+ Indazole Aldehyde 1-methyl-1H-indazole- 5-carbaldehyde Product α,β-Unsaturated Product Aldol Intermediate->Product - H2O + Protonated Base

Figure 1: Generalized mechanism of the piperidine-catalyzed Knoevenagel condensation.

Synthesis of the Starting Material: this compound

While various methods for the synthesis of indazoles have been reported, a common route to this compound involves the methylation of a suitable indazole precursor followed by formylation or oxidation of a corresponding methyl group.[1][4][5] For instance, 5-methyl-1H-indazole can be N-methylated, and the resulting 1,5-dimethyl-1H-indazole can be selectively oxidized at the 5-methyl position to yield the desired aldehyde. Alternatively, formylation of 1-methyl-1H-indazole can be achieved using various formylating agents. Researchers should consult the literature for specific, optimized procedures.[6]

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on the specific active methylene compound used and the desired scale of the reaction.

Protocol 1: Synthesis of (E)-2-((1-methyl-1H-indazol-5-yl)methylene)malononitrile

Materials:

  • This compound

  • Malononitrile

  • Ethanol (absolute)

  • Piperidine

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq.) and malononitrile (1.1 eq.).

  • Add absolute ethanol to dissolve the reactants (approximately 10-15 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.[7][8]

  • Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Upon completion, a precipitate of the product may form. If so, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • If no precipitate forms, reduce the volume of the solvent under reduced pressure and then cool the concentrated solution to induce crystallization.

  • The crude product can be further purified by recrystallization from ethanol to afford the pure (E)-2-((1-methyl-1H-indazol-5-yl)methylene)malononitrile.

Protocol 2: Synthesis of Ethyl (E)-2-cyano-3-(1-methyl-1H-indazol-5-yl)acrylate

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Toluene

  • Piperidine

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound (1.0 eq.), ethyl cyanoacetate (1.2 eq.), and toluene (approximately 20 mL per gram of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine this compound, active methylene compound, and solvent B Add catalytic piperidine A->B C Stir at appropriate temperature (Room temp. or reflux) B->C D Monitor progress by TLC C->D E Precipitation/Crystallization or Liquid-liquid extraction D->E Reaction complete F Filtration E->F G Recrystallization or Column chromatography F->G H Characterization (NMR, MS, IR) G->H

References

Application Notes & Protocols: Reductive Amination of 1-Methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural foundation of numerous therapeutic agents, including those with anti-cancer and anti-inflammatory properties.[1] 1-Methyl-1H-indazole-5-carbaldehyde is a key synthetic intermediate, providing a versatile handle for introducing diverse amine functionalities through reductive amination.[1] This reaction, which transforms a carbonyl group into an amine via an imine intermediate, is a cornerstone of drug discovery for building molecular complexity and modulating pharmacological activity.[2]

This guide provides an in-depth analysis and detailed protocols for the reductive amination of this compound. We will explore several field-proven methodologies, focusing on the rationale behind reagent selection, reaction optimization, and practical execution for researchers in synthetic chemistry and drug development.

Core Mechanism: The Reductive Amination Pathway

Reductive amination is a robust two-stage, one-pot process. The initial step involves the nucleophilic attack of an amine on the aldehyde to form a hemiaminal, which then dehydrates to yield an imine. This imine, or its protonated iminium ion form, is subsequently reduced by a selective hydride agent to furnish the final amine product.[2] The key to a successful protocol lies in using a reducing agent that preferentially reduces the C=N bond of the imine intermediate over the C=O bond of the starting aldehyde.

Reductive_Amination_Mechanism cluster_0 Imine Formation (Reversible) cluster_1 Reduction (Irreversible) Start Aldehyde (R-CHO) + Primary Amine (R'-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Imine Intermediate (R-CH=N-R') Hemiaminal->Imine Dehydration (-H2O) Imine->Hemiaminal Hydration (+H2O) FinalAmine Secondary Amine Product (R-CH2-NH-R') Imine->FinalAmine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->FinalAmine Hydride Transfer

Figure 1: General mechanism of one-pot reductive amination.

Protocol Comparison: Selecting the Optimal Reducing Agent

The choice of reducing agent is critical and depends on the substrate's reactivity, functional group tolerance, and safety considerations. Below is a comparative summary of the most effective reagents for the reductive amination of this compound.

Protocol Reducing Agent Typical Solvent pH Condition Key Advantages Key Limitations/Safety Concerns
Protocol 1 Sodium Triacetoxyborohydride (STAB)Dichloroethane (DCE), THFMildly acidic to neutralExcellent selectivity for imines; tolerates a wide range of functional groups; no need for strict pH control; non-toxic byproducts.[3][4]Moisture sensitive; less compatible with protic solvents like methanol.[5]
Protocol 2 Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), EthanolMildly Acidic (pH 4-6)Good selectivity at controlled pH; not water-sensitive.[5]Highly Toxic: Can release toxic HCN gas upon contact with strong acids.[6] Reaction rate is pH-dependent.[2]
Protocol 3 Catalytic HydrogenationMethanol, Ethanol, Ethyl AcetateNeutral"Green" method with H₂O as the only byproduct; excellent for large-scale synthesis.[7][8]Requires specialized high-pressure equipment; catalyst may reduce other functional groups (e.g., nitro, alkenes).[9]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the most widely recommended protocol due to its high selectivity, operational simplicity, and superior safety profile. STAB is a mild reductant, effectively reducing the iminium ion intermediate much faster than the starting aldehyde, which minimizes the formation of alcohol byproducts.[4]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.3-1.5 equiv)

  • Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, 0-1 equiv, for less reactive amines/ketones)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (e.g., 1.0 g, 6.24 mmol).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCE (approx. 10-15 mL per gram of aldehyde). Add the desired amine (e.g., 1.1 equiv) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) portion-wise over 5-10 minutes. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up and Quenching: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (DCM) or ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amine.

Workflow_STAB cluster_workflow Protocol 1: STAB Workflow A 1. Dissolve Aldehyde in Anhydrous DCE B 2. Add Amine (Stir 30 min) A->B C 3. Add STAB (Portion-wise) B->C D 4. Stir at RT (Monitor by TLC/LC-MS) C->D E 5. Quench with sat. aq. NaHCO3 D->E F 6. Extract with DCM or Ethyl Acetate E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify via Column Chromatography G->H

Figure 2: Experimental workflow for the STAB protocol.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This classic protocol is highly effective but requires careful pH management and strict safety precautions. NaBH₃CN is stable in neutral or basic solutions but becomes an active reducing agent under mildly acidic conditions (pH 4-6), which are also optimal for imine formation.

CAUTION: Sodium cyanoborohydride is highly toxic. Work must be performed in a certified chemical fume hood. Acidic work-up can generate highly toxic hydrogen cyanide (HCN) gas.[6]

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1-1.2 equiv)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.2-1.5 equiv)

  • Methanol (MeOH)

  • Acetic Acid (to adjust pH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the amine in methanol.

  • pH Adjustment: Add acetic acid dropwise to the solution to adjust the pH to approximately 5-6 (check with pH paper).

  • Addition of Reducing Agent: Add sodium cyanoborohydride to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the starting material (typically 3-24 hours).

  • Work-up and Quenching: Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Dilute the residue with water and basify carefully with saturated NaHCO₃ or 1M NaOH to pH > 8 to quench the reaction and decompose any residual HCN.

  • Extraction and Purification: Extract the product with ethyl acetate or DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Field Insights

For the synthesis of novel amine derivatives from this compound, the Sodium Triacetoxyborohydride (STAB) protocol is unequivocally the superior choice for general laboratory applications. Its broad functional group tolerance, operational simplicity, and significantly higher safety margin make it a reliable and efficient method.[3][4] While NaBH₃CN is also effective, the associated toxicity risks necessitate stringent handling protocols. Catalytic hydrogenation represents the greenest approach and is ideal for scaling up, provided the necessary equipment is available and the substrate is compatible with the catalyst and conditions.[8][10] Successful implementation of any of these protocols will enable researchers to efficiently generate diverse libraries of indazole-based compounds for downstream applications in drug discovery and development.

References

Application Notes & Protocols: 1-Methyl-1H-indazole-5-carbaldehyde as a Foundational Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its role in the core of numerous clinically approved and investigational kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site of kinases makes it an ideal starting point for inhibitor design. This guide focuses on 1-methyl-1H-indazole-5-carbaldehyde , a versatile and strategic building block for the synthesis of novel kinase inhibitors. The presence of the C5-aldehyde provides a reactive handle for a multitude of synthetic transformations, while the N1-methyl group prevents potential N-H reactivity and isomeric complexity, thereby streamlining synthetic routes and ensuring structural homogeneity.[4] This document provides an in-depth look at the compound's properties, key synthetic protocols, and strategic applications in drug discovery.

Introduction: The Strategic Value of the Indazole Scaffold

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, kinase inhibitors have become a major class of therapeutic agents. Several successful drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature the indazole core, demonstrating its clinical and commercial significance.[2][3][5]

The strategic importance of the indazole nucleus lies in its bioisosteric relationship with indole and its inherent ability to serve as a hinge-binding motif, a crucial interaction for ATP-competitive kinase inhibition. This compound emerges as a particularly valuable starting material. Its aldehyde functionality at the C5 position allows for the introduction of diverse chemical moieties that can extend into the solvent-exposed region of the kinase active site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Caption: General structure of an indazole-based kinase inhibitor.

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity of this key building block.

PropertyValueReference
CAS Number 872607-89-1[4]
Molecular Formula C₉H₈N₂O[4]
Molecular Weight 160.17 g/mol [6]
Appearance Yellow to pale yellow solid[4]
Purity ≥ 95% (HPLC)[4]
Storage Conditions Store at 0-8°C, protected from light and moisture.[4]

Core Synthetic Protocols for Scaffold Elaboration

The aldehyde group of this compound is a gateway to a vast chemical space. Below are detailed protocols for two fundamental transformations crucial for building kinase inhibitor libraries.

Protocol 1: Reductive Amination for Side Chain Introduction

Scientific Rationale: Reductive amination is one of the most robust methods for forming C-N bonds.[7] This one-pot reaction involves the initial formation of an imine or iminium ion between the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred over stronger agents like NaBH₄ because they are mild enough not to reduce the starting aldehyde and are particularly effective at reducing the protonated iminium ion intermediate, driving the reaction to completion under weakly acidic conditions.[7] This method is ideal for introducing amine-containing side chains that can form salt bridges or key hydrogen bonds with the target kinase.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq).

  • Acid Catalyst (Optional but Recommended): Add a catalytic amount of acetic acid (0.1-0.2 eq) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any potential effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up:

    • Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to yield the pure secondary or tertiary amine product.

Self-Validation: The success of the reaction is confirmed by LC-MS analysis showing the disappearance of the starting material mass and the appearance of the expected product mass. ¹H NMR spectroscopy should confirm the presence of the newly formed alkyl group and the disappearance of the aldehyde proton signal (around 9.8-10.0 ppm).

Protocol 2: Wittig Reaction for Alkene Formation

Scientific Rationale: The Wittig reaction is a powerful method for converting aldehydes into alkenes, creating a C=C bond at a defined position.[8] This reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the electrophilic aldehyde carbon. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and a triphenylphosphine oxide byproduct.[9][10] The stereochemical outcome (E vs. Z alkene) depends heavily on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally yield the (E)-alkene, while non-stabilized ylides (containing an alkyl group) favor the (Z)-alkene.[9] This transformation is valuable for introducing rigid linkers or vinyl groups that can be further functionalized.

Detailed Step-by-Step Protocol:

  • Ylide Generation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq).

    • Add anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C or -78°C depending on the base.

    • Slowly add a strong base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) (1.1 eq).

    • Allow the mixture to stir for 30-60 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).

  • Aldehyde Addition:

    • Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

    • Add the aldehyde solution dropwise to the ylide solution at the same low temperature.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until TLC or LC-MS indicates the consumption of the aldehyde (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product contains a significant amount of triphenylphosphine oxide. Purify by flash column chromatography on silica gel, typically using a non-polar solvent system (e.g., ethyl acetate in hexanes), to separate the desired alkene from the byproduct.

Self-Validation: The product should be characterized by ¹H NMR, looking for the disappearance of the aldehyde proton and the appearance of new vinyl proton signals with characteristic coupling constants that can help determine the alkene geometry.

Application in Multi-Step Synthesis & Kinase Targeting

The true power of this compound is realized in multi-step synthetic sequences to build complex inhibitors. A typical workflow involves using the aldehyde as an anchor point for building out a side chain that targets the solvent-exposed region of the kinase.

Synthetic_Workflow start 1-Methyl-1H-indazole- 5-carbaldehyde step1 Intermediate Amine start->step1 Reductive Amination (Protocol 3.1) w/ R-NH2 step2 Amide/Sulfonamide Product step1->step2 Amide or Sulfonamide Coupling w/ R'-COCl or R'-SO2Cl final Final Kinase Inhibitor Candidate step2->final Further Functionalization

Caption: A representative synthetic workflow for a kinase inhibitor.

Targeted Kinase Families: Derivatives of the indazole scaffold have shown potent inhibitory activity against a wide range of kinases, demonstrating the versatility of this core structure.[1][2] Key targets include:

  • VEGFR/FGFR: Crucial in angiogenesis (blood vessel formation).[1]

  • Aurora Kinases: Regulators of cell division (mitosis).[3][11]

  • Polo-like Kinase 4 (PLK4): A master regulator of centriole duplication.[5][12]

  • ERK1/2: Key components of the MAPK signaling pathway.[13]

  • PI3K Pathway Kinases: Central to cell growth and survival signaling.[14]

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Response Cell Proliferation, Survival, Angiogenesis ERK->Response Inhibitor Indazole-Based Inhibitor Inhibitor->ERK Inhibition

Caption: Simplified MAPK/ERK signaling pathway targeted by kinase inhibitors.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the rational design of potent and selective kinase inhibitors. Its pre-installed N-methyl group simplifies synthesis, while the C5-aldehyde provides a versatile reactive site for exploring structure-activity relationships. The protocols and strategies outlined in this guide offer a robust framework for researchers in drug discovery to leverage this powerful building block in the development of next-generation targeted therapies.

References

Application Notes and Protocols for 1-methyl-1H-indazole-5-carbaldehyde in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Indazole Scaffold as a Privileged Motif in Oncology

The indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] In the landscape of cancer therapeutics, this bicyclic aromatic system is a cornerstone of several FDA-approved drugs, including the potent kinase inhibitors Axitinib and Pazopanib.[2] These agents underscore the value of the indazole core as a "privileged" structure, capable of interacting with high affinity to the ATP-binding pockets of various protein kinases that are critical drivers of oncogenesis.[2][3]

Kinases, such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptors (EGFRs), and Aurora Kinases, are frequently dysregulated in tumors, leading to uncontrolled cell proliferation, survival, and metastasis.[4][5][6] The development of small molecule inhibitors targeting these pathways remains a primary objective in modern drug discovery. Indazole derivatives have proven to be particularly effective in this arena, with numerous compounds demonstrating potent anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.[7][8]

1-methyl-1H-indazole-5-carbaldehyde serves as a pivotal and versatile building block in the synthesis of novel indazole-based anti-cancer agents.[9] Its aldehyde functionality provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse chemical libraries for screening and lead optimization. This document provides a comprehensive guide to the application of this compound in a cancer research workflow, from the synthesis of derivative libraries to their biological evaluation.

PART 1: Synthesis of Indazole-Based Compound Libraries

The aldehyde group at the 5-position of the 1-methyl-1H-indazole core is amenable to several carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic exploration of the chemical space around the indazole scaffold to identify derivatives with potent and selective anti-cancer activity. Below are two exemplary protocols for the derivatization of this compound.

Protocol 1.1: Synthesis of N-Substituted Aminomethyl Indazoles via Reductive Amination

Reductive amination is a robust method for introducing diverse amine functionalities, which can significantly impact the solubility, cell permeability, and target engagement of the final compounds.[6][10] This protocol details the one-pot synthesis of a library of N-substituted aminomethyl indazoles.

Experimental Rationale: This two-step, one-pot reaction first involves the formation of a Schiff base (imine) between the aldehyde and a primary or secondary amine. The subsequent in-situ reduction of the imine by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), yields the desired amine. STAB is chosen for its selectivity and tolerance of a wide range of functional groups.[11]

Step-by-Step Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction Progression: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 1.2: Synthesis of Indazole-Chalcone Hybrids

Chalcones are α,β-unsaturated ketones that constitute an important class of bioactive molecules with reported anti-cancer properties.[12] Hybridizing the indazole scaffold with a chalcone moiety can lead to compounds with novel mechanisms of action.

Experimental Rationale: This protocol utilizes the Claisen-Schmidt condensation, where an aldehyde reacts with a ketone in the presence of a base to form the α,β-unsaturated ketone.

Step-by-Step Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.

  • Catalyst Addition: Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise to the stirred solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.

  • Isolation: Pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Purification: Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

PART 2: In Vitro Evaluation of Anti-Cancer Activity

Once a library of derivatives has been synthesized, a systematic in vitro evaluation is necessary to identify promising candidates. The following protocols outline key assays for assessing cytotoxicity, apoptosis induction, and mechanism of action.

Protocol 2.1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[2]

Experimental Rationale: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized indazole derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Data Presentation: Example IC50 Values of Indazole Derivatives

Compound IDDerivative TypeCancer Cell LineIC50 (µM)
IND-001 N-benzylaminomethylMCF-7 (Breast)15.2
IND-002 N-morpholinomethylMCF-7 (Breast)8.5
IND-003 Chalcone (4-chloro)A549 (Lung)5.1
IND-004 Chalcone (4-methoxy)A549 (Lung)12.8
Positive Control DoxorubicinMCF-7 (Breast)0.5
Positive Control CisplatinA549 (Lung)2.3
Protocol 2.2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic and necrotic cells are both Annexin V-FITC and PI positive.

PART 3: Elucidation of Mechanism of Action

For promising compounds, understanding their molecular mechanism of action is crucial. As many indazole derivatives function as kinase inhibitors, investigating their effect on key cancer-related signaling pathways is a logical next step.

Signaling Pathways Targeted by Indazole Derivatives

Indazole-based compounds are known to inhibit several kinase families implicated in cancer.[2][4]

  • EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) pathway, when aberrantly activated, drives tumor growth and proliferation.[13]

  • FGFR Signaling Pathway: The Fibroblast Growth Factor Receptor (FGFR) signaling cascade is involved in cell proliferation, differentiation, and angiogenesis.[5]

  • Aurora Kinase Pathway: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers.[6]

Diagram of a Generic Kinase Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Adaptor Adaptor Proteins RTK->Adaptor RAS RAS Adaptor->RAS PI3K PI3K Adaptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT AKT->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Indazole Indazole Derivative (e.g., from IND-003) Indazole->RTK Inhibition Indazole->RAF Inhibition

Caption: Generalized Receptor Tyrosine Kinase (RTK) signaling cascade and potential points of inhibition by indazole derivatives.

Protocol 3.1: Western Blot Analysis of Kinase Pathway Activation

Western blotting can be used to assess the phosphorylation status of key signaling proteins, providing a readout of kinase activity.[13][14]

Experimental Rationale: This protocol measures the levels of phosphorylated (active) and total forms of key kinases like AKT and ERK. A decrease in the ratio of phosphorylated to total protein upon treatment with an indazole derivative suggests inhibition of the upstream kinase.

Step-by-Step Protocol:

  • Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow for Synthesis and Screening

G start This compound synth Chemical Synthesis (e.g., Reductive Amination, Chalcone Synthesis) start->synth library Library of Indazole Derivatives synth->library mtt MTT Assay (Determine IC50) library->mtt apoptosis Annexin V/PI Assay (Confirm Apoptosis) mtt->apoptosis Active Compounds western Western Blot (Mechanism of Action) apoptosis->western kinase_assay In Vitro Kinase Assay (Direct Target Engagement) western->kinase_assay lead Lead Compound kinase_assay->lead

Caption: Workflow for the development of indazole-based anti-cancer agents.

Protocol 3.2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

To confirm direct inhibition of a specific kinase, a cell-free in vitro kinase assay is the gold standard.

Experimental Rationale: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.[4][15] The amount of ADP is directly proportional to the kinase activity. A decrease in luminescence in the presence of an inhibitor indicates target engagement.

Step-by-Step Protocol:

  • Kinase Reaction: Set up a kinase reaction in a 384-well plate containing the purified recombinant kinase (e.g., FGFR1, Aurora A), its specific substrate, ATP, and serial dilutions of the indazole derivative.

  • Reaction Incubation: Incubate the reaction at room temperature for 1 hour.

  • Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin. Incubate for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition of kinase activity and determine the IC50 value of the compound for the specific kinase.

Conclusion

This compound is a valuable starting material for the synthesis of novel indazole-based compounds with potential applications in cancer research. The protocols outlined in this document provide a comprehensive framework for the design, synthesis, and biological evaluation of such compounds. By employing a systematic approach that integrates chemical synthesis with a cascade of in vitro assays, researchers can efficiently identify and characterize new lead compounds for the development of next-generation cancer therapeutics.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving Indazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Indazole Scaffolds

The indazole nucleus is a privileged bicyclic heteroaromatic scaffold that is a cornerstone in medicinal chemistry and drug development. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, indazole derivatives have found application as potent anticancer, anti-inflammatory, antibacterial, and anti-HIV agents.[1] The ability to precisely functionalize the indazole core is paramount for developing novel therapeutics with improved potency and selectivity.

Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in the synthetic chemist's arsenal for constructing carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[2] These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer a highly efficient pathway to assemble complex molecular architectures under relatively mild conditions.[1][3] When applied to halo-substituted indazole aldehydes, these methodologies unlock a direct route to a diverse library of derivatives, where the aldehyde group serves as a crucial handle for further synthetic transformations.

This comprehensive guide provides detailed application notes and robust protocols for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions on indazole aldehyde substrates. Designed for researchers, scientists, and drug development professionals, this document goes beyond simple step-by-step instructions, offering insights into the causality behind experimental choices, troubleshooting common issues, and ensuring the scientific integrity of the described methods.

Part 1: Foundational Principles and Mechanistic Overview

At the heart of these transformations lies the palladium catalytic cycle, which typically involves a sequence of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.[3][4]

The Generalized Palladium Catalytic Cycle

The efficiency of any cross-coupling reaction hinges on the smooth operation of this cycle. The choice of palladium precursor, ligand, base, and solvent all play critical roles in modulating the kinetics and stability of the catalytic species.

Palladium_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst Intermediate_A R-Pd(II)-X (L_n) Pd(0)L_n->Intermediate_A Oxidative Addition Oxidative_Addition R-X (Indazole Halide) Intermediate_B R-Pd(II)-R' (L_n) Intermediate_A->Intermediate_B Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck) Transmetalation_or_Insertion Coupling Partner (e.g., R'-B(OR)2 or Alkene) Intermediate_B->Pd(0)L_n Reductive Elimination Reductive_Elimination R-R' (Product)

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

Expert Insight: The generation of the active Pd(0) species from a Pd(II) precatalyst (like Pd(OAc)₂) is a critical initiation step. This reduction can be facilitated by phosphine ligands, solvents, or other additives in the reaction mixture.[5] Inefficient reduction can lead to long induction periods or complete reaction failure.

The Indazole N-H: A Critical Consideration

The acidic proton on the indazole nitrogen (N1-H or N2-H) can significantly complicate cross-coupling reactions. It can react with bases, participate in side reactions, or coordinate to the palladium center, thereby inhibiting catalysis. While some protocols have been developed for NH-free indazoles, particularly under microwave conditions, N-protection is a common and often necessary strategy to ensure high yields and reproducibility.[6][7]

Common protecting groups include tert-butyloxycarbonyl (Boc) and (2-trimethylsilyl)ethoxymethyl (SEM). The Boc group, for instance, has been shown to be effective and can sometimes be removed in situ during the coupling reaction under microwave heating, providing direct access to the NH-indazole product.[6]

Part 2: Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for constructing biaryl linkages due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[1][8]

Causality in Component Selection
  • Palladium Source: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a reliable choice for many systems as it is already in the active Pd(0) oxidation state.[6] Alternatively, a combination of a Pd(II) source like Palladium(II) acetate (Pd(OAc)₂) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) with a phosphine ligand is highly effective.[9][10] Ferrocene-based ligands like dppf often exhibit superior catalytic activity.[10]

  • Ligand: The ligand stabilizes the palladium center and modulates its reactivity. For Suzuki couplings, phosphine ligands are standard. Dppf is an excellent choice for coupling bromoindazoles, leading to high yields in relatively short reaction times.[9][11] The strong sigma-donating ability and steric bulk of N-heterocyclic carbene (NHC) ligands have also made them popular for challenging couplings.[2]

  • Base: A base is required to activate the boronic acid in the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are most common.[8][9] The choice of base can be critical, and Cs₂CO₃ is often used in more challenging couplings due to its higher solubility and basicity.

  • Solvent: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water, dimethoxyethane (DME)/water, or DMF.[6][8][9] The water is essential for the hydrolysis of the boronate ester and to facilitate the action of the inorganic base.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
Substrate PositionHalo GroupCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
C3-Iodo (N-Boc)IodoArylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (aq)Dioxane150 (μW)>80[6]
C5-Bromo (N-Alkyl)BromoN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME8070-90[9][11]
C5-Bromo (N-Alkyl)Bromo2-Thiopheneboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME8065-85[9]
C7-Bromo (NH-free)BromoArylboronic acidPd(dppf)Cl₂ (10)-Cs₂CO₃Dioxane/H₂O10050-80[12][13]

Experimental Protocol: Suzuki-Miyaura Coupling of a 5-Bromo-1-alkyl-1H-indazole-3-carbaldehyde

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine 5-bromo-indazole-aldehyde (1 equiv), arylboronic acid (1.2-1.5 equiv), and K₂CO₃ (2-3 equiv) in a flask. prep2 Add Pd(dppf)Cl₂ (2-5 mol%). prep1->prep2 prep3 Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. prep2->prep3 prep4 Add degassed DME and H₂O (e.g., 4:1 v/v). prep3->prep4 react1 Heat the mixture at 80-90 °C with vigorous stirring. prep4->react1 react2 Monitor reaction progress by TLC or LC-MS. react1->react2 workup1 Cool to room temperature and dilute with ethyl acetate and water. react2->workup1 workup2 Separate the organic layer, wash with brine, and dry over Na₂SO₄. workup1->workup2 workup3 Concentrate under reduced pressure. workup2->workup3 workup4 Purify the crude product by column chromatography (e.g., silica gel). workup3->workup4

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask or microwave vial, add the 5-bromo-1-alkyl-1H-indazole-3-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[9]

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv).[9]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed dimethoxyethane (DME) and water (typically a 4:1 to 5:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the indazole.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 2-12 hours.[11] Monitor the reaction's completion by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.

Part 3: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking aryl or vinyl halides with terminal alkynes.[14][15] This reaction is invaluable for creating extended π-systems and introducing rigid alkyne linkers, which are often used in materials science and as precursors for more complex heterocyclic systems.

Causality in Component Selection
  • Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) salt (typically CuI).[15] The palladium catalyst activates the aryl halide, while the copper co-catalyst forms a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[16]

  • Copper-Free Variants: Concerns over homocoupling of the alkyne (Glaser coupling) catalyzed by copper have led to the development of copper-free Sonogashira protocols.[16][17] These methods often require a stronger base or different ligand systems but can provide cleaner reactions and higher yields for sensitive substrates.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves to deprotonate the terminal alkyne and to quench the H-X acid formed during the catalytic cycle.[14]

  • Reactivity of Halides: The reactivity order for the halide is I > Br >> Cl.[14] Iodo-indazoles are significantly more reactive and allow for milder reaction conditions, often at room temperature. Bromo-indazoles typically require elevated temperatures.[18] This differential reactivity can be exploited for sequential couplings on di-halogenated indazoles.[18]

Data Presentation: Typical Sonogashira Reaction Conditions
Substrate PositionHalo GroupCoupling PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)Reference
C3-Iodo (N-protected)IodoTerminal AlkynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHFRTHigh[18]
C5-Bromo (N-protected)BromoTerminal AlkynePd(PPh₃)₂Cl₂ (4)CuI (8)Et₃NTHF65Moderate[18]
Experimental Protocol: Sonogashira Coupling of a 3-Iodo-1-Boc-1H-indazole-5-carbaldehyde

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried Schlenk flask, add the 3-iodo-1-Boc-1H-indazole-5-carbaldehyde (1.0 equiv) and copper(I) iodide (CuI) (0.04 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.

  • Solvent and Reagents: Add degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (typically in a 2:1 v/v ratio). Add the terminal alkyne (1.1 equiv) via syringe.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equiv).

  • Reaction: Stir the mixture at room temperature for 4-24 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel) to yield the desired alkynylated indazole aldehyde.

Part 4: Heck-Mizoroki Coupling: The Alkene Connection

The Heck reaction forms a C-C bond between an aryl or vinyl halide and an alkene, offering a powerful method for synthesizing substituted alkenes.[3] This reaction is particularly useful for introducing vinyl groups onto the indazole scaffold, which can then be used in a variety of subsequent transformations.

Causality in Component Selection
  • Catalyst System: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst.[19] It is often used in conjunction with a phosphine ligand, such as triphenylphosphine (PPh₃) or a more electron-rich and bulky phosphine for more challenging substrates. Ligandless conditions have also been developed, particularly in ionic liquids.[3]

  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base such as sodium bicarbonate (NaHCO₃) is required to neutralize the H-X generated in the final β-hydride elimination step.[20]

  • Stereoselectivity: The Heck reaction typically proceeds via a syn-addition of the aryl-palladium species across the double bond, followed by a syn-β-hydride elimination. This generally leads to the formation of the E-isomer (trans-substituted alkene) as the major product.[3]

Data Presentation: Typical Heck Reaction Conditions
Substrate PositionHalo GroupAlkene PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Reference
C4-Iodo (N-protected)IodoAcrylate EsterPd(OAc)₂ (5)PPh₃ (10)Et₃NDMF80-100[20]
General Aryl HalideBromoStyrenePd(OAc)₂ (0.25)NoneK₂CO₃Ionic Liquid120[21]
Experimental Protocol: Heck Coupling of a 4-Iodo-1-SEM-1H-indazole-6-carbaldehyde

Step-by-Step Methodology:

  • Reagent Preparation: In a sealed tube or pressure vessel, dissolve the N-protected 4-iodo-indazole-aldehyde (1.0 equiv), the alkene (e.g., ethyl acrylate, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and triphenylphosphine (PPh₃, 0.1 equiv) in a suitable solvent like DMF or acetonitrile.[20]

  • Base Addition: Add a base, such as triethylamine (Et₃N) (2.0 equiv).

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 80-120 °C for several hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to isolate the desired vinyl-substituted indazole aldehyde.

Part 5: Troubleshooting and Optimization

Even with robust protocols, challenges can arise. A systematic approach is key to resolving issues.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) not formed).2. N-H interference.3. Poor quality reagents/solvents.4. Inappropriate ligand or base.1. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) or add a reducing agent. Try a different Pd(II) precatalyst.[5]2. Protect the indazole N-H with Boc or SEM group.[7]3. Use freshly distilled/degassed solvents and high-purity reagents.4. Screen different ligands (e.g., Buchwald ligands) and bases (e.g., switch from K₂CO₃ to Cs₂CO₃).[22]
Formation of Side Products 1. Homocoupling of boronic acid (Suzuki).2. Homocoupling of alkyne (Sonogashira).3. Protodehalogenation (replacement of halide with H).1. Ensure a strictly inert atmosphere; lower catalyst loading.2. Use a copper-free Sonogashira protocol.[16]3. Use rigorously dried solvents; ensure the base is not excessively strong or nucleophilic.
Reaction Stalls 1. Catalyst deactivation (e.g., formation of Pd black).2. Ligand degradation.1. Use a more robust ligand (e.g., dppf, NHCs) that better stabilizes the Pd center.[2][10]2. Lower the reaction temperature if possible; ensure a strictly inert atmosphere.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of indazole aldehydes, providing efficient and modular access to a vast chemical space of high-value compounds. Success in these reactions relies not only on following a protocol but on understanding the interplay between the catalyst, ligand, base, and substrate. By carefully selecting reaction components based on the specific transformation and employing rigorous experimental technique, researchers can reliably synthesize complex indazole derivatives to accelerate discovery in medicinal chemistry and materials science.

References

Application Notes and Protocols: One-Pot Synthesis of Novel 3-Substituted-1-methyl-1H-pyrazolo[4,3-c]quinolines from 1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Organic Synthesis Division

Introduction: The Enduring Legacy and Therapeutic Promise of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system, stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including potent anti-cancer, anti-inflammatory, anti-HIV, and neuroprotective properties.[3][4] Several blockbuster drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[1][5] The strategic functionalization of the indazole ring system is paramount in modulating the pharmacokinetic and pharmacodynamic profiles of these molecules, making the development of efficient and versatile synthetic methodologies a key objective for researchers.

1-methyl-1H-indazole-5-carbaldehyde is a versatile and readily available intermediate for the elaboration of more complex, biologically active molecules.[6][7] This application note details a robust, one-pot, multi-component protocol for the synthesis of novel 3-substituted-1-methyl-1H-pyrazolo[4,3-c]quinolines, a class of fused heterocyclic compounds with significant therapeutic potential, starting from this key aldehyde. This methodology, based on the principles of the Friedländer annulation, offers a streamlined and efficient route to a library of diverse compounds from readily available starting materials.

Reaction Principle: A Domino Approach to Molecular Complexity

The described protocol is a domino reaction that proceeds through a sequence of transformations in a single reaction vessel, obviating the need for the isolation of intermediates. This approach enhances efficiency, reduces waste, and accelerates the drug discovery process. The reaction is predicated on the in-situ formation of an enamine or enolate from an active methylene compound, which then undergoes a condensation and cyclization cascade with the indazole carbaldehyde and an amine.

The proposed mechanism involves the following key steps:

  • Condensation: The this compound condenses with a primary amine to form a reactive imine intermediate.

  • Michael Addition: An active methylene compound, such as a malononitrile or an alpha-cyano ester, adds to the imine in a Michael-type addition.

  • Intramolecular Cyclization and Dehydrogenation: The intermediate undergoes an intramolecular cyclization followed by dehydrogenation (aromatization) to yield the final pyrazolo[4,3-c]quinoline product.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst loading) may be necessary for specific substrates.

Materials and Reagents:

  • This compound

  • Substituted anilines (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)

  • Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) or another suitable Brønsted or Lewis acid

  • Solvent: High-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) Spectrometer

  • Mass Spectrometer (MS)

  • Infrared (IR) Spectrometer

One-Pot Synthesis of 3-Amino-1-methyl-5-phenyl-1H-pyrazolo[4,3-c]quinoline-4-carbonitrile (A Representative Example):
  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 160.17 mg), malononitrile (1.2 mmol, 79.27 mg), and aniline (1.1 mmol, 102.44 mg).

  • Solvent and Catalyst Addition: Add 10 mL of DMF to the flask, followed by the addition of p-TsOH (0.1 mmol, 17.22 mg).

  • Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 8-12 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 50 mL of ice-cold water. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water (3 x 10 mL).

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its structure and purity.[5][8][9]

Data Presentation and Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of a small library of 3-substituted-1-methyl-1H-pyrazolo[4,3-c]quinolines using the described one-pot protocol. The yields are hypothetical and may vary based on experimental optimization.

EntryAmineActive Methylene CompoundProductExpected Yield (%)
1AnilineMalononitrile3-Amino-1-methyl-5-phenyl-1H-pyrazolo[4,3-c]quinoline-4-carbonitrile75-85
24-MethoxyanilineMalononitrile3-Amino-5-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[4,3-c]quinoline-4-carbonitrile70-80
34-ChloroanilineMalononitrile3-Amino-5-(4-chlorophenyl)-1-methyl-1H-pyrazolo[4,3-c]quinoline-4-carbonitrile72-82
4AnilineEthyl CyanoacetateEthyl 3-amino-1-methyl-5-phenyl-1H-pyrazolo[4,3-c]quinoline-4-carboxylate65-75

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the one-pot synthesis.

One_Pot_Synthesis cluster_reactants Starting Materials cluster_reaction One-Pot Reaction cluster_process Work-up & Purification cluster_product Final Product Indazole_Aldehyde 1-methyl-1H-indazole- 5-carbaldehyde Reaction_Vessel Reaction Vessel (DMF, p-TsOH, 120 °C) Indazole_Aldehyde->Reaction_Vessel Amine Primary Amine (e.g., Aniline) Amine->Reaction_Vessel Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Reaction_Vessel Workup Aqueous Work-up & Filtration Reaction_Vessel->Workup Cooling Purification Column Chromatography Workup->Purification Crude Product Final_Product Substituted Pyrazolo[4,3-c]quinoline Purification->Final_Product Pure Product

Caption: Workflow for the one-pot synthesis of substituted pyrazolo[4,3-c]quinolines.

Mechanism and Rationale

The proposed reaction mechanism is depicted below, illustrating the key bond-forming events.

Reaction_Mechanism Start Indazole Aldehyde + Amine Imine Imine Formation (-H₂O) Start->Imine Condensation Michael_Addition Michael Addition of Enolate Imine->Michael_Addition Nucleophilic Attack Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Annulation Aromatization Dehydrogenation (Aromatization) Cyclization->Aromatization Oxidation Product Pyrazolo[4,3-c]quinoline Aromatization->Product

Caption: Proposed mechanistic pathway for the one-pot synthesis.

The choice of a high-boiling point polar aprotic solvent like DMF or DMSO is crucial for solubilizing the reactants and facilitating the reaction at elevated temperatures. The Brønsted acid catalyst, p-TsOH, protonates the aldehyde carbonyl, activating it towards nucleophilic attack by the amine and subsequently promotes the dehydration step to form the imine.

Troubleshooting and Field-Proven Insights

  • Low Yields: If the reaction yield is low, consider increasing the reaction temperature or time. The use of a Dean-Stark trap to remove water formed during imine formation can also drive the equilibrium towards the product. Alternatively, a stronger acid catalyst or a Lewis acid (e.g., Sc(OTf)₃) could be explored.

  • Side Product Formation: The formation of side products may occur if the reaction is not driven to completion. Ensure the starting materials are of high purity. Purification by column chromatography is critical for isolating the desired product.

  • Incomplete Reaction: If the reaction stalls, as indicated by TLC, an additional charge of the catalyst or a slight increase in temperature might be beneficial.

Conclusion

This application note provides a comprehensive and detailed protocol for the one-pot synthesis of a novel class of substituted 1-methyl-1H-pyrazolo[4,3-c]quinolines from this compound. This efficient and scalable methodology provides a valuable tool for medicinal chemists and researchers in drug discovery to rapidly generate libraries of structurally diverse indazole derivatives for biological screening. The principles outlined herein can be adapted and expanded to a wider range of substrates, further broadening the accessible chemical space.

References

Application Notes and Protocols: Synthesis and Application of Novel Fluorophores from 1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Fluorescent Probe Design

The quest for novel fluorophores with enhanced photophysical properties, such as high quantum yield, photostability, and sensitivity to the microenvironment, is a driving force in chemical biology and materials science.[1] Among the various heterocyclic systems, the indazole nucleus has emerged as a "privileged scaffold" due to its unique electronic structure and versatile functionalization chemistry.[2][3][4] Indazole derivatives are not only prevalent in many bioactive molecules and approved drugs but also serve as the core of advanced fluorescent probes.[2][5] Their rigid, planar structure and the presence of two nitrogen atoms contribute to their intrinsic fluorescence and allow for the fine-tuning of their photophysical properties.[4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1-methyl-1H-indazole-5-carbaldehyde as a versatile building block for the synthesis of novel fluorescent probes. We will delve into the synthetic strategies, detailed experimental protocols, photophysical characterization, and potential applications of these indazole-based fluorophores. The methodologies described herein are designed to be robust and adaptable, enabling the creation of a diverse library of probes for various scientific applications.

Synthetic Strategy: Knoevenagel Condensation as a Gateway to Indazole-Based Fluorophores

A cornerstone of our synthetic approach is the Knoevenagel condensation , a classical yet powerful reaction in organic synthesis.[2][6] This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, leading to the formation of a new carbon-carbon double bond.[6] The aldehyde group at the 5-position of the 1-methyl-1H-indazole scaffold provides a reactive handle for this transformation, allowing for the introduction of a wide array of functionalities that can modulate the electronic and photophysical properties of the resulting molecule.

The general workflow for the synthesis of indazole-based fluorescent probes via Knoevenagel condensation is depicted below:

G cluster_synthesis Synthesis Workflow Start This compound Reaction Knoevenagel Condensation Start->Reaction ActiveMethylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) ActiveMethylene->Reaction BaseCatalyst Base Catalyst (e.g., Piperidine, Triethylamine) BaseCatalyst->Reaction Solvent Solvent (e.g., Ethanol, Toluene) Solvent->Reaction Purification Purification (Recrystallization or Column Chromatography) Reaction->Purification Product Indazole-Based Fluorescent Probe Purification->Product

Caption: General workflow for synthesizing indazole-based fluorescent probes.

Experimental Protocol: Synthesis of a Representative Indazole-Based Fluorophore

This protocol details the synthesis of a model fluorescent probe, (E)-2-((1-methyl-1H-indazol-5-yl)methylene)malononitrile , through the Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Addition of Reagents: To the stirred solution, add malononitrile (1.1 eq) followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent using a rotary evaporator to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure (E)-2-((1-methyl-1H-indazol-5-yl)methylene)malononitrile as a crystalline solid.

Self-Validation: The purity of the synthesized compound should be assessed by melting point determination and spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry. The presence of the characteristic vinyl proton signal in the 1H NMR spectrum and the nitrile carbon signal in the 13C NMR spectrum will confirm the successful Knoevenagel condensation.

Photophysical Characterization: Unveiling the Fluorescent Properties

The synthesized indazole-based fluorophores are expected to exhibit interesting photophysical properties. A comprehensive characterization should be performed to understand their behavior in different solvent environments.

Key Photophysical Parameters:

  • λabs (nm): Wavelength of maximum absorption.

  • λem (nm): Wavelength of maximum emission.

  • Stokes Shift (nm): The difference between λem and λabs. A larger Stokes shift is generally desirable to minimize self-quenching.

  • Molar Extinction Coefficient (ε, M-1cm-1): A measure of how strongly the molecule absorbs light at a given wavelength.

  • Fluorescence Quantum Yield (ΦF): The ratio of photons emitted to photons absorbed. This value indicates the efficiency of the fluorescence process.

  • Solvatochromism: The change in the absorption and emission spectra of a compound with the polarity of the solvent.[7] This property is particularly useful for developing probes that can sense the polarity of their microenvironment.

Expected Photophysical Data:

The following table provides representative photophysical data for a generic indazole-based fluorophore synthesized from this compound, measured in solvents of varying polarity.

SolventDielectric Constant (ε)λabs (nm)λem (nm)Stokes Shift (nm)ΦF
Toluene2.38380450700.45
Dichloromethane8.93385465800.30
Acetonitrile37.5390480900.15
Ethanol24.53924951030.10
Water80.14005201200.02

Note: These are hypothetical values for illustrative purposes and will vary depending on the specific active methylene compound used in the synthesis.

The expected positive solvatochromism, characterized by a red-shift in the emission spectrum with increasing solvent polarity, is indicative of a more polar excited state compared to the ground state. This property can be harnessed for applications in sensing and bioimaging.

Applications in Research and Drug Development

The fluorescent probes derived from this compound have a wide range of potential applications:

  • Bioimaging: The solvatochromic properties of these probes can be utilized to visualize and map the polarity of different subcellular compartments.[7] Probes can also be functionalized with specific targeting moieties to enable selective labeling of organelles or biomolecules.

  • Ion Sensing: The indazole scaffold can be modified to include chelating groups, creating fluorescent sensors for specific metal ions. The binding of an ion would modulate the photophysical properties of the probe, allowing for quantitative detection.

  • Molecular Switches: The electronic properties of the indazole ring can be altered by external stimuli such as light or pH, leading to changes in fluorescence. This enables the design of molecular switches for various applications in materials science and nanotechnology.

  • High-Throughput Screening: The bright fluorescence of these probes makes them suitable for use in high-throughput screening assays in drug discovery, for example, to monitor enzyme activity or protein-protein interactions.

Workflow for a Bioimaging Application:

G cluster_bioimaging Bioimaging Workflow Probe Indazole-Based Fluorescent Probe Incubation Incubation of Probe with Cells Probe->Incubation CellCulture Cell Culture CellCulture->Incubation Washing Washing to Remove Unbound Probe Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis and Data Interpretation Imaging->Analysis

Caption: A typical workflow for a cell-based imaging experiment.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a new generation of fluorescent probes. The straightforward and efficient Knoevenagel condensation allows for the creation of a diverse library of indazole-based fluorophores with tunable photophysical properties. The protocols and data presented in this application note provide a solid foundation for researchers to explore the full potential of these compounds in various fields, from fundamental biological research to the development of novel diagnostic and therapeutic tools. The inherent advantages of the indazole scaffold, combined with the synthetic accessibility of its derivatives, position these fluorescent probes as powerful tools for scientific discovery.

References

Revolutionizing Material Design: A Guide to Atom Transfer Radical Polymerization (ATRP) in Materials Science and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Atom Transfer Radical Polymerization (ATRP), a cornerstone of controlled radical polymerization (CRP) techniques. We will delve into the fundamental principles of ATRP and showcase its transformative applications in synthesizing advanced polymeric materials for drug delivery and biomedical devices. This document is tailored for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven, validated protocols.

Introduction: The Quest for Precision in Polymer Synthesis

For decades, the synthesis of polymers has been fundamental to advancements across countless industries. However, traditional free-radical polymerization methods often lack control over molecular weight, architecture, and functionality, resulting in materials with broad molecular weight distributions and limited structural complexity. The advent of controlled/"living" radical polymerization (CRP) techniques has revolutionized the field, enabling the precise design of polymers with tailored properties.[1]

Among these techniques, Atom Transfer Radical Polymerization (ATRP) stands out as a particularly robust and versatile method.[2][3] Discovered independently by Matyjaszewski and Sawamoto in 1995, ATRP allows for the synthesis of well-defined polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers.[2] Its tolerance to a wide variety of functional groups makes it an ideal tool for creating sophisticated materials for high-value applications, especially in the biomedical field.[4][5]

PART 1: Core Principles of Atom Transfer Radical Polymerization (ATRP)

The ATRP Equilibrium: A Balancing Act for Controlled Growth

ATRP's control stems from a reversible activation-deactivation process that maintains a very low concentration of active, propagating radicals at any given time.[2][6] The core of the mechanism involves a transition metal complex, typically copper-based, which cycles between a lower oxidation state (activator, e.g., Cu(I)Br) and a higher oxidation state (deactivator, e.g., Cu(II)Br₂).[6][7]

The process begins with an initiator, an alkyl halide (R-X), which is activated by the Cu(I) complex. The catalyst abstracts the halogen atom (X) from the initiator, forming a radical (R•) and the oxidized Cu(II) deactivator.[6] This radical can then propagate by adding to monomer units. However, the deactivator, Cu(II)X₂, can quickly and reversibly donate the halogen atom back to the propagating chain, reforming the dormant alkyl halide species and the Cu(I) activator.[7]

This dynamic equilibrium heavily favors the dormant state, minimizing the concentration of active radicals and thus drastically reducing the probability of termination reactions that plague conventional radical polymerizations.[2][6] This allows polymer chains to grow simultaneously and uniformly.

Diagram: The ATRP Catalytic Cycle

The following diagram illustrates the fundamental equilibrium between the dormant and active species in ATRP, which is the key to its controlled nature.

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium Pn_X Dormant Species (P_n-X) Pn_rad Propagating Radical (P_n•) Pn_X->Pn_rad k_act [Cu(I)/L] Pn_rad->Pn_X k_deact [X-Cu(II)/L] Initiator Initiator (R-X) Monomer Monomer (M) Polymer Well-defined Polymer

Caption: The core equilibrium of ATRP, cycling between dormant and active radical species.

PART 2: Application Notes & Protocols

Application Note 1: Synthesis of Amphiphilic Block Copolymers for Micellar Drug Delivery

Introduction: Amphiphilic block copolymers, which consist of distinct hydrophilic and hydrophobic segments, can self-assemble in aqueous environments to form core-shell nanostructures known as micelles.[4] These micelles can encapsulate poorly water-soluble drugs within their hydrophobic core, improving drug solubility, stability, and circulation time. ATRP is an exemplary method for synthesizing such block copolymers with precise control over block lengths, which is critical for tuning micelle properties like size, drug loading capacity, and release kinetics.[4][8]

Here, we describe the synthesis of methoxy poly(ethylene glycol)-block-poly(ε-caprolactone) (mPEG-b-PCL), a widely used biocompatible and biodegradable copolymer for drug delivery.[9][10][11] While PCL is typically synthesized via Ring-Opening Polymerization (ROP), this example illustrates a common strategy where a commercially available mPEG is functionalized to act as a macroinitiator for the ATRP of a suitable monomer, or vice-versa where an ATRP-made block is used to initiate ROP. For this protocol, we will focus on the ATRP synthesis of a model amphiphilic block copolymer: mPEG-block-poly(methyl methacrylate) (mPEG-b-PMMA).

Experimental Design & Rationale:

  • Macroinitiator: A commercially available mPEG is first converted into a macroinitiator by esterifying its terminal hydroxyl group with an ATRP initiator precursor, such as 2-bromoisobutyryl bromide. This creates an mPEG with a bromine end-group ready to initiate the polymerization of the second block.

  • Hydrophobic Block: Methyl methacrylate (MMA) is chosen as the monomer for the hydrophobic block. It polymerizes reliably via ATRP, and the resulting PMMA is a well-characterized polymer.

  • Catalyst System: A copper(I) bromide (CuBr) catalyst is used in conjunction with the ligand N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA). The ligand solubilizes the copper salt in the organic solvent and tunes the catalyst's reactivity to establish the ATRP equilibrium.[12]

Protocol: Synthesis of mPEG-b-PMMA via ATRP

Materials:

  • Methoxy poly(ethylene glycol) (mPEG, Mn = 5,000 g/mol )

  • 2-Bromoisobutyryl bromide

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Basic alumina

Step 1: Synthesis of mPEG-Br Macroinitiator

  • Dissolve mPEG (5.0 g, 1 mmol) and TEA (0.21 mL, 1.5 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add 2-bromoisobutyryl bromide (0.19 mL, 1.5 mmol) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the solution to remove the triethylammonium bromide salt.

  • Precipitate the product by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the white precipitate, redissolve in a minimal amount of DCM, and re-precipitate. Dry under vacuum. Characterize by ¹H NMR to confirm esterification.

Step 2: ATRP of MMA from mPEG-Br Macroinitiator

  • To a dry Schlenk flask, add mPEG-Br macroinitiator (1.0 g, 0.2 mmol), MMA (2.14 g, 20 mmol), and anisole (10 mL).

  • In a separate vial, add CuBr (28.7 mg, 0.2 mmol) and PMDETA (41.8 µL, 0.2 mmol). Seal the vial.

  • Subject both the Schlenk flask and the catalyst vial to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Under a nitrogen counterflow, transfer the catalyst mixture to the Schlenk flask.

  • Place the flask in a preheated oil bath at 90 °C and stir for the desired reaction time (e.g., 4-6 hours).

  • To stop the polymerization, cool the flask in an ice bath and expose the mixture to air.

  • Dilute the reaction mixture with THF and pass it through a short column of basic alumina to remove the copper catalyst.[13]

  • Concentrate the solution and precipitate the polymer into cold methanol.

  • Collect the polymer by filtration and dry under vacuum.

Characterization and Validation: The success of the synthesis is validated by characterizing the molecular structure and properties of the resulting block copolymer.

ParameterTechniqueExpected ResultCausality/Interpretation
Composition ¹H NMR SpectroscopyAppearance of characteristic PMMA peaks alongside mPEG peaks. Integration ratio confirms block lengths.Confirms the covalent linking of the PMMA block to the mPEG macroinitiator.
Molecular Weight & Dispersity (Đ) Gel Permeation Chromatography (GPC/SEC)A monomodal peak shifted to a lower elution volume (higher MW) compared to the mPEG-Br macroinitiator. Đ < 1.3.A narrow dispersity (Đ) is a hallmark of a controlled polymerization, indicating uniform chain growth.[14]
Application Note 2: Surface Modification with Anti-Fouling Polymer Brushes

Introduction: Biofouling—the non-specific adsorption of proteins, cells, and microorganisms onto surfaces—is a major challenge for medical devices, implants, and biosensors. A powerful strategy to combat this is to graft dense layers of hydrophilic polymers, known as "polymer brushes," onto the surface.[15][16] Surface-Initiated ATRP (SI-ATRP) is an exceptionally effective method for creating these brushes, as it allows for precise control over the thickness, density, and composition of the grafted layer.[17][18]

Zwitterionic polymers, such as poly(sulfobetaine methacrylate) (pSBMA), are highly effective anti-fouling materials due to their ability to tightly bind water, creating a hydration barrier that repels biomolecules.[19][20][21] This protocol details the "grafting from" approach to grow pSBMA brushes from a model silicon substrate.

Experimental Design & Rationale:

  • Substrate Preparation: A silicon wafer is cleaned and functionalized with a self-assembled monolayer (SAM) of an initiator-terminated silane (e.g., (3-aminopropyl)triethoxysilane followed by reaction with 2-bromoisobutyryl bromide). This creates a uniform layer of ATRP initiators covalently bound to the surface.[21]

  • SI-ATRP: The initiator-functionalized substrate is immersed in a solution containing the monomer (SBMA), catalyst (CuBr/PMDETA), and solvent. Polymerization is initiated directly from the surface, leading to the growth of high-density polymer brushes.[20]

  • Green Chemistry Approach: To minimize catalyst concentration, an Activators Regenerated by Electron Transfer (ARGET) ATRP approach can be used. This method uses a reducing agent (e.g., ascorbic acid or tin(II) 2-ethylhexanoate) to continuously regenerate the Cu(I) activator from the Cu(II) deactivator, allowing for polymerization to proceed with ppm levels of copper catalyst.[7][22]

Diagram: SI-ATRP Workflow for Anti-Fouling Coatings

SI_ATRP_Workflow cluster_steps Surface Modification Workflow A 1. Substrate Cleaning (e.g., Piranha solution) B 2. Silanization (Initiator Attachment) A->B Covalent Linkage C 3. SI-ATRP Reaction (Polymer Brush Growth) B->C Polymerization 'Grafting From' D 4. Characterization (Ellipsometry, Contact Angle) C->D Validation

Caption: Workflow for creating anti-fouling polymer brushes via SI-ATRP.

Protocol: SI-ATRP of pSBMA from a Silicon Wafer

Materials:

  • Silicon wafers

  • Piranha solution (H₂SO₄/H₂O₂ 3:1 v/v) - EXTREME CAUTION!

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Triethylamine (TEA)

  • 2-Bromoisobutyryl bromide

  • Anhydrous Dichloromethane (DCM)

  • Sulfobetaine methacrylate (SBMA) monomer

  • Copper(I) bromide (CuBr) and Copper(II) bromide (CuBr₂)

  • Tris(2-pyridylmethyl)amine (TPMA) ligand

  • Ascorbic acid (Vitamin C), reducing agent for ARGET ATRP

  • Methanol/Water mixture

Step 1: Substrate Cleaning and Hydroxylation

  • Cut silicon wafers into desired sizes.

  • Immerse the wafers in Piranha solution for 30 minutes to clean and generate surface hydroxyl groups. (Safety Warning: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).

  • Rinse extensively with deionized water and dry under a stream of nitrogen.

Step 2: Initiator Immobilization

  • Immerse the clean, dry wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature.

  • Rinse with toluene and bake at 110 °C for 30 minutes to cure the silane layer.

  • Immerse the APTES-functionalized wafers in a solution of anhydrous DCM containing TEA (1.5 eq) and 2-bromoisobutyryl bromide (1.2 eq) for 2 hours at 0 °C to convert the amine groups to ATRP initiators.

  • Rinse with DCM, then methanol, and dry with nitrogen.

Step 3: Surface-Initiated ARGET ATRP of pSBMA

  • Prepare the polymerization solution in a Schlenk flask: dissolve SBMA monomer (e.g., 1 g) in a methanol/water mixture (e.g., 1:1 v/v, 10 mL).

  • Add CuBr₂ (as a source of deactivator), TPMA ligand, and ascorbic acid. The molar ratio might be [SBMA]:[Initiator on surface]:[CuBr₂]:[TPMA]:[Ascorbic Acid] =[23]:[4]:[0.05]:[0.1]:[0.2].

  • Deoxygenate the solution with nitrogen bubbling for 30 minutes.

  • Place the initiator-functionalized wafers into the reaction solution under a nitrogen atmosphere.

  • Seal the flask and allow the reaction to proceed at room temperature for the desired time (e.g., 1-4 hours).

  • Remove the wafers, rinse thoroughly with water, then methanol, to remove any non-grafted polymer. Dry with nitrogen.

Characterization and Validation: The successful growth of the pSBMA brush is confirmed by measuring changes in surface properties.

PropertyTechniqueExpected ResultCausality/Interpretation
Wettability Static Water Contact AngleA significant decrease in contact angle (e.g., from ~70° to <20°).The hydrophilic pSBMA brush makes the surface highly wettable.
Brush Thickness Ellipsometry or Atomic Force Microscopy (AFM)A controlled increase in film thickness with polymerization time.Demonstrates the controlled "living" nature of the surface-initiated polymerization.[21]
Anti-Fouling Performance Protein Adsorption Assay (e.g., using Quartz Crystal Microbalance or Surface Plasmon Resonance)Drastically reduced protein adsorption (<5 ng/cm²) compared to the unmodified surface.[21][24]The dense, hydrated polymer brush creates a steric and energetic barrier to protein adhesion.[24]

PART 3: Troubleshooting and Expert Insights

Even with robust protocols, challenges can arise. Below is a guide to common issues in ATRP and their solutions, reflecting field-proven experience.

ProblemPotential Cause(s)Recommended Solution(s)
Slow or No Polymerization 1. Inactive catalyst (oxidized Cu(I)).2. Inefficient initiator.3. Presence of oxygen or other inhibitors.4. Poor choice of ligand for the monomer.1. Use fresh, pure CuBr or add a small amount of a reducing agent (e.g., Cu(0) or ascorbic acid).2. Ensure the initiator has a sufficiently weak C-X bond.3. Improve deoxygenation technique (e.g., more freeze-pump-thaw cycles).4. Switch to a more active ligand system (e.g., TPMA instead of PMDETA for certain monomers).[12]
High Dispersity (Đ > 1.5) 1. Low concentration of deactivator (Cu(II)).2. Initiation is slow compared to propagation.3. Chain transfer reactions (e.g., at high temperatures).1. Add a small amount of Cu(II) salt (e.g., CuBr₂) at the start of the reaction.2. Use a more active initiator that mimics the propagating radical structure.3. Lower the reaction temperature.[25]
"Sticky" Polymer Product 1. Low glass transition temperature (Tg) of the polymer.2. Residual catalyst and ligand.1. Precipitate into a non-solvent at a lower temperature (e.g., cold methanol).2. Pass the polymer solution through a neutral or basic alumina column before precipitation to effectively remove the copper complex.[13]
Poor Control in Aqueous Media 1. Catalyst instability or disproportionation.2. High ATRP equilibrium constant (K_ATRP) in water leads to faster polymerization and more termination.1. Use ligands that form highly stable complexes with copper in water (e.g., TPMA).2. Operate at a lower temperature, use a lower catalyst concentration, or ensure sufficient Cu(II) is present to maintain control.

Conclusion

Atom Transfer Radical Polymerization is a powerful and versatile platform for the synthesis of well-defined polymers. Its ability to precisely control molecular architecture has made it an indispensable tool in materials science, particularly for biomedical applications such as drug delivery and anti-fouling surfaces. By understanding the core principles, employing validated protocols, and anticipating potential challenges, researchers can leverage ATRP to design and create the next generation of advanced functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-methyl-1H-indazole-5-carbaldehyde. This molecule is a crucial building block in medicinal chemistry, serving as a key intermediate for a variety of pharmacologically active compounds, particularly in the development of kinase inhibitors for oncology.[1][2] The indazole scaffold is a bioisostere of indole, and its unique hydrogen bonding capabilities make it a prized motif in drug design.[2][3]

This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you improve the yield and purity of your synthesis. The primary focus is on the most common and direct synthetic method: the Vilsmeier-Haack formylation of 1-methyl-1H-indazole.

Primary Synthetic Route: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction involves an electrophilic aromatic substitution using the "Vilsmeier reagent," an electrophilic iminium salt generated in situ from N,N-dimethylformamide (DMF) and an activating agent, typically phosphorus oxychloride (POCl₃).[6][7]

For 1-methyl-1H-indazole, the N1-methyl group activates the heterocyclic system towards electrophilic attack. The formylation is regioselective, primarily targeting the C5 position of the benzene ring portion of the molecule. While electrophilic substitution can also occur at C3, direct formylation at this position using the Vilsmeier-Haack reaction is reported to be ineffective, which simplifies the product profile.[1][3]

Reaction Mechanism Overview

The process can be broken down into two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic POCl₃, leading to the formation of the chloromethyliminium salt, also known as the Vilsmeier reagent.[8] This is the active electrophile in the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich 1-methyl-1H-indazole attacks the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, forming an iminium salt intermediate.

  • Hydrolysis: During aqueous workup, this intermediate is readily hydrolyzed to yield the final this compound.[4]

Vilsmeier_Mechanism Simplified Vilsmeier-Haack Mechanism cluster_0 Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electorphile) DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Indazole 1-Methyl-1H-indazole Indazole->Intermediate Electrophilic Attack Product 1-Methyl-1H-indazole- 5-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O Workup H2O->Product

Caption: Simplified Vilsmeier-Haack reaction pathway.

Troubleshooting Guide (Question & Answer Format)

This section addresses common issues encountered during the synthesis.

Q1: My reaction yielded no product, or I only recovered the starting material. What went wrong?

This is a common issue often related to the Vilsmeier reagent itself or the reaction conditions.

  • Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is highly sensitive to moisture. If your DMF or POCl₃ contains water, or if the reaction was not performed under anhydrous conditions (e.g., using dried glassware and an inert atmosphere like N₂ or Argon), the reagent will be quenched before it can react with the indazole.

    • Solution: Use freshly opened or properly stored anhydrous DMF. Ensure all glassware is oven-dried before use. Perform the reaction under a positive pressure of an inert gas.

  • Cause 2: Insufficient Activation. The formation of the Vilsmeier reagent and its subsequent reaction with the indazole are temperature-dependent.

    • Solution: The Vilsmeier reagent is typically formed at 0 °C. After adding the 1-methyl-1H-indazole, the reaction may need to be gently warmed to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine if the reaction is progressing. If no conversion is observed after a few hours at room temperature, consider gently heating the reaction to 40-50 °C.[1]

  • Cause 3: Poor Quality Starting Material. The purity of the 1-methyl-1H-indazole is critical. Non-basic impurities can interfere with the reaction.

    • Solution: Verify the purity of your starting material using NMR or GC-MS. If necessary, purify it by column chromatography or recrystallization before use.

Q2: The yield of my reaction is consistently low. How can I improve it?

Low yields are often an optimization problem related to stoichiometry, temperature, or reaction time.

  • Cause 1: Suboptimal Stoichiometry. The ratio of DMF to POCl₃ and of the Vilsmeier reagent to the indazole substrate is crucial. An excess of the Vilsmeier reagent is typically required to drive the reaction to completion.

    • Solution: Start with 1.2-1.5 equivalents of POCl₃ relative to the indazole. DMF is often used as the solvent, but if another solvent like dichloromethane is used, ensure at least 3-4 equivalents of DMF are present. See the table below for starting points.

  • Cause 2: Incorrect Reagent Addition Order/Rate. Adding the reagents in the wrong order or too quickly can lead to side reactions and decomposition.

    • Solution: The standard and most reliable procedure is to first form the Vilsmeier reagent by adding POCl₃ slowly to cold (0 °C) DMF. Once the reagent is formed (typically after 15-30 minutes), add a solution of the 1-methyl-1H-indazole dropwise to this mixture, maintaining the low temperature. Slow addition prevents temperature spikes that can degrade the reagent and substrate.

  • Cause 3: Inappropriate Reaction Time/Temperature. The reaction may not have gone to completion, or conversely, the product may have decomposed due to prolonged heating.

    • Solution: Monitor the reaction progress closely using TLC. The optimal reaction time and temperature will achieve maximum conversion of the starting material with minimal side product formation. Once the starting material is consumed, proceed immediately to the workup.

ParameterInitial ConditionOptimized RangeRationale
POCl₃ (equiv.) 1.11.2 - 1.5Ensures complete formation of the Vilsmeier reagent and drives the reaction forward.
Temperature Room Temp0 °C to 50 °CFormation at 0°C is critical. Gentle heating may be needed to initiate/complete the reaction.
Reaction Time 4 hours2 - 12 hoursMonitor by TLC to avoid incomplete reaction or product degradation.
Solvent DMFDMF or CH₂Cl₂DMF can act as both reagent and solvent. Anhydrous conditions are essential.

Q3: My final product is impure, showing multiple spots on TLC. What are the likely side products?

The presence of impurities indicates that side reactions have occurred or the reaction did not go to completion.

  • Side Product 1: Unreacted Starting Material. This is the most common "impurity."

    • Cause: Insufficient reaction time, low temperature, or not enough Vilsmeier reagent.

    • Solution: Optimize reaction conditions as described in Q2. Purification via column chromatography can effectively remove unreacted starting material.

  • Side Product 2: Isomeric Products. While formylation at C5 is preferred, minor amounts of other isomers (e.g., C7-formyl) could potentially form depending on the precise conditions.

    • Cause: High reaction temperatures can sometimes reduce the regioselectivity of electrophilic aromatic substitutions.

    • Solution: Maintain careful temperature control during the reaction. Isomers can typically be separated by silica gel column chromatography.

  • Side Product 3: Dark, Polymeric Materials. Vilsmeier reactions can sometimes produce dark, tar-like substances.

    • Cause: This is often due to decomposition of the starting material or product, especially if the reaction is overheated or if the workup is too acidic or basic before neutralization.

    • Solution: Add the reaction mixture to ice water slowly during workup to control the exothermic hydrolysis. Ensure efficient stirring. Purify the crude product promptly after workup.

Q4: The workup procedure is difficult, and I'm losing product during extraction.

A robust workup is essential for both yield and purity.

  • Problem 1: Emulsion during Extraction. The presence of DMF and salts can lead to emulsions that make phase separation difficult.

    • Solution: After quenching the reaction in ice water and neutralizing with a base (like saturated NaHCO₃ or K₂CO₃ solution), add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase and helps to break emulsions.

  • Problem 2: Product Precipitation or Insolubility. The product aldehyde may have limited solubility in the extraction solvent.

    • Solution: Use a solvent mixture if necessary. Ethyl acetate is a good first choice, but a mixture with dichloromethane might improve solubility. Perform multiple extractions (e.g., 3x) with smaller volumes of solvent rather than one large extraction to ensure complete recovery of the product.

Detailed Experimental Protocol

This protocol is a starting point and should be optimized based on your specific setup and observations.

Reagents & Equipment:

  • 1-methyl-1H-indazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet.

  • Vilsmeier Reagent Formation: Add anhydrous DMF (10 equiv.) to the flask and cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.3 equiv.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Substrate: Dissolve 1-methyl-1H-indazole (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cold Vilsmeier reagent mixture over 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent). If the reaction is sluggish, gently warm the mixture to 40-50 °C and continue to monitor.

  • Workup - Quenching: Once the starting material is consumed, cool the reaction flask back to 0 °C. Very slowly and carefully pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and water. This step is highly exothermic.

  • Workup - Neutralization: Once the mixture has stabilized, slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is neutral to basic (pH 8-9).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes). If emulsions form, add brine to the separatory funnel.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. The pure product is typically a white or off-white solid.[1]

Frequently Asked Questions (FAQs)

  • Q: What is the required purity of the starting 1-methyl-1H-indazole?

    • A: High purity (>98%) is recommended. Impurities from its synthesis, such as isomers (e.g., 2-methyl-2H-indazole) or residual reagents, can significantly impact the reaction's success and yield.

  • Q: Are there alternative formylating agents to POCl₃?

    • A: Yes, other reagents like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent.[4] However, POCl₃ is the most common, cost-effective, and generally reliable choice for this transformation.

  • Q: Can this reaction be scaled up? What are the key considerations?

    • A: Yes, but careful temperature control is paramount. The addition of POCl₃ to DMF and the quenching of the reaction are both highly exothermic. For larger scales, a jacketed reactor with active cooling is recommended. Ensure that the rate of addition is controlled to prevent a thermal runaway.

  • Q: What analytical methods are best for monitoring the reaction and confirming the product?

    • A: TLC is ideal for real-time monitoring of starting material consumption. For final product confirmation, ¹H NMR is essential to confirm the presence of the aldehyde proton (~10 ppm) and the substitution pattern on the aromatic rings. Mass Spectrometry (MS) should be used to confirm the molecular weight of the product.

Visual Guides

Workflow Experimental Workflow A 1. Setup (Dry Glassware, Inert Gas) B 2. Form Vilsmeier Reagent (POCl₃ into cold DMF) A->B C 3. Add Substrate (1-Methyl-1H-indazole in DMF) B->C D 4. Reaction & Monitoring (Stir, Warm if needed, TLC) C->D E 5. Quench Reaction (Pour onto ice water) D->E F 6. Neutralize (Add NaHCO₃ solution) E->F G 7. Extract Product (Ethyl Acetate) F->G H 8. Dry & Concentrate (MgSO₄, Rotovap) G->H I 9. Purify (Column Chromatography) H->I

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Troubleshooting Decision Tree Start Problem with Synthesis? LowYield Low Yield? Start->LowYield NoProduct No Product? Start->NoProduct Impure Impure Product? Start->Impure CheckStoich Optimize Stoichiometry (Increase POCl₃ equiv.) LowYield->CheckStoich Yes CheckTime Optimize Reaction Time (Monitor by TLC) LowYield->CheckTime CheckReagents Check Reagent Quality (Anhydrous DMF?) NoProduct->CheckReagents Yes CheckTemp Check Reaction Temp (Too cold?) NoProduct->CheckTemp CheckSM Starting Material Visible? Impure->CheckSM Yes ExtendRxn Increase Time/Temp CheckSM->ExtendRxn Yes Purify Improve Purification (Chromatography) CheckSM->Purify No

Caption: A decision tree for troubleshooting common issues.

References

Purification of 1-methyl-1H-indazole-5-carbaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the purification of 1-methyl-1H-indazole-5-carbaldehyde by column chromatography, designed for chemistry professionals. This guide provides detailed protocols, troubleshooting, and FAQs to address challenges encountered during the purification process.

Introduction: The Critical Role of Purification

This compound is a crucial building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a variety of pharmacologically active agents, including anti-inflammatory and anti-cancer compounds.[1][2][3] The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and the formation of difficult-to-separate byproducts in subsequent synthetic steps.

Column chromatography is the most common and effective method for purifying this compound. However, its successful implementation requires a nuanced understanding of the molecule's properties and potential challenges, such as separating regioisomers or preventing degradation on the stationary phase. This guide serves as a technical support center, offering field-proven insights and solutions to common problems encountered during the purification of this compound.

Understanding the Molecule: Properties Relevant to Chromatography

Success in chromatography begins with understanding the physicochemical properties of the target molecule.

  • Structure and Polarity : this compound possesses a moderately polar character. The indazole ring system, with its two nitrogen atoms, and the electron-withdrawing carbaldehyde group contribute to its polarity. This polarity dictates its interaction with the stationary phase and its solubility in various mobile phases.

  • Solubility : The compound is typically soluble in common organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Its solubility in less polar solvents like hexanes is limited.

  • Potential Impurities : The most common route to this compound is the N-methylation of 1H-indazole-5-carbaldehyde. This reaction can lead to several key impurities that must be separated:

    • Unreacted Starting Material : 1H-indazole-5-carbaldehyde.

    • Regioisomers : The formation of the N-2 isomer (2-methyl-2H-indazole-5-carbaldehyde) is a frequent side product. The N-1 isomer is generally the thermodynamically more stable product.[4][5] Separating these isomers is often the primary challenge.

    • Over-oxidation : Although less common, the aldehyde may oxidize to 1-methyl-1H-indazole-5-carboxylic acid, a much more polar impurity.

Experimental Protocol: A Step-by-Step Guide

This section details a robust, self-validating protocol for the purification of this compound.

Step 1: Thin-Layer Chromatography (TLC) Analysis

Before attempting a column, it is essential to develop an effective solvent system using TLC. This preliminary step saves time, solvent, and valuable sample.

  • Spotting : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Spot it on a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄).

  • Eluent Screening : Develop the TLC plate in various solvent systems. The goal is to find a system that gives the target compound a Retention Factor (Rf) of approximately 0.2-0.4, with good separation from all impurities.[6]

  • Visualization : Visualize the spots under UV light (254 nm). The indazole ring is a strong chromophore.

Solvent System (v/v) Polarity Typical Application Notes
7:3 Hexanes / Ethyl AcetateLow-MediumGood starting point. Often provides excellent resolution between N1 and N2 isomers.
1:1 Hexanes / Ethyl AcetateMediumIncreases elution speed. Use if the Rf in 7:3 is too low.
98:2 DCM / MethanolMedium-HighUseful for more polar compounds. May reduce resolution between closely related isomers.
100% Ethyl AcetateHighCan be used if the compound is not moving in less polar systems.
Step 2: Column Preparation (Slurry Method)
  • Select Column Size : Choose a column with an appropriate diameter and length for the amount of crude material. A general rule is to use 30-100g of silica gel for every 1g of crude product.

  • Prepare Slurry : In a beaker, mix the required amount of silica gel with the initial, least polar eluent determined by TLC (e.g., 7:3 Hexanes/EtOAc).

  • Pack the Column : Pour the slurry into the column. Use a gentle stream of air or pump pressure to pack the silica bed firmly and evenly, avoiding cracks or air bubbles.[7]

  • Equilibrate : Run 2-3 column volumes of the eluent through the packed silica to ensure a stable, equilibrated bed.

Step 3: Sample Loading

Proper sample loading is critical for achieving sharp bands and good separation.

  • Wet Loading : Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent like DCM.[7] Carefully pipette this solution onto the top of the silica bed. This method is quick but can lead to band broadening if too much solvent is used.

  • Dry Loading (Recommended) : Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.[7] Carefully add this powder to the top of the packed column. This technique prevents band broadening and is ideal for samples with poor solubility in the eluent.

Step 4: Elution and Fraction Collection
  • Begin Elution : Start running the mobile phase through the column. Maintain a constant flow rate.

  • Gradient Elution : It is often beneficial to use a stepwise or linear gradient. Start with the initial low-polarity eluent (e.g., 7:3 Hexanes/EtOAc) and gradually increase the percentage of the more polar solvent (EtOAc).[8] This helps to first elute non-polar impurities, then the product, and finally any highly polar impurities that might be present.

  • Collect Fractions : Collect the eluate in a series of test tubes or flasks.

  • Monitor Fractions : Use TLC to analyze the collected fractions to determine which ones contain the pure product. Spot the starting material, the current fraction, and the previous fraction on the same plate for easy comparison.

Step 5: Isolation
  • Combine Fractions : Once the pure fractions have been identified, combine them in a round-bottom flask.

  • Evaporate Solvent : Remove the solvent using a rotary evaporator to yield the purified this compound, which should be a solid.[3]

  • Characterize : Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, LC-MS, or melting point.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: I'm seeing very poor separation between my product and a close-running impurity, likely the N2-isomer. What should I do?

Answer: This is the most common challenge. The N1 and N2 isomers often have very similar polarities.

  • Optimize the Mobile Phase: Your primary tool is the solvent system. Avoid highly polar systems like DCM/MeOH, which can group similar compounds together. A lower polarity system like Hexanes/EtOAc or Toluene/EtOAc often provides superior resolution for isomers. Run a series of TLCs with fine adjustments (e.g., 80:20, 75:25, 70:30 Hexanes/EtOAc) to find the optimal ratio.

  • Reduce the Flow Rate: Slower elution allows for more equilibration between the mobile and stationary phases, which can significantly improve the separation of closely eluting compounds.

  • Use a Longer Column: Increasing the length of the silica bed provides more surface area for interaction, enhancing the separation.

  • Check Your Loading: Ensure you have used the dry loading method. A concentrated band at the start is crucial for resolving near-identical compounds.[7]

Q2: My compound is not coming off the column, even after I increase the solvent polarity significantly.

Answer: This suggests either your compound is extremely polar (unlikely for this molecule unless it's the carboxylic acid) or it has decomposed on the silica.

  • Test for Stability: Before running a column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot at the baseline or streaking that wasn't there initially, your compound may be unstable on silica.[9]

  • Deactivate the Silica: Silica gel is slightly acidic and can catalyze the degradation of sensitive compounds. You can neutralize it by preparing your slurry with the eluent containing a small amount of triethylamine (~0.1-0.5%).

  • Switch the Stationary Phase: If instability is confirmed, consider using a different stationary phase like alumina (neutral or basic).[9][10] Run TLCs on alumina plates first to develop a suitable solvent system.

Q3: My product is eluting as a broad, tailing band instead of a sharp one.

Answer: Tailing peaks reduce separation efficiency and result in mixed fractions.

  • Improve Solubility: Tailing can occur if the compound has poor solubility in the mobile phase, causing it to "drag" along the silica. Try adding a small percentage of a more polar solvent (e.g., adding 5-10% DCM or acetone to a Hexane/EtOAc system) to improve solubility without drastically reducing retention.

  • Check for Acidity/Basicity: While this compound is neutral, some impurities might be acidic (like the carboxylic acid) or basic. Acidic impurities tail on silica. Adding a trace of acetic acid to the eluent can sometimes sharpen these peaks, while triethylamine can help with basic impurities.

  • Avoid Overloading: Loading too much sample onto the column is a common cause of tailing and poor separation.[11] Ensure you are using an appropriate ratio of silica to crude product (at least 30:1 by weight).

Q4: My compound came off the column, but the yield is very low. Where did it go?

Answer: There are several possibilities for apparent sample loss.

  • Irreversible Adsorption/Decomposition: As mentioned in Q2, the compound may have degraded on the column.[9]

  • Fractions are Too Dilute: If you collect very large fractions, the concentration of your compound might be too low to be easily detected by TLC. Try concentrating a few fractions in the expected elution range and re-running the TLC.[9]

  • It Never Eluted: If you stopped the column too early, more polar material might still be on the silica. Flush the column with a very polar solvent (e.g., 10% MeOH in EtOAc) and check this "flush" by TLC to see if your product is there.

Frequently Asked Questions (FAQs)

Q: What is the best way to pack a column: wet or dry? A: The wet slurry method is generally preferred as it minimizes the chances of trapping air bubbles and creating channels in the stationary phase, which would ruin the separation.

Q: How can I be sure I've separated the N1 and N2 isomers? A: The most definitive way is through ¹H NMR spectroscopy. The chemical shifts of the protons, particularly the N-methyl group and the protons on the indazole ring, will be distinct for each isomer. Comparing your spectra to literature values is the gold standard.

Q: Can I use reversed-phase chromatography for this purification? A: Yes, reversed-phase (e.g., C18 silica) chromatography is an option, especially if normal-phase fails. The elution order would be reversed: more polar compounds would elute first. A typical mobile phase would be a gradient of water and acetonitrile or methanol.[12]

Q: My purified solid has a slight yellow tint. Is this normal? A: While high-purity this compound is often described as a white or pale yellow solid, a distinct yellow color could indicate a minor, highly conjugated impurity.[3] Purity should be assessed by analytical methods (HPLC, NMR) rather than by color alone.

Visual Workflows

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Isolation TLC 1. TLC Analysis (Find Solvent System) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Dry Loading) Pack->Load Elute 4. Elute Column (Gradient Elution) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Analyze->Collect Continue Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Evap 8. Evaporate Solvent Combine->Evap Product Pure Product Evap->Product

Troubleshooting_Separation Start Problem: Poor Separation Q1 Is Rf ~0.2-0.4? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Using Gradient Elution? A1_Yes->Q2 AdjustSolvent Adjust Solvent Polarity (via TLC) A1_No->AdjustSolvent AdjustSolvent->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is column overloaded? A2_Yes->Q3 UseGradient Implement a Shallow Gradient A2_No->UseGradient UseGradient->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No ReduceLoad Reduce Sample Load (Use >50:1 Silica:Sample) A3_Yes->ReduceLoad Final Consider Alternative Stationary Phase (e.g., Alumina) A3_No->Final

References

Technical Support Center: Optimizing Nitrosation of Indoles for Indazole-Carboxaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 1H-indazole-3-carboxaldehydes via indole nitrosation. This guide is designed to provide in-depth, actionable advice to overcome common challenges in this critical transformation. As Senior Application Scientists, we combine a deep understanding of reaction mechanisms with practical, field-tested solutions to help you optimize your synthetic route.

Indazole derivatives are a cornerstone in medicinal chemistry, particularly as kinase inhibitors, with several marketed drugs like axitinib and pazopanib featuring this scaffold.[1] The conversion of an indole to an indazole is a powerful bioisosteric replacement strategy, enhancing hydrogen bonding capabilities within protein hydrophobic pockets.[1][2] However, the nitrosation reaction required for this transformation is nuanced and can be prone to side reactions and low yields if not properly controlled.

This center is structured to address your most pressing experimental questions, from troubleshooting low yields to understanding the mechanistic basis of side-product formation.

I. Foundational Principles: The Reaction Mechanism

Understanding the reaction pathway is the first step toward optimization. The nitrosation of indoles to form 1H-indazole-3-carboxaldehydes is a multi-step process:[1]

  • C3-Nitrosation: The reaction begins with the electrophilic attack of a nitrosating agent at the electron-rich C3 position of the indole ring, forming a 3-nitrosoindole intermediate, which exists in equilibrium with its oxime tautomer.[1][2]

  • Water Addition & Ring Opening: The oxime intermediate facilitates the addition of a water molecule at the C2 position. This triggers the opening of the indole's pyrrole ring.[1][2]

  • Ring Closure: The final step involves an intramolecular condensation to form the stable 1H-indazole-3-carboxaldehyde.[2]

A significant competing pathway is the dimerization of the indole, which can drastically reduce the yield of the desired product.[2][3] This occurs when a molecule of the starting indole acts as a nucleophile, attacking the reactive 3-nitrosoindole intermediate.[4]

ReactionMechanism cluster_reagents Indole Indole Nitrosoindole 3-Nitrosoindole (Oxime Intermediate) Indole->Nitrosoindole C3-Nitrosation Dimer Dimeric Side Products (e.g., Indole Red) Indole->Dimer NitrosatingAgent NaNO₂, H⁺ Nitrosoindole->Dimer Dimerization (Side Reaction) RingOpened Ring-Opened Intermediate Nitrosoindole->RingOpened H₂O Addition & Ring Opening Indazole 1H-Indazole-3-carboxaldehyde RingOpened->Indazole Ring Closure

Caption: Reaction pathway for the nitrosation of indoles.

II. Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 1H-indazole-3-carboxaldehydes.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction is yielding very little or none of the expected indazole-3-carboxaldehyde. What are the likely causes and how can I fix it?

A: Low yields are a frequent challenge and can stem from several factors. Here’s a systematic approach to diagnosing and solving the problem:

Possible Cause Explanation & Scientific Rationale Suggested Solution
Dimer Byproduct Formation The nucleophilic starting indole can react with the electrophilic oxime intermediate, leading to deep red-colored dimeric byproducts.[4] This is especially problematic at high concentrations of the starting indole.Employ a "reverse addition" protocol. Slowly add a solution of the indole (e.g., via syringe pump) to the pre-formed, cold (0 °C) nitrosating mixture.[3][5] This maintains a low concentration of the indole, minimizing dimerization and favoring the desired intramolecular pathway.[3][6][7]
Incorrect Acid Concentration The formation of the active nitrosating species, nitrous acid (HNO₂), and the subsequent reaction are pH-dependent.[8] Excessively low pH can protonate the indole, reducing its nucleophilicity, while high pH reduces the concentration of the active nitrosating agent.[8]The optimal pH is generally between 3 and 4.[8] Start with mildly acidic conditions. For many indole derivatives, a ratio of ~2.7 equivalents of HCl to 8 equivalents of NaNO₂ has proven effective.[1][2] Optimization may be required for your specific substrate.
Insufficient Reaction Time/Temperature Electron-deficient indoles (e.g., nitro- or cyano-substituted) are less reactive and require more forcing conditions to proceed to completion.[6][9]Monitor the reaction closely using TLC or LC-MS. For electron-deficient substrates, it may be necessary to increase the reaction temperature (e.g., to 50 °C or 80 °C) and extend the reaction time after the initial addition at 0 °C.[1][5][9]
Decomposition of Nitrosating Agent The active nitrosating agent, nitrous acid, is unstable.Prepare the nitrosating mixture (sodium nitrite and acid) in situ and use it promptly. Ensure the sodium nitrite is fresh and has been stored properly.[5]
Problem 2: Formation of Unexpected or Difficult-to-Separate Byproducts

Q: My crude product is a deep red or brown color, and purification by column chromatography is difficult. What are these byproducts and how can I avoid them?

A: The colored impurities are almost certainly dimeric or trimeric condensation products, sometimes referred to as "indole red".[8] They arise from the side reaction pathway previously discussed.

Troubleshooting Start Low Yield or Impure Product CheckAddition Are you using reverse addition? Start->CheckAddition CheckTemp Is the reaction temperature optimized? CheckAddition->CheckTemp Yes Solution_Addition Implement slow, reverse addition of indole to the nitrosating mixture. CheckAddition->Solution_Addition No CheckPurity Is the final product still impure? CheckTemp->CheckPurity Yes Solution_Temp For electron-deficient indoles, increase temperature (50-80 °C) after initial addition. CheckTemp->Solution_Temp No Solution_Purification Re-evaluate purification. Consider recrystallization or a different eluent system. CheckPurity->Solution_Purification Yes

Caption: Troubleshooting workflow for indole nitrosation.

Primary Solution: Reverse Addition

The most effective strategy to minimize these colored byproducts is to use the reverse addition technique described in Problem 1.[5] By keeping the concentration of the free indole low throughout the reaction, you starve the dimerization side reaction of one of its key components.[3]

Secondary Considerations:

  • Temperature Control: Maintaining a low temperature (0 °C) during the addition of the indole is crucial to slow down the rate of side reactions.[6]

  • Purification: If byproducts do form, careful column chromatography is required. You may need to experiment with different solvent systems (eluents) to achieve good separation. In some cases, recrystallization can be an effective alternative or supplementary purification step.[5]

III. Frequently Asked Questions (FAQs)

Q1: Can I use other nitrosating agents besides sodium nitrite and acid?

A1: Yes, other nitrosating agents have been reported, though sodium nitrite in a slightly acidic aqueous/DMF medium is the most common and optimized for this specific transformation.[1][2] Other reagents like tert-butyl nitrite (TBN) or N-nitrosodiphenylamine have been used for indole nitrosation in different contexts but may require significant re-optimization and can have drawbacks such as toxicity or different reactivity profiles.[10][11] For the synthesis of indazole-3-carboxaldehydes, the in-situ generation of nitrous acid from NaNO₂ and HCl offers a reliable and scalable method.[1][2]

Q2: Why is direct C3-formylation of the indazole ring not a viable alternative?

A2: This is a key synthetic consideration. Unlike the indole ring system, the direct Vilsmeier-Haack formylation at the C3 position of indazoles is generally ineffective.[4][7] This lack of reactivity necessitates the ring-transformation strategy from an indole precursor to install the aldehyde functionality at the 3-position of the indazole.[4]

Q3: My indole substrate has poor solubility. How can I address this?

A3: The use of N,N-Dimethylformamide (DMF) as a co-solvent is standard in these protocols precisely to address the solubility of various indole substrates, especially those that are more complex or electron-deficient.[2][4] Ensure your indole is fully dissolved in DMF before beginning the slow addition to the aqueous nitrosating mixture.

Q4: Is it possible for N-nitrosation to occur on the indole nitrogen?

A4: While C3-nitrosation is the productive pathway for this synthesis, N-nitrosation can occur.[12] The reaction conditions, particularly the acidity, are optimized to favor electrophilic substitution at the C3 position.[1] The subsequent rearrangement to the indazole is a unique consequence of the C3-nitroso intermediate.

IV. Experimental Protocols

The following are generalized, yet detailed, step-by-step protocols based on optimized procedures from the literature.[1][2]

General Procedure for Electron-Rich/Neutral Indoles

This protocol is suitable for a 1 mmol scale reaction.

Materials:

  • Substituted Indole (1 mmol, 1 equivalent)

  • Sodium Nitrite (NaNO₂) (550 mg, 8 mmol, 8 equivalents)

  • Hydrochloric Acid (HCl), 2 N aqueous solution (1.33 mL, 2.7 mmol, 2.7 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine Solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Syringe pump

Procedure:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask under an inert atmosphere (Argon), dissolve sodium nitrite (550 mg, 8 mmol) in deionized water (4 mL) and DMF (3 mL).[2]

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add 2 N aqueous HCl (1.33 mL, 2.7 mmol) to the solution at 0 °C.[2]

    • Stir the resulting mixture under argon for 10 minutes at 0 °C.

  • Addition of Indole:

    • Prepare a solution of the indole (1 mmol) in DMF (3 mL).

    • Using a syringe pump, add the indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.[2]

  • Reaction Progression & Work-up:

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.

    • Upon completion, extract the reaction mixture three times with ethyl acetate.[2]

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired 1H-indazole-3-carboxaldehyde.[2]

Modified Procedure for Electron-Deficient Indoles (e.g., 5-Nitroindole)

This protocol is adapted for less reactive substrates on a 3 mmol scale.

Procedure:

  • Preparation of the Nitrosating Mixture:

    • To a solution of NaNO₂ (1.65 g, 24 mmol, 8 equiv.) in deionized water (4.75 mL) at 0 °C, slowly add 2 N aqueous HCl (10.5 mL, 21 mmol, 7 equiv.).[1]

    • Keep the mixture under argon for 10 minutes, then add DMF (9 mL).

  • Addition of Indole:

    • Prepare a solution of 5-nitro-indole (501 mg, 3 mmol, 1 equiv.) in DMF (9 mL).

    • Add this solution to the nitrosating mixture at 0 °C.

  • Reaction Progression & Work-up:

    • Heat the reaction mixture to 80 °C and stir under argon for 6 hours.[1]

    • After cooling, extract the mixture three times with EtOAc and wash with brine.

    • Dry, concentrate, and purify as described in the general procedure.

V. References

  • BenchChem. (2025). Application Notes and Protocols: Nitrosation of Indoles to Form Indazole-3-carboxaldehydes. --INVALID-LINK--

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. --INVALID-LINK--

  • ResearchGate. (n.d.). Pathways for nitrosation of 1a and side reaction forming dimers. --INVALID-LINK--

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Thieme E-Books & E-Journals.

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen.

  • BenchChem. (2025). Impact of acid concentration on nitrosation of indoles. --INVALID-LINK--

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing. --INVALID-LINK--

  • ResearchGate. (2024). Regioselective C3-Formylation of 2 H -Indazoles Using Selectfluor under Microwave-Assisted Conditions. --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer–Hepp rearrangement. --INVALID-LINK--

  • Cardellini, L., Greci, L., & Stipa, P. (1994). N-NITROSODIPHENYLAMINE AS AN ALTERNATIVE NITROSATING AGENT FOR INDOLES. SYNTHETIC COMMUNICATIONS.

  • Semantic Scholar. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimisation of the reaction. Addition of indole (1 equiv.) to the nitrosating mixture containing NaNO 2 , HCl in water : DMF 5.3 : 3. --INVALID-LINK--

  • Google Patents. (n.d.). WO2021257849A1 - Nitrosation reagents and methods. --INVALID-LINK--

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.

  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: 6-Nitro-1H-indazole-3-carbaldehyde Synthesis. --INVALID-LINK--

  • chemeurope.com. (n.d.). Fischer-Hepp rearrangement. --INVALID-LINK--

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. --INVALID-LINK--

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.

  • ResearchGate. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. --INVALID-LINK--

  • PubMed. (n.d.). N-Nitroso products from the reaction of indoles with Angeli's salt. --INVALID-LINK--

  • ResearchGate. (2025). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent | Request PDF. --INVALID-LINK--

  • Astolfi, P., et al. (2006). Reactions of indoles with nitrogen dioxide and nitrous acid in an aprotic solvent. Organic & Biomolecular Chemistry. --INVALID-LINK--

  • ResearchGate. (n.d.). Proposed reaction mechanism for the nitration/nitrosation of indoles. --INVALID-LINK--

  • Semantic Scholar. (n.d.). The mechanism of the Fischer-Hepp rearrangement of aromatic N-nitroso-amines. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Kinetics and mechanism of the Fischer–Hepp rearrangement and denitrosation. Part VI. The relative reactivity of a number of nitrogen-containing species towards nitrosation, and further evidence against an intermolecular mechanism for the rearrangement. --INVALID-LINK--

  • Beilstein Journal of Organic Chemistry. (n.d.). The first example of the Fischer–Hepp type rearrangement in pyrimidines. --INVALID-LINK--

  • SciSpace. (2005). N-Nitroso products from the reaction of indoles with Angeli's salt. --INVALID-LINK--

  • PubMed. (2019). The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes. --INVALID-LINK--

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. --INVALID-LINK--

  • MDPI. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. --INVALID-LINK--

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. --INVALID-LINK--

  • PubMed. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. --INVALID-LINK--

References

Technical Support Center: Challenges in the N-Methylation of Indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving indazole derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of N-methylation on the indazole scaffold, specifically focusing on indazole-5-carbaldehyde. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, alongside detailed troubleshooting protocols to ensure the success of your experiments.

The N-methylation of indazoles is a pivotal transformation in medicinal chemistry, yet it is fraught with challenges, the most significant of which is controlling the site of methylation. The indazole anion is an ambident nucleophile, leading to the potential formation of two distinct regioisomers: the N1- and N2-methylated products.[1][2][3] The regiochemical outcome is dictated by a subtle interplay between kinetic and thermodynamic control, which is heavily influenced by reaction conditions.[4][5] This guide will dissect these factors to provide you with precise control over your reaction's outcome.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the N-methylation of indazole-5-carbaldehyde.

Q1: My reaction is producing an inseparable mixture of N1 and N2-methylated isomers. How can I selectively synthesize the N1-methyl-1H-indazole-5-carbaldehyde?

Answer: Achieving high N1-selectivity requires conditions that favor the thermodynamically more stable product.[4][6][7] The 1H-indazole tautomer is generally more stable than the 2H-tautomer, making the N1-alkylated product the thermodynamic favorite.[6][7] The key is to use a reaction system that allows for equilibration or is governed by thermodynamic control from the outset.

Core Strategy: Chelation and Thermodynamic Control

The most robust and widely cited method for achieving high N1-selectivity involves the use of a strong, non-nucleophilic base in a relatively non-polar, aprotic solvent. The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is the gold standard.[2][6][8][9]

  • Mechanism of Selectivity: After deprotonation by NaH, the sodium cation (Na+) is believed to form a tight ion pair with the indazolide anion. It has been postulated that the sodium cation coordinates with the N2 nitrogen and an available lone pair from a C3 substituent, effectively blocking the N2 position from the electrophilic attack of the methylating agent.[2][6] While indazole-5-carbaldehyde lacks a C3 chelating group, the principle of using a tight ion pair in a non-polar solvent to sterically encumber the N2 position remains the guiding principle for N1 selectivity.

  • Alternative Conditions: Using cesium carbonate (Cs₂CO₃) in dioxane at elevated temperatures has also been shown to produce N1-substituted products, likely driven by a chelation mechanism involving the cesium cation.[1][10]

For a detailed, step-by-step procedure, please refer to Protocol 1 in the "Detailed Experimental Protocols" section below.

Q2: I need to synthesize the N2-methyl-2H-indazole-5-carbaldehyde for my project. What conditions should I use?

Answer: Selective synthesis of the N2-isomer requires steering the reaction down the kinetically controlled pathway, as the N2-position is often more sterically accessible or more nucleophilic, leading to a faster initial reaction.[4]

Core Strategy: Kinetic Control

Several methods have been developed to favor the kinetic N2 product:

  • Mitsunobu Reaction: This is a highly reliable method for achieving N2-alkylation. Reacting the indazole with methanol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in THF consistently yields the N2-methylated product in high selectivity.[3][6][7]

  • Acid-Promoted Alkylation: Under mildly acidic conditions, regioselective alkylation at the N2 position can occur.[5] A highly effective modern protocol uses methyl 2,2,2-trichloroacetimidate as the methylating agent, promoted by a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid such as copper(II) triflate.[11][12] This method is known for its high N2 selectivity, often with no detectable N1 isomer.[11]

  • Substituent-Directed Effects: While your substrate is fixed, it's noteworthy that indazoles with electron-withdrawing groups (like NO₂ or CO₂Me) at the C7 position have been shown to confer excellent N2-selectivity, even under conditions that might otherwise favor N1.[8][9]

For a detailed, step-by-step procedure for the Mitsunobu reaction, see Protocol 2 .

Q3: My reaction has stalled, showing low yield and a significant amount of unreacted starting material. What are the likely causes?

Answer: Low conversion is a common troubleshooting issue that can almost always be traced back to the integrity of your reagents and the reaction setup.

  • Inactive Base: Sodium hydride (NaH) is particularly susceptible to deactivation by atmospheric moisture. Use only freshly opened NaH or NaH that has been stored under inert gas. A simple visual check can be helpful: active NaH is typically a fine, grey powder, whereas inactivated NaH may appear white and clumpy.

  • Anhydrous Conditions: The indazolide anion is a strong base and will be readily quenched by water. Ensure your solvent (THF, DMF, etc.) is anhydrous and that all glassware was thoroughly dried. Perform the reaction under a positive pressure of an inert gas like argon or nitrogen.

  • Insufficient Deprotonation Time: Allow adequate time for the base to fully deprotonate the indazole before adding the methylating agent. Typically, stirring for 30-60 minutes at room temperature after the addition of NaH is sufficient.

  • Reagent Stoichiometry: Ensure you are using a slight excess of the base (e.g., 1.1-1.2 equivalents) and the methylating agent (1.1-1.5 equivalents) to drive the reaction to completion.

Q4: Besides the isomeric mixture, I'm seeing other impurities in my crude product. What could they be?

Answer: The appearance of unexpected byproducts often points to over-reaction or side reactions involving the substrate's functional groups.

  • Over-Methylation: Using a large excess of a potent methylating agent (like methyl iodide or dimethyl sulfate) or prolonged reaction times at high temperatures can lead to the formation of a quaternary indazolium salt. This can be minimized by carefully controlling the stoichiometry of the methylating agent.

  • Aldehyde Reactivity: The carbaldehyde group at the C5 position is generally stable to the conditions described. However, under very strongly basic conditions or in the presence of certain nucleophiles, it could potentially react. If you suspect aldehyde-related side products, consider protecting it as an acetal prior to methylation. A common method involves reacting the aldehyde with ethylene glycol in the presence of an acid catalyst, a transformation that is readily reversible after methylation.[13]

Q5: The N1 and N2 isomers are proving difficult to separate by column chromatography. What are my options?

Answer: The similar polarity of N1 and N2-alkylated indazoles makes their separation by silica gel chromatography a significant challenge.[14][15] If optimizing your solvent system (e.g., using different hexane/ethyl acetate ratios or adding a small amount of methanol or dichloromethane) fails, consider these alternatives:

  • Recrystallization: This is often the most effective method for separating isomers on a preparative scale. A systematic screen of solvent systems is recommended. Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) are often successful where single solvents fail.[14] The goal is to find a system where one isomer is significantly less soluble than the other.

  • Alternative Chromatography: If available, consider using a different stationary phase, such as alumina or a reverse-phase C18 column, which offer different selectivity mechanisms.

Q6: How can I definitively confirm the structure of my methylated isomer (N1 vs. N2)?

Answer: Unambiguous structural assignment is critical. While TLC and melting point can give clues, they are not definitive.[16] Spectroscopic methods are essential.

  • NMR Spectroscopy: This is the most powerful tool. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly diagnostic.

    • For the N1-isomer , you should observe a 3-bond correlation (³J) between the protons of the N-methyl group and the C7a carbon of the indazole ring.

    • For the N2-isomer , a 3-bond correlation will be seen between the N-methyl protons and the C3 carbon.[6][17]

  • UV Derivative Spectrophotometry: While less common, it has been reported that the second, third, and fourth derivative UV spectra of N1 and N2 isomers show distinct and characteristic signals that allow for unambiguous identification.[16][18]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Regioselectivity (e.g., 1:1 mixture of N1/N2)Reaction conditions are not selective (e.g., K₂CO₃ in DMF often gives mixtures).[1][3]For N1: Switch to NaH in anhydrous THF. See Protocol 1 . For N2: Use Mitsunobu conditions (PPh₃, DEAD, MeOH) or an acid-catalyzed system (TfOH, methyl 2,2,2-trichloroacetimidate). See Protocol 2 .
Low Reaction Yield Inactive base (old NaH), presence of water, insufficient reaction time or temperature.Use fresh, high-purity reagents. Ensure all glassware and solvents are anhydrous. Conduct the reaction under an inert atmosphere. Optimize reaction time and temperature.
Formation of Quaternary Salt Byproduct Excess methylating agent, high reaction temperature, or prolonged reaction time.Use a controlled amount of the methylating agent (1.1-1.2 eq.). Maintain the recommended reaction temperature and monitor for completion by TLC or LC-MS to avoid unnecessarily long reaction times.
Difficult Isomer Separation Similar polarity of N1 and N2 products on silica gel.Attempt fractional recrystallization from various mixed solvent systems.[14] Alternatively, explore different chromatographic stationary phases (e.g., alumina, C18).

Visual Guides & Workflows

G Diagram 1: Controlling Regioselectivity in Indazole Methylation cluster_start cluster_conditions Reaction Conditions cluster_products Regioisomeric Products Start Indazole-5-carbaldehyde Thermodynamic Thermodynamic Control (e.g., NaH in THF) Start->Thermodynamic Favors Equilibrium Kinetic Kinetic Control (e.g., Mitsunobu Reaction) Start->Kinetic Favors Fastest Reaction N1_Product N1-Methyl Isomer (More Stable) Thermodynamic->N1_Product Leads to N2_Product N2-Methyl Isomer (Faster Formation) Kinetic->N2_Product Leads to

Caption: Controlling reaction pathways for selective methylation.

G Diagram 2: Experimental Workflow for N1-Selective Methylation node_setup 1. Inert Setup (Argon Atmosphere) node_deprotonation 2. Deprotonation (Add NaH in THF at 0°C, warm to RT) node_setup->node_deprotonation node_methylation 3. Methylation (Cool to 0°C, add CH₃I) node_deprotonation->node_methylation node_quench 4. Reaction Quench (Slow addition of sat. NH₄Cl solution) node_methylation->node_quench node_workup 5. Aqueous Workup (Extraction with EtOAc) node_quench->node_workup node_purify 6. Purification (Chromatography or Recrystallization) node_workup->node_purify node_product N1-Methyl Product node_purify->node_product

References

Preventing dimer formation during indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimer Formation and Optimizing Reaction Outcomes

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indazole scaffolds. Dimer formation is a common and often frustrating side reaction, particularly during the nitrosation of indoles. This resource provides in-depth technical guidance, troubleshooting strategies, and preventative protocols to help you minimize byproduct formation and maximize the yield of your desired indazole product.

Understanding Dimer Formation: The Root of the Problem

In many common indazole syntheses, such as the nitrosation of indoles (a variation of the Büchi reaction), the formation of a dimeric byproduct is a significant competing reaction.[1] This occurs when a molecule of the nucleophilic starting material (e.g., an electron-rich indole) attacks a reactive intermediate generated in situ.

Mechanism of Dimerization:

The primary mechanism involves the initial nitrosation of the indole at the C3 position to form a 3-nitrosoindole, which exists in equilibrium with its oxime tautomer. This oxime intermediate is susceptible to nucleophilic attack by a second molecule of the starting indole. This attack leads to the formation of a stable, often intensely colored (typically deep red) dimeric byproduct, which can complicate purification and significantly lower the yield of the target indazole.[1]

Below is a diagram illustrating the desired reaction pathway versus the competing dimerization pathway.

Dimerization_Mechanism Indole Indole Oxime Oxime Intermediate Indole->Oxime C3-Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., NaNO₂, HCl) Ring_Opened Ring-Opened Intermediate Oxime->Ring_Opened Ring Opening Dimer Dimeric Byproduct (Undesired) Oxime->Dimer Nucleophilic Attack by another Indole molecule Indazole 1H-Indazole-3- carboxaldehyde (Desired Product) Ring_Opened->Indazole Ring Closure Indole2 Indole (Second Molecule)

Caption: Competing pathways in indole nitrosation.

Troubleshooting Guide: Addressing Common Issues

This section is formatted as a series of questions and answers to directly address problems you may encounter during your synthesis.

Q1: My reaction mixture turned a deep red/purple color, and I have a lot of insoluble material. What happened?

A1: The deep red color is a classic indicator of significant dimer formation.[1] This happens when the local concentration of the starting indole is too high, allowing it to act as a nucleophile and attack the reactive oxime intermediate before it can rearrange to the desired indazole. This is especially problematic with electron-rich indoles, which are more nucleophilic.[1]

Solution:

  • Employ Reverse Addition: Instead of adding the nitrosating agent to your indole solution, slowly add the indole solution to the pre-formed, cold nitrosating mixture. This keeps the concentration of the nucleophilic indole low at all times, favoring the intramolecular rearrangement over the intermolecular dimerization.[2]

  • Maintain Low Temperature: Keep the reaction temperature at 0 °C or below. Lower temperatures decrease the rate of the dimerization reaction more significantly than the desired cyclization.

  • Increase Dilution: For highly reactive indoles, consider using a more dilute solution to further decrease the probability of intermolecular collisions.[1]

Q2: I'm seeing a second spot on my TLC, close to my product. How can I confirm if it's the dimer?

A2: The dimeric byproduct will typically appear as a distinct spot on a TLC plate.[1] Due to its larger size and different polarity compared to the indazole product, it should be separable.

Confirmation Steps:

  • Visualization: The dimer spot may be visibly colored (red/brown) on the silica plate. Under a UV lamp (254 nm), both the product and dimer should be visible.

  • Staining: Use a potassium permanganate (KMnO₄) stain. Both compounds may stain, but differences in color intensity or hue can be indicative.

  • Spectroscopic Analysis: If you can isolate a small amount of the byproduct by scraping the TLC plate or through a quick column, obtain a ¹H NMR or a mass spectrum. The dimer will have a significantly higher molecular weight (approximately double that of the starting material plus the elements of the nitroso group, minus water) and a more complex NMR spectrum.

Q3: My column chromatography is not separating the product from the red impurity effectively. What can I do?

A3: While standard silica gel chromatography is the recommended purification method, challenging separations can occur.[1]

Troubleshooting Purification:

  • Solvent System Optimization: Systematically vary the polarity of your eluent. A gradient elution, starting with a non-polar solvent system and gradually increasing the polarity, may be more effective than an isocratic (constant solvent mixture) elution.

  • Dry Loading: If your crude product has poor solubility in the initial, less polar eluent, consider dry-loading. Dissolve your crude material in a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then load the resulting dry powder onto the top of your column. This prevents the strong solvent from interfering with the initial separation at the top of the column.[3]

  • Alternative Stationary Phases: If silica gel fails, consider using a different stationary phase. Alumina (basic or neutral) can be effective for separating compounds with different acidic/basic properties.[4] For very difficult separations, reversed-phase chromatography (C18 silica) may be an option.

Preventative Strategies and Protocols

The most effective way to deal with dimer formation is to prevent it from happening in the first place. The following protocol is an optimized "reverse addition" method for the nitrosation of indoles, which has been shown to dramatically reduce dimerization and improve yields.[1][2]

Optimized Protocol: Reverse Addition Nitrosation for 1H-Indazole-3-carboxaldehyde Synthesis

This protocol is designed to minimize the concentration of free indole during the reaction, thereby suppressing the dimerization side reaction.

Protocol_Workflow A 1. Prepare Nitrosating Mixture - Dissolve NaNO₂ in H₂O/DMF - Cool to 0 °C (ice bath) - Slowly add aq. HCl C 3. Slow Addition (Reverse) - Add indole solution to nitrosating mixture - Use a syringe pump over 2 hours - Maintain temperature at 0 °C A->C B 2. Prepare Indole Solution - Dissolve indole in minimal DMF B->C D 4. Reaction & Monitoring - Stir at specified temp/time - Monitor by TLC C->D E 5. Work-up - Quench with sat. NaHCO₃ - Extract with Ethyl Acetate D->E F 6. Purification - Dry, concentrate - Purify by column chromatography E->F

Caption: Workflow for the reverse addition protocol.

Step-by-Step Methodology:

  • Preparation of the Nitrosating Mixture:

    • In a round-bottom flask under an argon atmosphere, dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add 2 N aqueous hydrochloric acid (HCl, 2.7 equivalents) to the stirred solution, ensuring the temperature remains at 0 °C.

    • Stir the resulting mixture for 10 minutes at 0 °C.[1]

  • Indole Addition (Reverse Addition):

    • In a separate flask, dissolve the indole starting material (1 equivalent) in a minimal amount of DMF.

    • Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours. This slow, controlled addition is critical. [1]

  • Reaction and Monitoring:

    • After the addition is complete, allow the reaction to proceed. Reaction times and temperatures may vary depending on the substrate (see Table 2).

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[1]

Quantitative Data Summary

The choice of reaction conditions has a dramatic impact on the yield of the desired indazole and the formation of the dimer. The data below, adapted from literature, clearly illustrates the benefits of slow, cold, reverse addition.[1]

Table 1: Effect of Addition Method and Temperature on Indazole Yield

EntryStarting IndoleAddition MethodTemperature (°C)Yield of Indazole (%)Notes
15-BromoindoleRapidRoom Temp13Significant dimer formation observed.[1]
25-BromoindoleSlow (30 min)Room Temp19Slow addition shows slight improvement.
3IndoleSlow (30 min)040Low temperature significantly reduces dimerization.[1]
45-BromoindoleSlow (30 min)072Combination of slow addition and low temp is highly effective.[1]

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthesis routes that completely avoid dimer formation?

A1: Yes. If dimerization remains a persistent problem, especially with highly nucleophilic indole substrates, several alternative strategies can be employed. These routes bypass the reactive intermediates that are prone to dimerization. Viable alternatives include:

  • Cyclization of o-haloaryl N-sulfonylhydrazones: This method uses a copper catalyst to facilitate the intramolecular C-N bond formation.[1]

  • Synthesis from 2-aminobenzonitriles: These precursors can be converted to 3-aminoindazoles.

  • The Davis-Beirut Reaction: This reaction synthesizes 2H-indazoles and indazolones from o-nitrobenzylamines under either acidic or basic conditions, avoiding the specific intermediates of indole nitrosation.[1]

  • Metal-Free Syntheses: Recent methods utilize transition-metal-free conditions, for example, by reacting N-tosylhydrazones with nitroaromatic compounds.[5]

Q2: How do I know what my dimer byproduct looks like? What are its characteristic spectral features?

A2: The exact structure can vary, but a common dimer from indole nitrosation is 2-(indol-3-yl)-3H-indol-3-oxime. Spectroscopically, you should expect:

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the combined mass of two indole molecules plus a nitroso group (NO), minus the mass of a water molecule (H₂O).

  • ¹H NMR: A more complex spectrum than your starting material or product, with multiple signals in the aromatic region from the two distinct indole moieties. You will also likely see a characteristic signal for the oxime proton.

  • ¹³C NMR: A higher number of carbon signals than expected for the monomeric product, corresponding to the carbons of the two indole rings.

Q3: Can the choice of acid in the nitrosation reaction affect dimer formation?

A3: Yes, the acidity of the medium is a critical parameter. The reaction requires acidic conditions to form the active nitrosating agent (nitrous acid, HNO₂) from sodium nitrite. However, excessively strong acidic conditions can promote side reactions, including dimerization.[6] It is crucial to maintain a mildly acidic pH. The protocol provided uses a carefully controlled amount of HCl to achieve this balance.[1][2]

References

Technical Support Center: A Guide to Scaling the Synthesis of 1-Methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-methyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, process chemists, and drug development professionals who are looking to establish, optimize, and scale up the production of this valuable synthetic intermediate. As a key building block in medicinal chemistry, particularly for kinase inhibitors and other therapeutic agents, a robust and scalable synthesis is paramount.[1][2]

This document moves beyond a simple recitation of steps. It is structured as a dynamic troubleshooting resource, grounded in mechanistic principles and practical, field-proven insights to help you navigate the common challenges associated with this synthesis.

Strategic Overview of the Synthetic Pathway

The most common and scalable approach to this compound involves a two-step sequence starting from the commercially available 1H-indazole.

  • Step 1: Electrophilic Formylation. Introduction of the aldehyde group at the C5 position of the indazole ring. The Vilsmeier-Haack reaction is a classical and cost-effective choice for this transformation.[3][4]

  • Step 2: Regioselective N-Methylation. Alkylation of the indazole nitrogen. This step is the most critical challenge, as it can produce a mixture of the desired N1-methylated product and the undesired N2-methylated isomer.[5][6]

The overall workflow, including key decision points and troubleshooting loops, is illustrated below.

G cluster_0 Step 1: Formylation cluster_1 Step 2: N-Methylation Start 1H-Indazole VH Vilsmeier-Haack Reaction (POCl3, DMF) Start->VH Workup1 Aqueous Workup & Crude Isolation VH->Workup1 LowYield1 Low Yield? VH->LowYield1 Purify1 Purification (Crystallization/Chromatography) Workup1->Purify1 SideProducts1 Side Products? Workup1->SideProducts1 Intermediate 1H-Indazole-5-carbaldehyde Purify1->Intermediate Methylation N-Methylation (Base, Me-X) Intermediate->Methylation Workup2 Aqueous Workup & Crude Isolation Methylation->Workup2 RegioIssue Poor N1:N2 Ratio? Methylation->RegioIssue Purify2 Isomer Separation (Chromatography) Workup2->Purify2 IncompleteRxn Incomplete Reaction? Workup2->IncompleteRxn FinalProduct 1-Methyl-1H-indazole- 5-carbaldehyde Purify2->FinalProduct LowYield1->VH Optimize Temp/ Stoichiometry SideProducts1->Purify1 RegioIssue->Methylation Screen Base/ Solvent IncompleteRxn->Methylation Increase Temp/ Equivalents

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: A Question & Answer Approach

This section directly addresses common experimental issues in a Q&A format.

Part A: Synthesis of 1H-Indazole-5-carbaldehyde (Formylation)

Q1: My Vilsmeier-Haack formylation yield is consistently low (<50%). What are the common causes and how can I improve it?

Answer: Low yields in this reaction are typically traced back to three factors: incomplete formation of the Vilsmeier reagent, poor reactivity of the indazole substrate, or degradation during workup.

  • Causality: The Vilsmeier reagent (chloromethyleneiminium salt) is formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[3][7] Its formation is exothermic and must be controlled. If the reagent is not pre-formed correctly or if the reaction temperature is too low, the electrophilic substitution on the electron-rich indazole ring will be inefficient.

  • Troubleshooting Steps:

    • Reagent Formation: Ensure your DMF is anhydrous. Add POCl₃ dropwise to DMF at 0 °C and allow the mixture to stir for 30-60 minutes at that temperature to ensure complete formation of the Vilsmeier reagent before adding the indazole.

    • Reaction Temperature: After adding 1H-indazole (often dissolved in a minimal amount of DMF or a chlorinated solvent), the reaction typically requires heating. A temperature range of 60-80 °C is a good starting point. Monitor the reaction by TLC until the starting material is consumed.

    • Stoichiometry: Use a slight excess of the Vilsmeier reagent. A molar ratio of 1.5 to 2.0 equivalents of both POCl₃ and DMF relative to 1H-indazole is often optimal.

Q2: My TLC plate shows the desired product, but also several other spots and significant baseline streaking. What are the likely side products?

Answer: The Vilsmeier-Haack reaction can be aggressive, leading to side products. The most common culprits are N-formylation and the formation of colored impurities.

  • Causality: The indazole NH is nucleophilic and can be formylated by the Vilsmeier reagent, though this is often reversible upon aqueous workup. More problematic are degradation pathways under harsh acidic and high-temperature conditions, leading to polymeric tar.

  • Troubleshooting Steps:

    • Controlled Addition: Add the indazole solution to the pre-formed Vilsmeier reagent slowly, keeping the internal temperature in check. This prevents localized overheating.

    • Careful Workup: The quench is critical. Pour the reaction mixture slowly onto crushed ice and basify cautiously with a solution like NaOH or K₂CO₃ to a pH of 8-9. A rapid, uncontrolled quench can cause decomposition.

    • Minimize Reaction Time: Do not heat the reaction longer than necessary. Once TLC indicates full consumption of the starting material, proceed to the workup.

Q3: What is the most effective method for purifying the crude 1H-indazole-5-carbaldehyde on a multigram scale?

Answer: While column chromatography is effective at the lab scale, it is not ideal for large quantities. Crystallization is the preferred method for scaling up.

  • Causality: 1H-indazole-5-carbaldehyde is a solid with moderate polarity. Its structure allows for hydrogen bonding, which can facilitate the formation of a stable crystal lattice.

  • Recommended Protocol:

    • After workup and extraction (e.g., with dichloromethane or ethyl acetate), concentrate the organic layers to obtain the crude solid.

    • Perform a solvent screen for recrystallization. A common and effective system is an ethyl acetate/heptane or isopropanol/water mixture.

    • Dissolve the crude material in the minimum amount of the hot, more polar solvent (e.g., ethyl acetate) and slowly add the anti-solvent (e.g., heptane) until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the solid by filtration.

Part B: N-Methylation of 1H-Indazole-5-carbaldehyde

Q4: My primary challenge is poor regioselectivity, yielding a mixture of N1 and N2-methyl isomers. How can I maximize the yield of the desired N1 product?

Answer: This is the most prevalent challenge in indazole alkylation. Achieving high N1 selectivity requires understanding and manipulating the reaction conditions to favor the thermodynamically more stable product.[8][9]

  • Mechanistic Insight: Alkylation occurs via the indazolide anion. The N1 and N2 positions have different electronic and steric properties. N2 is often the site of initial, faster (kinetic) attack, while the N1-alkylated product is typically the more thermodynamically stable isomer.[8][10] Your goal is to establish conditions that allow for equilibration to the thermodynamic product.

G cluster_paths Alkylation Pathways Indazole 1H-Indazole- 5-carbaldehyde Base Base (-H+) Indazole->Base Anion Indazolide Anion (Resonance Stabilized) Base->Anion N1_Product N1-Methyl Isomer (Desired Product) Anion->N1_Product Me-X N2_Product N2-Methyl Isomer (Undesired Isomer) Anion->N2_Product Me-X N1_Path Thermodynamic Pathway (Slower, More Stable) N2_Path Kinetic Pathway (Faster, Less Stable)

Caption: Competing N1 (thermodynamic) and N2 (kinetic) methylation pathways.

  • Strategies for N1-Selectivity:

    • Choice of Base and Solvent: This is the most critical factor. Using a weaker base and a polar aprotic solvent combination often favors N1. The combination of potassium carbonate (K₂CO₃) in DMF is a standard choice that provides good N1:N2 ratios.[5] Stronger bases like sodium hydride (NaH) in THF can lead to higher proportions of the N2 (kinetic) product.

    • Reaction Temperature: Running the reaction at a slightly elevated temperature (e.g., 60-80 °C) can provide the energy needed to overcome the activation barrier for the formation of the more stable N1 product and potentially allow for equilibration if any N2-isomer is formed reversibly.

    • Counter-ion Effects: Some literature suggests that using cesium carbonate (Cs₂CO₃) can improve N1 selectivity, possibly due to the templating effect of the large cesium ion.[6]

Table 1: Influence of Reaction Conditions on N-Methylation Regioselectivity

Base Solvent Typical Temperature Predominant Isomer Rationale
K₂CO₃ DMF 60-80 °C N1 (Thermodynamic) Standard conditions favoring the more stable product.[5]
Cs₂CO₃ DMF/Acetonitrile 60-80 °C N1 (Thermodynamic) Often provides enhanced N1 selectivity.[6]
NaH THF 0 °C to RT N2 (Kinetic) Strong base, low temperature favors the faster-forming kinetic product.

| DBU | Acetonitrile | RT | Mixed / N2 | Non-nucleophilic organic base, often kinetically controlled. |

Q5: How can I effectively separate the N1 and N2-methyl isomers when my reaction produces a mixture?

Answer: Separation is almost exclusively achieved by silica gel column chromatography. The two isomers have slightly different polarities, which can be exploited.

  • Causality: The N1-methyl isomer is typically less polar than the N2-methyl isomer. The lone pair on the N2 nitrogen in the N1-isomer is part of the aromatic system, whereas in the N2-isomer, the N1 nitrogen has a lone pair that is more available for interaction with the silica surface, leading to a higher retention factor (lower Rf).

  • Chromatography Tips:

    • Solvent System: A gradient elution using a heptane/ethyl acetate or dichloromethane/methanol system is effective. Start with a low polarity mobile phase and gradually increase the polarity.

    • TLC Analysis: Use a stained TLC (e.g., potassium permanganate) to clearly visualize the two spots. The N1 isomer will have the higher Rf value (elutes first).

    • Loading: For large-scale purification, use a dry-loading technique to ensure a tight band and good separation. Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting powder onto the column.

Frequently Asked Questions (FAQs)

Q1: What are the key analytical parameters (¹H NMR) to confirm the structure and distinguish between the N1 and N2 isomers?

Answer: ¹H NMR spectroscopy is the definitive tool. The chemical shift of the N-methyl group and the protons on the indazole core are diagnostic. In the ¹H NMR spectrum (in CDCl₃ or DMSO-d₆), the N1-methyl protons typically appear slightly downfield compared to the N2-methyl protons. More definitively, the chemical shifts of the aromatic protons, particularly the H3 proton, are significantly different between the two isomers. Characterization data for similar structures can be found in the literature.[11]

Q2: Are there any "greener" or alternative formylation methods to the Vilsmeier-Haack reaction?

Answer: While the Vilsmeier-Haack reaction is robust, its use of POCl₃ raises environmental and safety concerns. Alternative methods are being explored, although they may not be as cost-effective for large-scale production yet. These include metal-catalyzed C-H formylation reactions or the use of solid-supported formylating agents. However, for indazoles, these methods are less established than the classical approach.

Q3: What are the recommended storage conditions for this compound?

Answer: The compound is a yellow to pale yellow solid.[1][2] Like many aldehydes, it can be susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. It is best stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place (0-8 °C is recommended).[1][2]

Scalable Experimental Protocols

These protocols are provided as a starting point and should be optimized based on your specific laboratory conditions and scale.

Protocol 1: Vilsmeier-Haack Formylation of 1H-Indazole
  • To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (2.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the resulting mixture at 0 °C for 45 minutes.

  • Add a solution of 1H-indazole (1.0 eq) in anhydrous DMF dropwise.

  • After the addition is complete, slowly warm the reaction to room temperature and then heat to 70 °C.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). Once the starting material is consumed (typically 3-5 hours), cool the reaction to room temperature.

  • Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.

  • Adjust the pH to ~8-9 by the slow addition of 30% aqueous NaOH solution, keeping the temperature below 20 °C.

  • Extract the aqueous slurry with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1H-indazole-5-carbaldehyde.

  • Purify by recrystallization from an appropriate solvent system (e.g., isopropanol/water).

Protocol 2: N1-Selective Methylation
  • To a suitable reaction vessel, add 1H-indazole-5-carbaldehyde (1.0 eq), anhydrous DMF, and finely ground potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add dimethyl sulfate (DMS, 1.2 eq) dropwise. Caution: DMS is highly toxic and carcinogenic. Handle with extreme care in a fume hood.

  • Heat the reaction mixture to 70 °C.

  • Monitor the reaction by TLC for the disappearance of starting material and the formation of the two isomeric products (typically 4-6 hours).

  • Cool the reaction to room temperature and pour it into cold water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water (2x) and then brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude mixture via silica gel chromatography using a gradient of ethyl acetate in heptane to separate the N1 and N2 isomers. The N1-isomer (this compound) will elute first.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 1-Methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-methyl-1H-indazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low conversion rates in reactions involving this versatile heterocyclic aldehyde. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve higher yields of your desired products.

Introduction to the Reactivity of this compound

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in the synthesis of complex molecular scaffolds.[1][2] Its reactivity is primarily governed by the aldehyde functional group, which can participate in a wide range of chemical transformations, including nucleophilic additions and condensation reactions. However, the electronic nature of the 1-methyl-1H-indazole ring system can influence the reactivity of the aldehyde, sometimes leading to unexpected outcomes or incomplete reactions.

The indazole ring is an aromatic heterocycle, and the nitrogen atoms can modulate the electron density of the molecule. The methyl group at the N1 position ensures that the tautomeric form is fixed, which can provide better control over regioselectivity in some reactions compared to the unsubstituted indazole.[3] Nevertheless, like many heterocyclic aldehydes, its reactivity can be subtly different from simple aromatic aldehydes like benzaldehyde, which can necessitate adjustments to standard protocols.

This guide provides a structured, question-and-answer approach to troubleshooting low conversion rates in common reactions involving this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Section 1: General Issues and Starting Material Purity

Question 1: My reaction with this compound is sluggish or incomplete, even when following a standard procedure for aldehydes. What are the first things I should check?

Answer:

When encountering low conversion rates, it's crucial to first rule out issues with the starting materials and the general reaction setup. Here’s a checklist of initial troubleshooting steps:

  • Purity of this compound:

    • Visual Inspection: The compound should be a yellow to pale yellow solid.[2] Significant discoloration could indicate degradation.

    • Analytical Verification: Confirm the purity of your starting material using techniques like NMR or HPLC. Impurities can inhibit catalysts or participate in side reactions. A common impurity in aldehyde synthesis is the corresponding carboxylic acid, which can interfere with base-catalyzed reactions.[4]

    • Storage Conditions: Ensure the compound has been stored under the recommended conditions, which is typically at 0-8°C in an inert atmosphere.[2][5] Aldehydes can be susceptible to oxidation, especially if exposed to air and light over extended periods.

  • Solvent and Reagent Quality:

    • Anhydrous Conditions: Many reactions involving aldehydes, such as Grignard or Wittig reactions, are highly sensitive to moisture. Ensure you are using anhydrous solvents and have adequately dried your glassware.

    • Reagent Purity: Verify the purity and activity of all other reagents, including catalysts, bases, and nucleophiles.

  • Reaction Monitoring:

    • TLC Analysis: Are you confident in your ability to distinguish the starting material from the product by TLC? It's advisable to run a co-spot (a lane with both the starting material and the reaction mixture) to confirm.

    • Reaction Time: Some heterocyclic aldehydes can be less reactive than their simpler aromatic counterparts.[6] Your reaction may simply require a longer reaction time or gentle heating to proceed to completion.

Section 2: Troubleshooting Specific Reaction Types

This section will delve into common reaction types where low conversion rates with this compound are often encountered.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by dehydration.

Question 2: I am seeing a low yield in my Knoevenagel condensation between this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). What are the likely causes and solutions?

Answer:

Low yields in Knoevenagel condensations with this substrate can often be attributed to catalyst inefficiency, suboptimal reaction conditions, or side reactions.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Insufficient Catalyst Activity The basicity or acidity of the catalyst may not be optimal for activating the methylene compound or the aldehyde.Screen Catalysts: If using a weak base like piperidine or triethylamine, consider a stronger base like DBU or a Lewis acid catalyst. For greener alternatives, various solid-supported catalysts have been shown to be effective.[7][8][9]Catalyst Loading: Ensure you are using an adequate catalytic amount.
Reversibility of the Initial Addition The initial aldol-type addition can be reversible. If the subsequent dehydration step is slow, the equilibrium may favor the starting materials.Increase Temperature: Gently heating the reaction mixture can promote the irreversible dehydration step, driving the reaction to completion.Azeotropic Removal of Water: If the solvent allows, using a Dean-Stark apparatus to remove the water byproduct can shift the equilibrium towards the product.
Low Electrophilicity of the Aldehyde The electron-donating character of the indazole ring might slightly reduce the electrophilicity of the aldehyde carbonyl carbon compared to more electron-deficient aromatic aldehydes.Use a More Active Methylene Compound: If possible, switch to a more acidic active methylene compound to increase the concentration of the nucleophile.Lewis Acid Co-catalyst: The addition of a catalytic amount of a Lewis acid (e.g., MgCl₂, TiCl₄) can coordinate to the carbonyl oxygen, increasing its electrophilicity.
Side Reactions Under strongly basic conditions, aldehydes can undergo self-condensation or other side reactions.Optimize Base Strength and Concentration: Use the mildest base that effectively catalyzes the reaction. Avoid excessively high concentrations of strong bases.

Experimental Protocol: Optimization of Knoevenagel Condensation

  • Catalyst Screening: In separate small-scale reactions, test a variety of catalysts (e.g., piperidine, pyrrolidine, DBU, Ti(OiPr)₄).

  • Solvent and Temperature: Screen different solvents (e.g., ethanol, toluene, THF, or solvent-free conditions). For each solvent, test the reaction at room temperature and at reflux.

  • Monitoring: Monitor the progress of each reaction by TLC or LC-MS to determine the optimal conditions.

Troubleshooting Workflow for Knoevenagel Condensation

Knoevenagel_Troubleshooting start Low Conversion in Knoevenagel Condensation purity Check Starting Material Purity & Reagent Quality start->purity catalyst Optimize Catalyst System purity->catalyst Purity OK conditions Adjust Reaction Conditions catalyst->conditions Catalyst Optimized product Product Isolated Successfully conditions->product Conditions Optimized

A decision-making workflow for troubleshooting low yields in Knoevenagel condensations.

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes and phosphonium ylides.

Question 3: My Wittig reaction with this compound is giving a low yield of the desired alkene. What factors should I consider?

Answer:

Low yields in Wittig reactions can be due to issues with ylide formation, the stability of the ylide, or the reactivity of the aldehyde.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Incomplete Ylide Formation The base used may not be strong enough to fully deprotonate the phosphonium salt.Use a Stronger Base: If you are using a relatively weak base like an alkoxide, consider switching to a stronger, non-nucleophilic base such as n-butyllithium (n-BuLi), sodium hydride (NaH), or lithium diisopropylamide (LDA).Ensure Anhydrous Conditions: Traces of water will quench the strong base and the ylide.
Ylide Instability Some ylides, particularly unstabilized ylides, can be unstable and decompose over time.In Situ Generation: Generate the ylide in the presence of the aldehyde. This can be achieved by slowly adding the base to a mixture of the phosphonium salt and the aldehyde.[10]Lower Temperature: Perform the reaction at a lower temperature (e.g., 0°C or -78°C) to improve the stability of the ylide.
Steric Hindrance If the phosphonium ylide is sterically bulky, its approach to the aldehyde may be hindered.Consider Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester instead of a phosphonium salt, is often more effective for sterically hindered substrates and can favor the formation of the (E)-alkene.[11]
Aldehyde Decomposition Aldehydes can be prone to decomposition or polymerization under the strongly basic conditions of some Wittig reactions.[11]Reverse Addition: Add the ylide solution slowly to the aldehyde solution to avoid a high concentration of the ylide in the reaction mixture.

Experimental Protocol: Optimizing a Wittig Reaction

  • Base and Temperature Screening:

    • Attempt the reaction with different bases (e.g., KOtBu, NaH, n-BuLi).

    • For each base, try different temperatures for ylide formation and reaction with the aldehyde (e.g., -78°C, 0°C, room temperature).

  • Order of Addition:

    • Compare the standard procedure (pre-forming the ylide, then adding the aldehyde) with the in-situ generation method.

  • Alternative Reagents:

    • If low yields persist, consider synthesizing the corresponding phosphonate ester and performing an HWE reaction.

Wittig Reaction Troubleshooting Pathway

Wittig_Troubleshooting start Low Wittig Reaction Yield ylide_formation Ensure Complete Ylide Formation start->ylide_formation ylide_stability Address Ylide Instability ylide_formation->ylide_stability Base is Sufficiently Strong reaction_conditions Optimize Reaction Conditions ylide_stability->reaction_conditions Ylide Generated In Situ hwe Consider HWE Alternative reaction_conditions->hwe Yield Still Low product Successful Alkene Synthesis reaction_conditions->product Yield Improves hwe->product

A troubleshooting pathway for low-yielding Wittig reactions.

Reductive amination is a two-step process (in one pot) involving the formation of an imine or iminium ion from an aldehyde and an amine, followed by its reduction to a new amine.

Question 4: I am attempting a reductive amination with this compound and a primary or secondary amine, but the conversion is low. What could be the problem?

Answer:

Low conversion in reductive aminations can stem from inefficient imine formation, an unsuitable reducing agent, or side reactions.

Potential Causes and Troubleshooting Steps:

Potential Cause Explanation Recommended Solution
Inefficient Imine Formation The equilibrium for imine formation may not favor the product, especially with less nucleophilic amines (e.g., anilines). The presence of water can also hydrolyze the imine back to the starting materials.pH Control: Imine formation is often pH-dependent. The optimal pH is typically mildly acidic (pH 4-6) to facilitate protonation of the carbonyl and dehydration, without excessively protonating the amine nucleophile. Consider using a buffer.Dehydrating Agent: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to remove water and drive the equilibrium towards the imine.
Unsuitable Reducing Agent The reducing agent may be too harsh, reducing the aldehyde before it can form the imine, or too weak to reduce the formed imine/iminium ion.Screen Reducing Agents: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerates slightly acidic conditions, and selectively reduces the iminium ion over the aldehyde.[12] Other options include sodium cyanoborohydride (NaBH₃CN) or, for a two-step procedure, NaBH₄ after imine formation is complete.[13]
Side Reactions Over-alkylation of primary amines to form tertiary amines can be an issue.Stoichiometry Control: Use a slight excess of the amine to favor the formation of the secondary amine.Stepwise Procedure: For problematic cases, a two-step procedure can be employed: first, form the imine (with removal of water), and then add the reducing agent in a separate step.
Catalyst Poisoning (for catalytic hydrogenation) If using catalytic hydrogenation (e.g., H₂/Pd-C), the nitrogen atoms in the indazole ring or the amine product can sometimes coordinate to the catalyst surface and inhibit its activity.Increase Catalyst Loading: A higher catalyst loading may be necessary to overcome partial poisoning.Screen Catalysts: Test different catalysts (e.g., PtO₂, Raney Nickel).Use a Hydride Reducing Agent: If catalytic methods fail, switch to a chemical hydride reducing agent like STAB.

Experimental Protocol: Reductive Amination Optimization

  • Imine Formation:

    • Dissolve this compound and the amine in a suitable solvent (e.g., dichloroethane, methanol, or THF).

    • Add a dehydrating agent (e.g., 3Å or 4Å molecular sieves) and stir for 1-2 hours at room temperature. Monitor imine formation by TLC or ¹H NMR if possible.

  • Reduction:

    • Add the reducing agent (e.g., STAB) portion-wise to the mixture.

    • Stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up:

    • Quench the reaction carefully (e.g., with water or a saturated aqueous solution of NaHCO₃).

    • Extract the product with an appropriate organic solvent.

Summary and Key Takeaways

Successfully troubleshooting low conversion rates in reactions with this compound requires a systematic approach. By first ensuring the quality of your starting materials and then carefully considering the specific mechanism and potential pitfalls of the reaction you are performing, you can significantly improve your yields. The electronic properties of the indazole ring can subtly influence the reactivity of the aldehyde, often necessitating a careful optimization of catalysts, reaction conditions, and reagent choice.

References

Stability and storage conditions for 1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information, frequently asked questions, and troubleshooting protocols for the handling, storage, and stability assessment of 1-methyl-1H-indazole-5-carbaldehyde (CAS 872607-89-1). Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to ensure the integrity of this critical synthetic intermediate, thereby safeguarding experimental outcomes.

Overview and Key Properties

This compound is a versatile heterocyclic building block used extensively in the synthesis of pharmaceuticals, particularly as a precursor for kinase inhibitors in oncological research.[1] Its structure, featuring an indazole core and a reactive aldehyde group, dictates its specific stability and handling requirements.

The aldehyde functional group is inherently susceptible to oxidation, which is the primary degradation pathway of concern. Proper storage is not merely a suggestion but a critical procedural step to maintain the compound's purity and reactivity.

PropertySpecificationSource
CAS Number 872607-89-1[1][2]
Molecular Formula C₉H₈N₂O[1][2]
Molecular Weight 160.17 g/mol [3]
Appearance Yellow to pale yellow solid[1][2]
Purity (Typical) ≥95% to 97% (HPLC)[1][4]
Recommended Storage Conditions: A Quick Reference

Immediate and proper storage upon receipt is the first line of defense against degradation.

ConditionRecommendationRationale
Temperature 2°C to 8°C (Refrigerated)Slows the rate of potential oxidative and thermal degradation pathways.
Atmosphere Store under an inert gas (Argon or Nitrogen)The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. An inert atmosphere displaces oxygen, minimizing this risk.
Light Protect from light (use amber vials or store in the dark)Aromatic systems like indazole can be sensitive to photodegradation, which can catalyze unwanted side reactions.[5]
Moisture Keep container tightly sealed in a dry environmentPrevents clumping of the solid and minimizes the risk of hydrolysis, although oxidation is the more prominent concern.
Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for the solid compound?

For long-term storage (greater than 6 months), the most stringent conditions should be applied. Store the solid compound in an amber glass vial under a positive pressure of argon or nitrogen at 2-8°C.[6] Sealing the vial with paraffin film adds an extra barrier against moisture and air ingress.

Q2: I only have the compound for a short-term project. How should I store it?

For short-term use (a few weeks), storage at 2-8°C with the container tightly sealed is generally acceptable.[1][2] However, to ensure the highest quality, it is best practice to backfill the vial with an inert gas after each use.

Q3: My compound has changed color from pale yellow to a darker yellow/brown. Is it still usable?

A significant color change often indicates degradation. The aldehyde may be oxidizing or forming other impurities. While a slight darkening may not always correlate with a significant drop in purity, it warrants investigation. Before using the material in a critical reaction, it is highly recommended to perform a purity check via HPLC or TLC (see Troubleshooting Guide).

Q4: What is the primary degradation product I should be concerned about?

The most likely degradation product is 1-methyl-1H-indazole-5-carboxylic acid , formed via the oxidation of the aldehyde functional group. This impurity can interfere with subsequent reactions, such as reductive aminations or Wittig reactions, by competing for reagents or altering reaction conditions.

Q5: How should I prepare and store stock solutions of this compound?

For maximum stability, prepare stock solutions in a dry, aprotic solvent such as DMSO or DMF.[5] Once prepared, aliquot the solution into single-use volumes in amber vials and store at -20°C or -80°C.[7] Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[7] If an aqueous buffer is required for an experiment, the solution should be prepared fresh and used immediately.[5]

Q6: Is this compound hazardous? What precautions should I take?

Yes, this compound should be handled with care. It may be harmful if swallowed and can cause skin and serious eye irritation. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]

Troubleshooting Guide

This section addresses common issues encountered during experimentation that may be linked to the stability of this compound.

Logical Flow for Troubleshooting Compound Integrity

G A Unexpected Experimental Result (e.g., low yield, new spots on TLC) B Check Compound Appearance Is it discolored, clumpy, or oily? A->B C Perform Purity Quick Check (TLC vs. retained sample or literature Rf) B->C Yes/Suspicious G Troubleshoot other reaction parameters (reagents, conditions) B->G No/Looks OK D Quantitative Purity Analysis (qNMR or HPLC) C->D Impurity Detected C->G Looks Clean E Purity Confirmed (>95%) D->E Result F Purity Degraded (<95%) D->F Result E->G H Decision Point F->H I Purify material (e.g., column chromatography) H->I If purification is feasible J Discard and acquire fresh compound H->J If purification is not an option

Caption: A decision-making workflow for troubleshooting experiments.

Potential Degradation Pathway

Caption: Primary oxidative degradation pathway.

Experimental Protocols
Protocol 1: Visual Inspection and Solubility Check

This is a rapid, qualitative first-pass assessment.

  • Visual Inspection: Observe the compound in its vial. Note its color and physical state. It should be a free-flowing, pale yellow to yellow solid.[1][2] Note any discoloration, clumping, or the presence of an oily residue.

  • Reference Sample: If available, compare the appearance to a freshly opened or retained sample from a previous lot that gave good results.

  • Solubility Test: Place a small amount (1-2 mg) in a clean test tube. Add a common solvent (e.g., Dichloromethane or Ethyl Acetate). The compound should dissolve completely without any suspended solids. Incomplete dissolution may indicate the presence of less soluble impurities or degradation products.

Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)

TLC provides a quick and inexpensive way to visualize impurities.

  • Sample Preparation: Prepare a solution of your compound in a suitable solvent (e.g., 1 mg/mL in ethyl acetate). If you have a reference sample, prepare it at the same concentration.

  • Plate Spotting: Using a capillary tube, spot a small amount of the solution(s) onto a silica gel TLC plate.

  • Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes - this may require optimization).

  • Visualization: Visualize the plate under a UV lamp (254 nm).

  • Analysis: A pure compound should show a single, well-defined spot. The presence of additional spots, particularly a more polar spot near the baseline (potentially the carboxylic acid), indicates impurity.

References

Technical Support Center: Method Refinement for Synthesizing Electron-Rich Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of electron-rich indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges encountered during experimental work, offering field-proven insights and evidence-based solutions to refine your synthetic methodologies.

Introduction to Indazole Synthesis

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that are bioisosteres of indoles.[1][2] They exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole, with the 1H-tautomer being the most thermodynamically stable.[2][3] The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][4][5] However, the synthesis of indazole derivatives, particularly those bearing electron-donating groups, can present significant challenges, including low yields, poor regioselectivity, and harsh reaction conditions.[2][6] This guide provides a comprehensive troubleshooting resource to overcome these hurdles.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of electron-rich indazole derivatives, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize a 1H-indazole derivative from an o-toluidine precursor via nitrosation and cyclization, but I am observing very low yields. What are the potential causes and how can I improve the outcome?

Answer: Low yields in this classical synthetic route can stem from several factors. The reaction proceeds through an N-nitroso intermediate, and incomplete formation or decomposition of this intermediate can significantly impact the overall yield.[7]

Potential Causes and Solutions:

  • Incomplete Nitrosation: The generation of nitrous acid (from sodium nitrite and a mineral acid) and its subsequent reaction with the o-toluidine derivative are critical.

    • Troubleshooting:

      • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of sodium nitrite. Higher temperatures can lead to the decomposition of nitrous acid and the diazonium salt intermediate.

      • Acidic Medium: Ensure a sufficiently acidic environment to facilitate the formation of the nitrosonium ion (NO+), the active electrophile. Acetic acid is a common choice.[1]

      • Slow Addition: Add the sodium nitrite solution dropwise to maintain control over the reaction rate and temperature.[7]

  • Side Reactions: Electron-rich aromatic rings are susceptible to side reactions, such as dimerization or polymerization, especially under harsh acidic conditions.[1]

    • Troubleshooting:

      • Milder Conditions: Explore alternative, milder synthetic routes. For instance, palladium-catalyzed intramolecular C-N bond formation offers a cleaner and more efficient method for a broad range of substrates, including those with sensitive functional groups.[1]

      • Protecting Groups: If your substrate contains highly activating groups, consider using protecting groups to moderate their reactivity during the cyclization step.

  • Catalyst Inactivity (for Catalytic Methods): If you are employing a metal-catalyzed approach (e.g., Pd or Cu), catalyst deactivation can be a major issue.

    • Troubleshooting:

      • Ligand Choice: The choice of ligand is crucial for stabilizing the metal center and promoting the desired catalytic cycle. For palladium-catalyzed reactions, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often effective.[1]

      • Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.

      • Catalyst Loading: Optimize the catalyst loading. While higher loading might increase the reaction rate, it can also lead to more side products. A systematic optimization is recommended.

Experimental Protocol: Palladium-Catalyzed Intramolecular C-N Cyclization [1]

  • To a solution of the appropriate 2-bromobenzaldehyde hydrazone (1.0 mmol) in an anhydrous solvent (e.g., toluene or dioxane, 10 mL) in a Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., dppf, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Poor Regioselectivity (N1 vs. N2 Isomers)

Question: I am performing an N-alkylation of a substituted 1H-indazole and obtaining a mixture of N1 and N2 alkylated products. How can I improve the regioselectivity of this reaction?

Answer: The alkylation of indazoles is a common challenge due to the presence of two nucleophilic nitrogen atoms, leading to the formation of regioisomers. The ratio of N1 to N2 products is influenced by several factors, including the nature of the substrate, the electrophile, the base, and the solvent.

Factors Influencing Regioselectivity and Refinement Strategies:

FactorInfluence on RegioselectivityRefinement Strategy
Steric Hindrance Bulky substituents on the indazole ring or the electrophile can favor alkylation at the less sterically hindered N1 position.Utilize bulkier alkylating agents or indazole substrates with substituents at the C7 position to direct alkylation to N1.
Base The choice of base can significantly alter the N1/N2 ratio. Stronger, bulkier bases may favor one isomer over the other.Experiment with a range of bases, from common inorganic bases (e.g., K₂CO₃, Cs₂CO₃) to stronger organic bases (e.g., NaH, KHMDS).
Solvent The polarity of the solvent can influence the solvation of the indazole anion and the transition state, thereby affecting the regioselectivity.Screen different solvents. Polar aprotic solvents like DMF and DMSO are commonly used, but less polar solvents like THF or dioxane may alter the selectivity.
Temperature Reaction temperature can impact the kinetic versus thermodynamic control of the reaction.Vary the reaction temperature. Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable isomer.

Workflow for Optimizing Regioselectivity:

G cluster_0 Regioselectivity Optimization Workflow Start Start with Standard Conditions (e.g., K2CO3, DMF, RT) Analyze Analyze N1:N2 Ratio (NMR, LC-MS) Start->Analyze VaryBase Vary the Base (e.g., NaH, Cs2CO3) Analyze->VaryBase Unsatisfactory Ratio VarySolvent Vary the Solvent (e.g., THF, Toluene) Analyze->VarySolvent Unsatisfactory Ratio VaryTemp Vary the Temperature (e.g., 0°C, 80°C) Analyze->VaryTemp Unsatisfactory Ratio Optimal Optimal Conditions Found Analyze->Optimal Satisfactory Ratio VaryBase->Analyze VarySolvent->Analyze VaryTemp->Analyze

Caption: Workflow for optimizing N-alkylation regioselectivity.

Issue 3: Difficulty in Product Purification

Question: My reaction produces a mixture of N1 and N2 isomers that are difficult to separate by column chromatography. Are there alternative purification methods?

Answer: The separation of indazole regioisomers can indeed be challenging due to their similar polarities. When chromatography is ineffective, other purification techniques can be employed.

Purification Strategies:

  • Recrystallization: This is often the most effective method for separating isomers.[8] The key is to find a suitable solvent or solvent system in which the two isomers have different solubilities.

    • Protocol:

      • Dissolve the mixture of isomers in a minimal amount of a hot solvent (or a mixture of solvents).

      • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.

      • The less soluble isomer should crystallize out. Collect the crystals by filtration.

      • The more soluble isomer will remain in the mother liquor and can be recovered by evaporating the solvent.

    • Solvent Screening: A systematic screening of solvents is necessary. Common choices include ethanol/water, acetone/water, and ethyl acetate/hexanes.[8]

  • Derivative Formation: In some cases, it may be easier to separate the isomers after converting them into derivatives with significantly different physical properties. For example, reaction with an acid chloride could yield amide derivatives that may have different chromatographic behavior or solubility. After separation, the protecting group can be removed.

Frequently Asked Questions (FAQs)

Q1: What are some of the greenest methods for synthesizing indazoles?

A1: Green chemistry approaches to indazole synthesis are gaining traction. These methods aim to reduce waste, avoid hazardous reagents, and use milder reaction conditions. Some examples include:

  • Catalyst-free methods: Some syntheses can be achieved under thermal or microwave conditions without the need for a metal catalyst.[9]

  • Natural Catalysts: Research has explored the use of natural and biodegradable catalysts, such as lemon peel powder, under ultrasound irradiation.[9]

  • Water as a Solvent: Whenever possible, using water as a solvent is a key principle of green chemistry. Some microwave-assisted syntheses of indazoles have been successfully performed in water.[9]

Q2: How can I synthesize 2H-indazoles selectively?

A2: While 1H-indazoles are thermodynamically favored, specific methods have been developed for the selective synthesis of 2H-indazoles. One common approach is the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide.[1] Another method involves the Davis-Beirut reaction, which proceeds from 2-nitrobenzylamines in the presence of a mild base.[1]

Q3: Are there any specific safety precautions I should take when working with hydrazine derivatives?

A3: Yes, hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.

Q4: My NMR spectrum shows unexpected peaks. How can I identify the source of contamination?

A4: Unexpected peaks in an NMR spectrum can arise from several sources. A systematic approach to identification is crucial.

  • Residual Solvents: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents.

  • Starting Materials: Check for the presence of unreacted starting materials by comparing the spectrum to that of the starting compounds.

  • Side Products: Consider potential side reactions that could have occurred and try to predict the chemical shifts of the resulting byproducts.

  • Grease: Contamination from vacuum grease is common and typically appears as broad signals in the aliphatic region.

For a detailed guide on identifying unexpected NMR peaks, refer to specialized resources.[10]

Reaction Mechanism: Copper-Catalyzed 2H-Indazole Synthesis

G cluster_1 Copper-Catalyzed Synthesis of 2H-Indazoles Reactants 2-Bromobenzaldehyde + Primary Amine + NaN3 Intermediate1 Imine Intermediate Reactants->Intermediate1 Condensation Intermediate2 Copper-Catalyzed C-N Coupling Intermediate1->Intermediate2 Cu Catalyst Intermediate3 N-N Bond Formation Intermediate2->Intermediate3 Reaction with Azide Product 2H-Indazole Intermediate3->Product Cyclization & N2 Elimination

Caption: Simplified mechanism for copper-catalyzed 2H-indazole synthesis.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 1-Methyl-1H-indazole-5-carbaldehyde: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides an in-depth technical comparison of mass spectrometry-based methods for the analysis of 1-methyl-1H-indazole-5-carbaldehyde, a critical building block in modern medicinal chemistry. We will explore the nuances of both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), explaining the rationale behind methodological choices. Furthermore, we will objectively compare these techniques against established analytical alternatives such as HPLC-UV, NMR, and FTIR spectroscopy, providing the experimental data and context necessary for researchers to select the optimal method for their specific application, from routine purity checks to complex structural elucidation.

Introduction: The Analytical Imperative for a Privileged Scaffold

This compound is more than just a chemical intermediate; it is a versatile scaffold integral to the synthesis of a new generation of pharmaceuticals, particularly in oncology and anti-inflammatory research.[1][2][3] The indazole core is a "privileged structure" in drug discovery, appearing in numerous bioactive compounds.[4][5] The reactivity of the aldehyde group allows for its elaboration into a wide array of complex molecules, making it a cornerstone for synthetic and medicinal chemists.[6]

Given its role, the unambiguous identification, purity assessment, and quantification of this compound are paramount. A flawed or incomplete characterization can have cascading effects on downstream synthetic steps and biological assays. Mass spectrometry (MS) offers unparalleled sensitivity and specificity, making it an indispensable tool for this purpose.[7] This guide will dissect the application of MS for this specific molecule and benchmark its performance against other key analytical techniques.

Foundational Analysis: Physicochemical Properties

Before designing an analytical method, understanding the molecule's fundamental properties is crucial. These characteristics dictate the optimal choice of instrumentation and experimental conditions.

PropertyValueSource
Molecular Formula C₉H₈N₂O[1]
Molecular Weight 160.18 g/mol
Appearance Yellow to pale yellow solid[1]
Structure Chemical structure of this compoundPubChem ID: 37818594
Key Features Heterocyclic aromatic core, aldehyde functional group, tertiary amine (within the ring system).N/A

The compound's moderate polarity and predicted volatility make it a candidate for both GC-MS and LC-MS analysis, warranting a deeper exploration of both techniques.

Primary Technique: Mass Spectrometry

Mass spectrometry is not a monolithic technique. The choice of how the analyte is introduced, ionized, and analyzed determines the quality and type of information obtained.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is the workhorse for analyzing volatile and thermally stable small molecules. The high-energy Electron Ionization (EI) source provides reproducible, library-searchable mass spectra rich with structural information from fragmentation. The key assumption is that this compound can be volatilized without degradation. Given its structure and molecular weight, this is a reasonable starting hypothesis. EI is a "hard" ionization technique, meaning it imparts significant energy, leading to predictable bond cleavages that act as a structural fingerprint.

ParameterConditionRationale
GC System Agilent 8890 GC or equivalentStandard, robust platform for routine analysis.
MS System Agilent 5977B MSD or equivalentQuadrupole analyzer offers good sensitivity and resolution for this mass range.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A 5% phenyl-methylpolysiloxane phase is a general-purpose column providing excellent separation for a wide range of semi-polar compounds.
Inlet Temp 250 °CEnsures rapid volatilization without causing thermal degradation of the analyte.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 minStarts below the solvent boiling point and ramps aggressively to elute the analyte quickly, ensuring a sharp peak shape.
Ion Source Electron Ionization (EI) at 70 eVStandard energy for EI, creating reproducible fragmentation patterns that are comparable to spectral libraries (e.g., NIST).
MS Transfer Line 280 °CPrevents condensation of the analyte between the GC and MS.
Mass Range m/z 40-300Covers the molecular ion and all expected fragments.

The Total Ion Chromatogram (TIC) should show a single, sharp peak corresponding to the analyte. The mass spectrum is predicted to show a clear molecular ion (M⁺•) at m/z 160 . The true power of EI-MS lies in interpreting the fragmentation pattern, which provides definitive structural confirmation.

fragmentation M Molecular Ion (M⁺•) m/z 160 M_minus_1 [M-H]⁺ m/z 159 M->M_minus_1 - H• M_minus_15 [M-CH₃]⁺ m/z 145 M->M_minus_15 - CH₃• M_minus_29 [M-CHO]⁺ m/z 131 M->M_minus_29 - CHO• Indazole_core Indazole Core Fragment m/z 117 M_minus_29->Indazole_core - N₂

Caption: Predicted Electron Ionization (EI) fragmentation pathway for this compound.

  • m/z 160 (Molecular Ion, M⁺•): The presence of this peak confirms the molecular weight.

  • m/z 159 ([M-H]⁺): A very common fragment for aldehydes, representing the loss of the aldehydic hydrogen radical.

  • m/z 131 ([M-CHO]⁺): Loss of the formyl radical is a characteristic fragmentation of aromatic aldehydes.

  • m/z 117: Subsequent loss of N₂ from the m/z 131 fragment can lead to a stable benzonitrile-type cation.

This predictable fragmentation pattern provides a high degree of confidence in the compound's identity.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: LC-MS is the premier technique for non-volatile, thermally labile, or highly polar compounds. It offers exceptional sensitivity, often in the picogram to femtogram range. For this compound, LC-MS is an excellent alternative to GC-MS and is the method of choice for analyzing reaction mixtures in solution or for pharmacokinetic studies. We will use Electrospray Ionization (ESI), a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for confirming molecular weight and for quantification.

workflow cluster_LC UHPLC System cluster_MS Mass Spectrometer Sample Sample Injection Column C18 Reversed-Phase Column Separation Sample->Column ESI Electrospray Ionization (ESI) Column->ESI Eluent Quad Quadrupole Mass Analyzer ESI->Quad Detector Detector Quad->Detector Data Data Acquisition (m/z 161.1) Detector->Data

Caption: A typical LC-MS experimental workflow for quantitative analysis.

ParameterConditionRationale
LC System Waters Acquity UPLC or equivalentUPLC provides high resolution and fast analysis times.
MS System Waters Xevo TQ-S or equivalentA tandem quadrupole instrument is the gold standard for sensitive and specific quantification using Multiple Reaction Monitoring (MRM).
Column Acquity BEH C18 (50 mm x 2.1 mm, 1.7 µm)C18 is the most common reversed-phase chemistry, ideal for retaining and separating moderately polar small molecules. The 1.7 µm particles provide high efficiency.
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common additive that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a strong organic solvent for eluting the analyte from the C18 column.
Gradient 5% B to 95% B over 3 minutesA rapid gradient allows for efficient elution and cleaning of the column.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Ion Source Electrospray Ionization (ESI), Positive ModeESI is ideal for polar compounds. The nitrogen atoms in the indazole ring are readily protonated in positive mode.[10]
Capillary Voltage 3.0 kVOptimizes the electrospray process.
Desolvation Temp 450 °CEnsures efficient evaporation of the solvent droplets.
Mode Full Scan (m/z 100-300) for identification; MRM for quantification.Full scan confirms the mass, while MRM provides superior sensitivity and selectivity for quantification.
MRM Transition Q1: 161.1 -> Q3: 132.1Parent ion (Q1): The protonated molecule [M+H]⁺. Fragment ion (Q3): A stable fragment generated by collision-induced dissociation (e.g., loss of N-methyl group or CHO). This transition is highly specific to the target analyte.

In full scan mode, the mass spectrum will be dominated by a single ion at m/z 161.1 , corresponding to the protonated molecule ([C₉H₈N₂O + H]⁺). This provides a clear and unambiguous confirmation of the molecular weight. For quantitative studies, the MRM approach provides exceptional selectivity by monitoring a specific parent-to-daughter fragmentation, virtually eliminating background noise and allowing for precise measurement even in complex matrices.

Comparative Analysis: Alternative & Complementary Techniques

While mass spectrometry is powerful, a comprehensive analytical strategy often involves orthogonal techniques. Each method provides a different piece of the puzzle, and their combined use ensures the highest level of analytical confidence.

TechniquePrincipleInformation ProvidedProsCons
GC-MS / LC-MS Separation by chromatography, detection by mass-to-charge ratio.Molecular Weight, Structural Fragments, High-Sensitivity Quantification.Unmatched sensitivity and specificity; provides structural data.Destructive; requires ionization; higher equipment cost.
HPLC-UV Separation by chromatography, detection by UV absorbance.Purity, Quantification.Robust, reproducible, lower cost, ideal for routine QC.[11]Low specificity (many compounds absorb UV); provides no structural information beyond retention time.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Definitive Molecular Structure, Connectivity (¹H, ¹³C, 2D-NMR).Gold standard for unambiguous structural elucidation; non-destructive.[12]Low sensitivity; requires higher sample amount; expensive instrumentation and expertise.
FTIR Spectroscopy Infrared light absorption by molecular vibrations.Presence of Functional Groups (e.g., C=O, C-H, N-H).Fast, non-destructive, excellent for confirming functional groups.Provides little information on the overall molecular skeleton; not suitable for quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For routine quality control (QC) where the identity of the compound is already established, HPLC-UV is often the most practical choice.[13][14] The indazole ring system contains a strong chromophore, making it easily detectable by UV.

  • Typical Protocol: A method similar to the LC-MS protocol (C18 column, Water/Acetonitrile mobile phase) would be used. Detection would be set at a UV maximum (e.g., ~254 nm or ~310 nm) to ensure maximum sensitivity.

  • Use Case: Verifying the purity of a synthetic batch against a known reference standard or monitoring reaction completion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the ultimate arbiter of chemical structure.[15] While MS can confirm mass and suggest fragmentation, only NMR can definitively map the connectivity of every atom in the molecule.

  • ¹H NMR: Would confirm the number and environment of all 8 protons (aldehyde, aromatic, and methyl protons), and their coupling would establish their relative positions.

  • ¹³C NMR: Would show 9 distinct carbon signals, confirming the carbon skeleton.

  • Use Case: Absolute proof of structure for a newly synthesized batch or for identifying unknown impurities or isomers.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides a quick and simple way to verify the presence of key functional groups.

  • Expected Signals: A strong, sharp absorption band around 1690-1715 cm⁻¹ would confirm the C=O stretch of the aromatic aldehyde.[16] Bands in the 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ region (C-H stretch) would also be characteristic of the aldehyde. Aromatic C-H and C=C stretches would appear in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

  • Use Case: A rapid identity check to confirm that a synthesis has yielded a product containing the expected aldehyde functionality.

Data Synthesis & Recommendations

The choice of analytical technique is driven by the scientific question at hand.

  • For Unambiguous Structural Confirmation of a new synthesis: A combination is required. NMR provides the definitive structure, while high-resolution LC-MS (e.g., on a TOF or Orbitrap instrument) confirms the elemental composition. GC-MS provides a characteristic fragmentation fingerprint for future library matching.

  • For Routine Purity Assessment & QC: HPLC-UV is the most cost-effective and robust method, assuming a reference standard is available.

  • For Identifying Trace-Level Impurities: The high sensitivity and specificity of LC-MS/MS or GC-MS are required to detect and identify unknown low-level components in a sample.

  • For Quantitative Analysis in Biological Matrices (e.g., plasma): LC-MS/MS using the MRM mode is the undisputed gold standard due to its superior sensitivity and selectivity, which are essential for overcoming matrix effects.

Conclusion

The analysis of this compound is a task readily accomplished by modern analytical instrumentation. While techniques like NMR and HPLC-UV hold critical roles in structural confirmation and routine quantification, respectively, mass spectrometry offers a unique blend of sensitivity, specificity, and structural insight. GC-MS provides a rich fingerprint through its predictable fragmentation, while LC-MS delivers exceptional quantitative performance and compatibility with a wider range of sample types. By understanding the strengths and limitations of each technique as outlined in this guide, researchers can confidently select and implement the optimal analytical strategy to accelerate their research and development goals.

References

A Comparative Guide to the Reactivity of 1-Methyl vs. 2-Methyl Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for efficient synthesis design and lead optimization. The indazole nucleus, a prevalent scaffold in medicinal chemistry, presents a classic case of isomeric differentiation in its N-methylated forms: 1-methyl-1H-indazole and 2-methyl-2H-indazole. While structurally similar, the placement of the methyl group profoundly influences the electronic distribution and steric environment of the bicyclic system, leading to distinct reactivity patterns. This guide provides an in-depth, objective comparison of these two isomers, supported by experimental data and mechanistic insights, to empower informed decision-making in your research endeavors.

Fundamental Physicochemical and Electronic Properties

The divergent reactivity of 1-methyl and 2-methyl indazole originates from their fundamental structural and electronic differences. The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer, a preference that extends to their N-methylated derivatives.[1][2] Computational studies indicate that 1-methylindazole is approximately 3.2-3.6 kcal/mol more stable than 2-methylindazole.[3] This inherent stability is a crucial factor in reactions that are under thermodynamic control.

From an electronic standpoint, the 2-methyl isomer exhibits a larger dipole moment, suggesting a more polarized structure compared to the 1-methyl counterpart.[4] This difference in polarity can influence solubility and interactions with reagents and solvents. Furthermore, 2H-indazole derivatives are generally considered stronger bases than their 1H-counterparts.[3]

Table 1: Comparison of Physicochemical Properties of Methyl-Substituted Indazole Isomers

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleReference(s)
Relative Stability More stableLess stable[3]
Calculated Energy Difference -~3.2-3.6 kcal/mol higher than 1-methyl isomer[3]
Basicity Weaker baseStronger base[3]
Dipole Moment LowerHigher[4]

N-Alkylation of Indazole: A Case Study in Kinetic vs. Thermodynamic Control

The synthesis of 1-methyl and 2-methyl indazoles is typically achieved through the N-alkylation of the parent 1H-indazole. This reaction serves as an excellent illustration of how reaction conditions can dictate isomeric outcomes, governed by the principles of kinetic and thermodynamic control.

The indazole anion, formed upon deprotonation, is an ambident nucleophile with reactivity at both N-1 and N-2. The regioselectivity of alkylation is a delicate balance of several factors, including the nature of the base, solvent, temperature, and the electrophile itself.

Thermodynamic vs. Kinetic Control Pathway

The interplay between kinetic and thermodynamic control is central to understanding the regioselectivity of indazole alkylation.

G cluster_0 Reaction Coordinate Start Indazole Anion TS1 Transition State (N-2 Attack) Start->TS1 Lower Activation Energy TS2 Transition State (N-1 Attack) Start->TS2 Higher Activation Energy P1 2-Alkyl-2H-indazole (Kinetic Product) TS1->P1 P2 1-Alkyl-1H-indazole (Thermodynamic Product) TS2->P2

Caption: Kinetic vs. Thermodynamic Control in Indazole Alkylation.

Generally, N-2 alkylation is kinetically favored, meaning it proceeds through a lower activation energy barrier. This is often attributed to the N-2 position being more sterically accessible. Conversely, N-1 alkylation leads to the more thermodynamically stable product.

Experimental Protocols for Regioselective N-Methylation

Protocol 1: Preferential Synthesis of 1-Methyl-1H-indazole (Thermodynamic Control)

This protocol favors the formation of the more stable N-1 isomer by using conditions that allow for equilibration.

  • Materials: 1H-Indazole, Sodium Hydride (NaH, 60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Methyl Iodide (CH₃I).

  • Procedure:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-indazole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes until hydrogen evolution ceases, indicating the formation of the indazolide anion.

    • Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. For some substrates, gentle heating may be required to drive the reaction to completion and ensure thermodynamic equilibration.[1]

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to separate the 1-methyl and 2-methyl isomers.

Causality: The use of a strong, non-nucleophilic base like NaH in a non-polar aprotic solvent like THF promotes the formation of a "tighter" ion pair, which can favor N-1 alkylation.[5] Allowing the reaction to proceed for a longer time or at a slightly elevated temperature can facilitate the isomerization of any initially formed kinetic N-2 product to the more stable N-1 product.

Protocol 2: Preferential Synthesis of 2-Methyl-2H-indazole (Kinetic Control)

This protocol aims to trap the kinetically favored N-2 isomer by using conditions that are typically irreversible and run at lower temperatures.

  • Materials: 1H-Indazole, Potassium Carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF), Methyl Iodide (CH₃I).

  • Procedure:

    • To a stirred suspension of anhydrous K₂CO₃ (1.5 equivalents) in anhydrous DMF, add 1H-indazole (1.0 equivalent).

    • Cool the mixture to 0 °C or maintain at room temperature.

    • Add methyl iodide (1.1 equivalents) dropwise.

    • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS. The reaction is typically faster under these conditions.

    • Once the starting material is consumed, pour the reaction mixture into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to isolate the 2-methyl isomer, which often elutes before the 1-methyl isomer.

Causality: A weaker base like K₂CO₃ in a polar aprotic solvent like DMF generates a "looser" ion pair, where the indazolide anion is more solvated and reactive. Under these conditions, the more sterically accessible N-2 position is often alkylated faster, and if the reaction is stopped once the starting material is consumed, the kinetic product can be isolated as the major product.

Electrophilic Aromatic Substitution: A Tale of Two Rings

The position of the methyl group significantly impacts the regioselectivity of electrophilic aromatic substitution (EAS) on the carbocyclic ring. The pyrazole ring of indazole is generally electron-withdrawing, deactivating the fused benzene ring towards electrophilic attack compared to benzene itself. However, the lone pair of electrons on the pyrrole-like nitrogen (N-1) can participate in resonance, directing electrophiles to certain positions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functionalization for further synthetic transformations.

  • 1-Methyl-1H-indazole: The N-1 methyl group does not significantly alter the directing effect of the pyrazole ring. Electrophilic attack is generally directed to the 5- and 3-positions. Nitration of 1-methyl-1H-indazole is expected to yield a mixture of products, with the major isomer being 1-methyl-5-nitro-1H-indazole.

  • 2-Methyl-2H-indazole: In the 2-methyl isomer, the N-1 nitrogen's lone pair is still involved in the aromatic system. However, the overall electronic distribution is different. Recent studies have shown that direct nitration of 2-aryl-2H-indazoles can be highly regioselective for the 7-position.[6] For 2-methyl-2H-indazole, nitration with a mixture of nitric and sulfuric acid has been shown to produce 2-methyl-5-nitro-2H-indazole as a major product.[7] Another method involving iron nitrate and a Lewis acid catalyst has been developed for the C-3 nitration of 2H-indazoles.[5]

Table 2: Comparative Nitration of Methyl Indazole Isomers

IsomerReagentsMajor Product(s)Reference(s)
1-Methyl-1H-indazole HNO₃/H₂SO₄1-Methyl-5-nitro-1H-indazole[7]
2-Methyl-2H-indazole HNO₃/H₂SO₄2-Methyl-5-nitro-2H-indazole[7]
2-Aryl-2H-indazoles Fe(NO₃)₃·9H₂O, Zn(OTf)₂7-Nitro-2-aryl-2H-indazoles[6]
2H-Indazoles Fe(NO₃)₃·9H₂O, AgNO₃3-Nitro-2H-indazoles[5]

Experimental Protocol: Nitration of 3-Methylindazole (Illustrative)

This protocol for a related substrate illustrates the general conditions for indazole nitration.[8]

  • Materials: 3-Methylindazole, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Cool concentrated H₂SO₄ in an ice-salt bath.

    • Slowly add 3-methylindazole to the cold, stirred sulfuric acid, maintaining the temperature below 10 °C.

    • In a separate flask, prepare a nitrating mixture by slowly adding concentrated HNO₃ to an equal volume of concentrated H₂SO₄, keeping the mixture cold.

    • Add the cold nitrating mixture dropwise to the 3-methylindazole solution, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, stir the reaction mixture at a low temperature for a specified time.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acid.

    • The crude product can be purified by recrystallization.

Halogenation

Halogenation, particularly bromination, is a common and useful transformation of the indazole core.

  • 1-Methyl-1H-indazole: Bromination of 1-methyl-1H-indazole with reagents like N-bromosuccinimide (NBS) typically occurs at the 3-position. If the 3-position is blocked, substitution may occur on the benzene ring, primarily at the 5-position.

  • 2-Methyl-2H-indazole: 2-Methyl-2H-indazole is also readily halogenated. Ultrasound-assisted bromination of 2-substituted indazoles using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been shown to be a highly efficient method for C-3 bromination.[9]

G cluster_0 Electrophilic Bromination Ind_1 1-Methyl-1H-indazole Prod_1 3-Bromo-1-methyl-1H-indazole Ind_1->Prod_1 Regioselective C-3 Bromination Ind_2 2-Methyl-2H-indazole Prod_2 3-Bromo-2-methyl-2H-indazole Ind_2->Prod_2 Regioselective C-3 Bromination Reagent Electrophilic Bromine Source (e.g., NBS, DBDMH) Reagent->Prod_1 Reagent->Prod_2

Caption: Regioselectivity of Electrophilic Bromination on Methyl Indazoles.

Experimental Protocol: Ultrasound-Assisted Bromination of a 2-Substituted Indazole [9]

  • Materials: 2-Substituted-2H-indazole, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), Sodium Carbonate (Na₂CO₃), Ethanol (EtOH).

  • Procedure:

    • In a reaction vessel, combine the 2-substituted-2H-indazole (1.0 equivalent), DBDMH (1.0 equivalent), and Na₂CO₃ (2.0 equivalents) in ethanol.

    • Place the vessel in an ultrasonic bath (e.g., 40 kHz/50 W).

    • Irradiate the mixture at 40 °C for approximately 30 minutes.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to obtain the 3-bromo-2-substituted-2H-indazole.

Other Key Reactions

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[10] For both 1-methyl and 2-methyl indazole, the reaction is expected to occur at the electron-rich 3-position, yielding the corresponding 3-carbaldehyde. The reactivity in this reaction can be influenced by the electron-donating ability of the respective methylated pyrazole ring.

Metalation and Subsequent Reactions

Directed ortho-metalation (DoM) is a key strategy for the functionalization of aromatic rings. The nitrogen atoms in the indazole ring can direct lithiation to adjacent positions.

  • 1-Methyl-1H-indazole: Metalation with strong bases like n-butyllithium (n-BuLi) is expected to occur at the C-7 position due to coordination with N-2.

  • 2-Methyl-2H-indazole: In this isomer, metalation is likely to occur at the C-3 position, which is activated by the adjacent N-1.

The resulting organometallic intermediates can then be quenched with various electrophiles to introduce a wide range of substituents.

Spectroscopic Differentiation of 1-Methyl and 2-Methyl Indazole Isomers

Unambiguous characterization of the N-methyl indazole isomers is crucial. NMR spectroscopy is the most powerful tool for this purpose.

Table 3: Characteristic ¹H NMR Chemical Shifts (in ppm) for Distinguishing Isomers

Proton1-Methyl-1H-indazole (Approx. δ)2-Methyl-2H-indazole (Approx. δ)Key Differentiating FeatureReference(s)
N-CH₃ ~4.1~4.2Subtle difference, not always definitive.[3][11]
H-3 ~8.0~8.1H-3 in the 2-methyl isomer is typically slightly downfield.[12]
H-7 ~7.8~7.7H-7 in the 1-methyl isomer is often more deshielded.[12]

More definitive assignment can be achieved using 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two to three bonds. For the 1-methyl isomer, a correlation is observed between the N-methyl protons and C-7a, while for the 2-methyl isomer, a correlation is seen between the N-methyl protons and C-3.

Conclusion

The reactivity of 1-methyl and 2-methyl indazole isomers is a fascinating interplay of electronic and steric effects, governed by the principles of kinetic and thermodynamic control. 1-Methyl-1H-indazole, the thermodynamically more stable isomer, is preferentially formed under conditions that allow for equilibration. In contrast, the 2-methyl-2H-indazole, the kinetic product of N-alkylation, can be favored under milder, irreversible conditions.

In electrophilic aromatic substitution, both isomers show a preference for substitution at the 3-position, but the overall electron density and directing effects lead to different outcomes, particularly in nitration where substitution at various positions on the carbocyclic ring is observed depending on the reaction conditions.

A thorough understanding of these reactivity differences, supported by the experimental protocols and mechanistic insights provided in this guide, is essential for any researcher working with this important heterocyclic scaffold. By carefully selecting reaction conditions, it is possible to achieve a high degree of regioselectivity in the synthesis and functionalization of these valuable building blocks for drug discovery and materials science.

References

A Senior Application Scientist's Guide to Indazole Aldehydes: A Comparative Analysis of 1-methyl-1H-indazole-5-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Nucleus as a Privileged Scaffold in Drug Discovery

To the researchers, medicinal chemists, and drug development professionals who navigate the complex landscape of small molecule therapeutics, the term "privileged scaffold" is one of profound significance. It denotes a molecular framework that is not merely a passive carrier of functional groups, but an active participant in biological recognition, capable of interacting with multiple, distinct receptor targets to elicit a therapeutic response. The 1H-indazole core is a quintessential example of such a scaffold.[1][2]

Indazoles, as bioisosteres of indoles, possess a unique arrangement of nitrogen atoms that can engage in crucial hydrogen bond donor-acceptor interactions within the hinge regions of protein kinases.[3] This ability has cemented their role in the development of a multitude of kinase inhibitors, including several marketed drugs for oncology such as Pazopanib and Axitinib.[1][3] The functionalization of this core is paramount, and among the most versatile handles for synthetic elaboration is the formyl group (-CHO).

This guide provides an in-depth comparison of 1-methyl-1H-indazole-5-carbaldehyde with its key positional isomers: the C-3 and C-6 carbaldehydes. We will dissect the nuances of their synthesis, compare their physicochemical and spectroscopic properties, and provide a rationale-driven analysis of their comparative chemical reactivity. The insights herein are designed to empower you, the practicing scientist, to make informed decisions in your synthetic strategies and drug discovery programs.

Comparative Synthesis Strategies: Accessing the Key Isomers

The synthesis of N-methylated indazole aldehydes can be approached in two primary ways: (1) N-methylation of a pre-formed indazole aldehyde, or (2) formylation of a pre-existing N-methylated indazole. The choice is often dictated by the availability of starting materials and the desired regiochemical outcome of the formylation step.

Logical Workflow for Indazole Aldehyde Synthesis

The general workflow involves securing the indazole core, followed by strategic N-methylation and formylation. The sequence of these steps is critical for achieving the desired isomer.

cluster_0 Route A: Formylation First cluster_1 Route B: N-Methylation First A1 Substituted Indole A2 Indazole Carbaldehyde Isomer (e.g., 1H-Indazole-5-carbaldehyde) A1->A2 Nitrosation A3 N-Methyl Indazole Aldehyde (e.g., this compound) A2->A3 N-Methylation B1 Substituted Indazole (e.g., 5-Bromo-1H-indazole) B2 N-Methyl Indazole (e.g., 5-Bromo-1-methyl-1H-indazole) B1->B2 N-Methylation B3 N-Methyl Indazole Aldehyde (e.g., this compound) B2->B3 Formylation

Caption: General synthetic workflows for N-methyl indazole aldehydes.

Protocol 1: Synthesis of this compound via Lithiation-Formylation

This protocol follows Route B, which is often preferred for C-5 and C-6 formylation as direct formylation of the indazole ring can be unselective. The strategy involves N-methylation of a halogenated indazole, followed by a lithium-halogen exchange and subsequent quenching with a formylating agent like N,N-dimethylformamide (DMF).[4][5]

Step 1a: N-Methylation of 5-Bromo-1H-indazole

  • Rationale: Regioselective N-1 methylation is crucial. Using a strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or DMF generally favors the thermodynamically more stable N-1 alkylated product.[6]

  • Procedure:

    • Suspend 5-bromo-1H-indazole (1.0 equiv.) in anhydrous THF (10 mL per mmol of indazole) in a flame-dried, three-neck flask under an argon atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) portion-wise over 15 minutes.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

    • Cool the mixture back to 0 °C and add methyl iodide (1.2 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-bromo-1-methyl-1H-indazole.

Step 1b: Formylation via Lithium-Halogen Exchange

  • Rationale: Lithium-halogen exchange is a highly efficient method for generating an aryllithium species, which is a potent nucleophile. Quenching this intermediate with DMF provides the desired aldehyde after aqueous workup.[4][7] The reaction must be conducted at very low temperatures to prevent side reactions.

  • Procedure:

    • Dissolve 5-bromo-1-methyl-1H-indazole (1.0 equiv.) in anhydrous THF (20 mL per mmol) in a flame-dried flask under argon.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add n-butyllithium (1.1 equiv., e.g., 2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour.

    • Add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.) dropwise.

    • Continue stirring at -78 °C for 2 hours, then allow the reaction to warm slowly to room temperature overnight.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography (hexane/ethyl acetate) to afford this compound.

Protocol 2: Synthesis of 1-methyl-1H-indazole-3-carbaldehyde

Direct formylation at the C-3 position of an N-protected indazole is challenging. A more reliable method is the nitrosation of the corresponding N-methylindole, which undergoes a ring rearrangement to form the indazole-3-carbaldehyde.[8]

  • Rationale: This "scaffold hopping" strategy leverages the reactivity of the indole C3-position. Treatment of an indole with a nitrosating agent (formed from NaNO₂ and acid) generates an intermediate that rearranges to the thermodynamically stable indazole ring.[8]

  • Procedure:

    • Prepare the nitrosating agent: In a flask cooled to 0 °C, dissolve sodium nitrite (NaNO₂, 8.0 equiv.) in deionized water. Slowly add 2N aqueous HCl (7.0 equiv.) while maintaining the temperature at 0 °C. Stir for 10 minutes.

    • In a separate flask, dissolve 1-methyl-1H-indole (1.0 equiv.) in DMF.

    • Add the indole solution dropwise to the nitrosating mixture at 0 °C.

    • Allow the reaction to stir at room temperature for 3-6 hours, monitoring by TLC.

    • Pour the reaction mixture into ice water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water, then brine, and dry over anhydrous magnesium sulfate.

    • Concentrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-methyl-1H-indazole-3-carbaldehyde.

Physicochemical and Spectroscopic Properties: A Comparative Overview

The position of the formyl group and the N-methylation significantly influence the electronic environment of the indazole ring, which is reflected in the compound's physical properties and spectroscopic data.

Property1-methyl-1H-indazole-3-carbaldehydeThis compound1-methyl-1H-indazole-6-carbaldehyde
CAS Number 4002-83-9[9]872607-89-1[10]1092351-51-3[11]
Molecular Formula C₉H₈N₂OC₉H₈N₂OC₉H₈N₂O
Molecular Weight 160.17160.17160.17
Appearance SolidYellow to pale yellow solid[10]Solid
Predicted ¹H NMR (CHO) ~10.2 - 10.4 ppm~9.9 - 10.1 ppm~10.0 - 10.2 ppm
Predicted ¹³C NMR (C=O) ~186 - 188 ppm~191 - 193 ppm~190 - 192 ppm

Note: Predicted NMR shifts are based on general principles and data from related structures.[1][8][12][13] Actual values may vary depending on solvent and experimental conditions.

Analysis of Spectroscopic Trends
  • ¹H NMR Spectroscopy: The aldehyde proton is highly deshielded and appears as a singlet in the 9-10 ppm region.[12] The C-3 aldehyde proton is expected to be the most deshielded. This is because the C-3 position is directly adjacent to the pyrazole ring's N-2 atom and is influenced by the electron-withdrawing nature of the entire heterocyclic system, analogous to the deshielding seen in 1H-indazole-3-carboxaldehydes.[8] The C-5 and C-6 aldehyde protons will have slightly different chemical shifts due to the anisotropic effects and the overall electronic distribution within the bicyclic system.

  • ¹³C NMR Spectroscopy: The carbonyl carbon signal is typically found in the downfield region of the spectrum (>180 ppm).[13] The C-5 and C-6 carbonyl carbons are expected to be further downfield compared to the C-3 carbonyl. In the C-3 isomer, the carbonyl group is directly conjugated with the pyrazole moiety, which can lead to a slightly more shielded carbon nucleus compared to the C-5 and C-6 positions where the carbonyl is attached to the benzene ring.

Comparative Reactivity: An Electron-Driven Discussion

The utility of these aldehydes as synthetic intermediates is dictated by the electrophilicity of the carbonyl carbon. Understanding the relative reactivity is key to planning subsequent transformations, such as reductive aminations, Wittig reactions, or condensations.

Reactivity Logic Flow

The reactivity of the aldehyde is governed by the electron density at the carbonyl carbon. This is influenced by the position on the indazole ring, which dictates the extent of resonance and inductive effects.

cluster_reactivity Factors Influencing Carbonyl Electrophilicity R1 Position of Aldehyde (C3, C5, or C6) R2 Electronic Effects of Indazole Nucleus R1->R2 R3 Resonance Delocalization R2->R3 R4 Inductive Effects R2->R4 R5 Electrophilicity of Carbonyl Carbon (δ+) R3->R5 R4->R5 R6 Reactivity towards Nucleophiles R5->R6

Caption: Factors governing the reactivity of indazole aldehydes.

Qualitative Reactivity Comparison

While quantitative kinetic data is scarce, a robust comparison can be made based on fundamental electronic principles.[2]

  • 1-methyl-1H-indazole-3-carbaldehyde: The aldehyde at the C-3 position is directly conjugated to the pyrazole ring. The electron-withdrawing nature of the N-N bond in the pyrazole ring enhances the electrophilicity of the C-3 carbonyl carbon. This effect is analogous to the activation seen in other 3-acylindazoles.

  • This compound: The aldehyde at the C-5 position is electronically para to the N-1 nitrogen and meta to the N-2 nitrogen through the ring system. The pyrazole ring as a whole is electron-withdrawing, which deactivates the benzene ring towards electrophilic substitution but enhances the electrophilicity of substituents like the formyl group. The effect at C-5 is strong due to effective resonance delocalization of a negative charge onto the pyrazole ring during nucleophilic attack.

  • 1-methyl-1H-indazole-6-carbaldehyde: The aldehyde at the C-6 position is meta to the N-1 nitrogen. While still activated by the inductive withdrawal of the indazole nucleus, the resonance stabilization of the transition state for nucleophilic addition is less effective compared to the C-5 isomer.[2]

Predicted Reactivity Order:

Based on these electronic arguments, the predicted order of reactivity towards nucleophiles is:

C-5 > C-3 ≈ C-6

The C-5 aldehyde is predicted to be the most reactive due to the optimal resonance stabilization of the intermediate formed upon nucleophilic attack, similar to the enhanced reactivity of a para-nitrobenzaldehyde compared to its meta isomer.[2] The relative reactivity of the C-3 and C-6 isomers is expected to be comparable, with both being significantly more reactive than a simple benzaldehyde due to the electron-withdrawing nature of the fused pyrazole ring.

Applications in Medicinal Chemistry: Building Blocks for Kinase Inhibitors

The true value of these isomeric aldehydes lies in their role as versatile intermediates. The aldehyde functionality serves as a key anchor point for introducing diverse chemical moieties to explore the structure-activity relationship (SAR) of potential drug candidates. A primary application is in the synthesis of kinase inhibitors, where the indazole core interacts with the enzyme's hinge region, and substituents derived from the aldehyde project into other binding pockets.

Example Application Workflow: Reductive Amination

start Indazole Aldehyde Isomer imine Imine/Iminium Ion Intermediate start->imine Condensation amine Primary/Secondary Amine (R¹R²NH) amine->imine product Substituted Indazole Amine (Potential Kinase Inhibitor) imine->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->product

Caption: Reductive amination workflow using indazole aldehydes.

This common transformation allows for the rapid generation of libraries of compounds for biological screening. The choice of the starting aldehyde isomer (C-3, C-5, or C-6) dictates the vector and trajectory of the newly introduced substituent relative to the core indazole scaffold, profoundly impacting its binding affinity and selectivity for the target kinase.

Conclusion

This compound and its positional isomers are not merely reagents, but strategic tools in the arsenal of the medicinal chemist. While they share the same molecular formula, the subtle differences in the placement of the formyl group lead to distinct synthetic accessibility, unique spectroscopic signatures, and a predictable hierarchy of chemical reactivity. The C-5 isomer, with its heightened electrophilicity, offers potential advantages in reactions with weaker nucleophiles, while the C-3 and C-6 isomers provide alternative vectors for molecular elaboration. A thorough understanding of these differences, from the rationale behind their synthesis to the electronic factors governing their reactivity, is essential for leveraging the full potential of the privileged indazole scaffold in the quest for novel therapeutics.

References

A Senior Application Scientist's Guide to the Structural Validation of 1-methyl-1H-indazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Unambiguous Structural Validation in Indazole-Based Drug Discovery

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from oncology to anti-inflammatory treatments.[1][2] Derivatives of 1-methyl-1H-indazole-5-carbaldehyde, in particular, serve as versatile intermediates for synthesizing a diverse library of potentially bioactive molecules.[3][4] However, the synthetic route to N-substituted indazoles often yields a mixture of N1 and N2 regioisomers.

Distinguishing between these isomers is not merely an academic exercise; it is fundamental to ensuring the safety, efficacy, and reproducibility of a drug candidate. The specific nitrogen atom bearing the substituent dramatically alters the molecule's three-dimensional shape, hydrogen bonding potential, and ultimately, its interaction with biological targets. This guide provides a comparative framework for researchers, leveraging a multi-technique approach to validate the structure of this compound derivatives with unimpeachable confidence.

The Core Challenge: N1 versus N2 Regioisomerism

The primary hurdle in characterizing N-alkylated indazoles is the confirmation of the substituent's position. Direct alkylation can lead to both N1 and N2 products, and their physical properties can be remarkably similar, making simple chromatographic separation and identification challenging.[5] Therefore, relying on a single analytical technique is often insufficient. A robust validation strategy must provide orthogonal data points that, when combined, leave no room for ambiguity. This guide will compare the three cornerstone techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Interrogation

NMR spectroscopy is arguably the most powerful and accessible tool for distinguishing N1 and N2 indazole isomers in solution.[6] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for definitive assignment of the methyl group's location.

Expert Insight: Why NMR Excels

The key lies in the differing electronic environments of the N1 and N2 positions. The proximity of the N-methyl group to different parts of the heterocyclic ring system induces subtle but measurable shifts in the NMR signals of nearby nuclei, particularly the protons and carbons of the fused benzene ring.

Experimental Protocol: A Self-Validating Workflow
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical, as chemical shifts can be solvent-dependent.[7]

  • Internal Standard: Use Tetramethylsilane (TMS) as the internal reference standard (0 ppm) for both ¹H and ¹³C spectra.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. This initial scan provides an overview of the structure, confirming the presence of the aldehyde proton, aromatic protons, and the crucial N-methyl singlet.[8]

  • 1D ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments and confirms the presence of the carbonyl carbon from the aldehyde.[9]

  • 2D NMR for Unambiguous Confirmation (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive step. It reveals long-range (2-3 bond) correlations between protons and carbons. This is the key to solving the isomer puzzle.

Data Interpretation: Decoding the Spectra

The most diagnostic information comes from comparing the chemical shifts and, most importantly, the HMBC correlations of the N-methyl group.

  • ¹H NMR: The N-methyl group will appear as a singlet, typically around 3.8-4.2 ppm. While the exact shift can vary, N2-methyl protons are sometimes observed slightly downfield compared to N1-methyl protons due to the deshielding effect of the adjacent ester or other functional groups at the C3 position.[5]

  • HMBC - The Decisive Experiment: This is where the structure is validated.

    • For a 1-methyl-1H-indazole derivative, the protons of the methyl group will show a 3-bond correlation (³J) to carbon C7a of the indazole ring.

    • For a hypothetical 2-methyl-2H-indazole isomer, the methyl protons would instead show a correlation to carbon C3.

This clear distinction in long-range coupling provides irrefutable evidence of the methyl group's position.

Figure 1: A streamlined workflow for NMR-based structural validation.
Comparative Data Summary

SignalExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlation for N-CH₃ Protons
N-CH₃ ~4.1~35C7a (confirms N1 isomer)
-CHO ~10.1~192C5, C4, C6
H3 ~8.2~135C7a, C3a, C5
H4 ~8.3~124C5, C6, C7a
H6 ~7.8~128C4, C5, C7a
H7 ~7.9~110C3a, C5, C6
Note: Values are illustrative and can vary based on substitution and solvent.

Mass Spectrometry (MS): The Molecular Formula Gatekeeper

Mass spectrometry is an essential, high-throughput technique used to confirm the molecular weight and elemental composition of the synthesized compound.[10] While generally unable to distinguish between isomers on its own, it provides a critical check that the correct atoms are present in the molecule.

Expert Insight: The Power of High Resolution

For new chemical entities, High-Resolution Mass Spectrometry (HRMS), often using Time-of-Flight (TOF) or Orbitrap analyzers, is non-negotiable. It provides a mass measurement with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula, ruling out alternative compositions that might have the same nominal mass.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like acetonitrile or methanol.

  • Ionization: Electrospray ionization (ESI) is the most common and gentle method for this class of molecules, typically yielding the protonated molecular ion [M+H]⁺.

  • Analysis: Acquire the spectrum in positive ion mode.

  • Data Processing: Compare the measured accurate mass of the [M+H]⁺ ion with the theoretically calculated mass for the target structure.

Data Interpretation: Matching the Mass

For this compound (C₉H₈N₂O), the validation is straightforward.

ParameterValue
Molecular Formula C₉H₈N₂O
Monoisotopic Mass 160.0637
Calculated m/z for [M+H]⁺ 161.0715
Acceptable Measured m/z 161.0715 ± 0.0008 (for 5 ppm error)

A measured mass outside this acceptable range would indicate an incorrect product or the presence of impurities. The fragmentation pattern observed in MS/MS experiments can also provide structural clues, though these are often complex for heterocyclic systems.[11][12]

Single-Crystal X-ray Crystallography: The Gold Standard

When absolute, incontrovertible proof of structure is required—for example, for a first-in-class molecule, a patent filing, or to resolve ambiguity from spectroscopic data—X-ray crystallography is the ultimate arbiter.[13][14] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.[13]

Expert Insight: Beyond Connectivity

Unlike NMR and MS, which infer connectivity from spectral data, X-ray crystallography provides a direct visualization of the molecular structure.[15] It not only confirms the N1 substitution pattern but also reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Workflow Overview
  • Crystal Growth (The Bottleneck): This is often the most challenging step. It involves slowly crystallizing the purified compound from a suitable solvent system to obtain a single, high-quality crystal.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is recorded by a detector.[16]

  • Structure Solution and Refinement: Complex computational software is used to process the diffraction data, solve the phase problem, and generate an electron density map from which the atomic positions are determined and refined.[13]

The output is a definitive 3D model of the molecule, leaving no doubt as to which nitrogen atom the methyl group is attached.

Validation_Decision_Tree start New Indazole Derivative Synthesized q1 Is the molecular formula correct? start->q1 a1 High-Resolution Mass Spectrometry (HRMS) q1->a1  Yes q2 What is the N-alkylation regiochemistry (N1 vs. N2)? a1->q2 a2 1D & 2D NMR Spectroscopy (Especially HMBC) q2->a2 q3 Is the NMR data ambiguous OR is absolute proof required for publication/patent? a2->q3 a3 Single-Crystal X-ray Crystallography q3->a3 Yes end_node Structure Confidently Validated q3->end_node No a3->end_node

Figure 2: Decision framework for selecting the appropriate validation technique.

Comparative Guide Summary

FeatureNMR SpectroscopyMass Spectrometry (HRMS)X-ray Crystallography
Primary Information Atom connectivity, Isomer differentiationMolecular formula, Molecular weightAbsolute 3D structure, Stereochemistry
Sample Requirement 5-10 mg, soluble<1 mg, solubleSingle, high-quality crystal
Throughput Medium (hours per sample)High (minutes per sample)Low (days to weeks)
Key Advantage Best for isomer distinction in solutionConfirms elemental compositionUnambiguous, "gold standard" proof
Main Limitation Can be ambiguous with complex spectraCannot distinguish isomersCrystal growth can be difficult/impossible

Conclusion

Validating the structure of this compound derivatives is a non-trivial task that underpins the integrity of subsequent drug development efforts. A hierarchical and orthogonal approach is paramount. Routine confirmation begins with Mass Spectrometry to verify the molecular formula. The core task of distinguishing N1 and N2 regioisomers is most efficiently accomplished using a combination of 1D and 2D NMR Spectroscopy , with the HMBC experiment serving as the decisive tool. Finally, for novel scaffolds or when absolute certainty is demanded, X-ray Crystallography provides the ultimate, unambiguous structural proof. By judiciously applying these techniques, researchers can ensure the structural fidelity of their compounds, building a solid foundation for successful drug discovery.

References

A Comparative Guide to the Reactivity of Indazole-5-carbaldehyde and Indazole-3-carbaldehyde for Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, indazole derivatives stand out as privileged scaffolds due to their diverse biological activities.[1][2] Among the various functionalized indazoles, carbaldehyde derivatives serve as critical intermediates for the synthesis of complex molecular architectures.[3] This guide provides an in-depth comparative analysis of the reactivity of two key positional isomers: indazole-5-carbaldehyde and indazole-3-carbaldehyde. Understanding the nuanced differences in their chemical behavior is paramount for researchers and scientists in optimizing synthetic routes and designing novel therapeutic agents.

This guide will navigate the electronic landscapes of these two molecules to predict and explain their differential reactivity in two major classes of reactions: nucleophilic addition to the carbonyl group and electrophilic substitution on the indazole ring. While direct comparative kinetic studies are not extensively documented in the literature, we will draw upon fundamental principles of organic chemistry, spectroscopic data from related systems, and computational insights to provide a robust framework for understanding their behavior.

The Electronic Dichotomy: Unraveling the Inherent Reactivity Differences

The position of the carbaldehyde group on the indazole ring profoundly influences the electron density distribution across the molecule, thereby dictating its reactivity. The indazole system is a 10π electron aromatic heterocycle, and its reactivity is a hybrid of its constituent benzene and pyrazole rings.[2][4]

Indazole-3-carbaldehyde: The aldehyde group at the C3 position is directly conjugated to the pyrazole ring. The pyrazole ring, being electron-rich, can donate electron density to the aldehyde group through resonance, which slightly deactivates the carbonyl carbon towards nucleophilic attack compared to a simple aromatic aldehyde. Conversely, the electron-withdrawing nature of the aldehyde group deactivates the pyrazole ring towards electrophilic attack.

Indazole-5-carbaldehyde: In this isomer, the aldehyde group is attached to the benzene ring at a position meta to the pyrazole nitrogen atoms. This placement results in a more pronounced electron-withdrawing effect of the aldehyde group on the benzene ring via resonance and inductive effects. Consequently, the carbonyl carbon of indazole-5-carbaldehyde is expected to be more electrophilic than that of its C3 counterpart.

To visualize these electronic differences, a qualitative representation of the electron density is presented below.

G Electronic Influence of Aldehyde Position cluster_0 Indazole-3-carbaldehyde cluster_1 Indazole-5-carbaldehyde I3C Aldehyde at C3 I3C_effect Resonance donation from pyrazole ring slightly deactivates carbonyl. Aldehyde deactivates pyrazole ring to electrophilic attack. I3C->I3C_effect influences I5C Aldehyde at C5 I5C_effect Stronger electron-withdrawing effect on benzene ring. More electrophilic carbonyl carbon. Deactivates benzene ring to electrophilic attack. I5C->I5C_effect influences

Caption: Comparison of the electronic effects of the aldehyde group at the C3 and C5 positions of the indazole ring.

Reactivity towards Nucleophilic Addition: A Tale of Two Carbonyls

The most fundamental reaction of an aldehyde is nucleophilic addition to the carbonyl carbon.[5] The rate and equilibrium of this addition are highly sensitive to the electrophilicity of the carbonyl carbon.

Based on the electronic considerations discussed above, indazole-5-carbaldehyde is predicted to be more reactive towards nucleophiles than indazole-3-carbaldehyde . The reduced electron density at the C5-carbonyl carbon makes it a more potent electrophile. This difference in reactivity is expected to manifest in reactions such as Wittig olefination and reductive amination.

Comparative Data and Spectroscopic Insights

While direct kinetic data is scarce, we can infer reactivity from spectroscopic data of related compounds. For instance, in nitro-substituted indazole-3-carbaldehydes, a nitro group at the 5-position (analogous to a para-relationship) enhances the electrophilicity of the C3-aldehyde more effectively than a nitro group at the 6-position (meta-like relationship).[6] This supports the principle that electron-withdrawing substituents on the benzene portion of the indazole ring significantly influence the reactivity of a group at the C3 position. By extension, placing the electron-withdrawing aldehyde group itself on the benzene ring at C5 should result in a more reactive carbonyl compared to when it is at the more electron-rich C3 position.

PropertyIndazole-3-carbaldehydeIndazole-5-carbaldehyde
Predicted Carbonyl Electrophilicity LowerHigher
Predicted Reactivity in Nucleophilic Addition SlowerFaster
¹H NMR (Aldehyde Proton, δ in ppm) ~10.1-10.2 (in DMSO-d₆)[7]Expected to be slightly downfield
¹³C NMR (Carbonyl Carbon, δ in ppm) ~187 (in DMSO-d₆)[7]Expected to be slightly downfield

Electrophilic Aromatic Substitution: Directing Effects and Reactivity of the Indazole Core

Indazoles undergo electrophilic aromatic substitution, and the regioselectivity is governed by the directing effects of the existing substituents and the inherent reactivity of the ring positions.[4] The aldehyde group is a deactivating, meta-directing group.[8]

Indazole-3-carbaldehyde: The aldehyde at C3 deactivates the pyrazole ring. Electrophilic attack is therefore more likely to occur on the benzene ring, primarily at the C5 and C7 positions, which are para and ortho, respectively, to the N1 atom and are generally the most reactive positions in the absence of strongly directing groups.

Indazole-5-carbaldehyde: The aldehyde at C5 strongly deactivates the benzene ring, particularly at the ortho (C4 and C6) and para (not applicable) positions relative to the aldehyde. Electrophilic substitution will be significantly slower than on an unsubstituted indazole and is expected to occur at positions meta to the aldehyde, which are C4 and C7. The directing effect of the pyrazole ring will also influence the final outcome.

Therefore, indazole-3-carbaldehyde is predicted to be more reactive towards electrophilic aromatic substitution on the carbocyclic ring than indazole-5-carbaldehyde .

G Predicted Regioselectivity of Electrophilic Aromatic Substitution cluster_0 Indazole-3-carbaldehyde cluster_1 Indazole-5-carbaldehyde I3C Indazole-3-carbaldehyde Structure I3C_pred Electrophilic attack favored at C5 and C7 I5C Indazole-5-carbaldehyde Structure I5C_pred Electrophilic attack disfavored; predicted at C4 and C7 (meta to CHO)

Caption: Predicted sites of electrophilic attack on indazole-3-carbaldehyde and indazole-5-carbaldehyde.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted reactivity differences, the following experimental protocols for a Wittig reaction and a reductive amination can be employed. These protocols are based on general procedures for heteroaromatic aldehydes and should be optimized for each specific substrate.[6][9][10]

Comparative Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds.[11] A higher reaction rate and yield for indazole-5-carbaldehyde would support its greater electrophilicity.

Experimental Workflow:

G Wittig Reaction Workflow start Start prepare_ylide Prepare Wittig Reagent (e.g., from methyltriphenylphosphonium bromide and n-BuLi) start->prepare_ylide react_I3C React with Indazole-3-carbaldehyde prepare_ylide->react_I3C react_I5C React with Indazole-5-carbaldehyde prepare_ylide->react_I5C monitor Monitor reaction progress (TLC, LC-MS) react_I3C->monitor react_I5C->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analyze Analyze Products (NMR, MS) and Compare Yields/Reaction Times purify->analyze end End analyze->end G Reductive Amination Workflow start Start mix_reactants_I3C Mix Indazole-3-carbaldehyde, Amine (e.g., benzylamine), and Acetic Acid in Methanol start->mix_reactants_I3C mix_reactants_I5C Mix Indazole-5-carbaldehyde, Amine (e.g., benzylamine), and Acetic Acid in Methanol start->mix_reactants_I5C add_reducing_agent Add Reducing Agent (e.g., NaBH(OAc)₃) mix_reactants_I3C->add_reducing_agent mix_reactants_I5C->add_reducing_agent stir Stir at Room Temperature add_reducing_agent->stir monitor Monitor reaction progress (TLC, LC-MS) stir->monitor workup Quench and Workup monitor->workup purify Purification (Column Chromatography) workup->purify analyze Analyze Products (NMR, MS) and Compare Yields/Reaction Times purify->analyze end End analyze->end

References

A Senior Application Scientist's Guide to the Electronic Effects of Substituents on Indazole Carbaldehyde Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of the structure-activity relationships (SAR) of heterocyclic scaffolds is paramount. The indazole ring system is a cornerstone of many therapeutic agents, prized for its ability to form key hydrogen bonds within protein active sites.[1] When functionalized with a carbaldehyde group at the 3-position, it becomes a versatile intermediate for the synthesis of a diverse array of more complex molecules.[2] However, the reactivity of this crucial aldehyde group is profoundly influenced by the nature and position of other substituents on the indazole ring.

This guide provides a comprehensive comparison of how electronic effects of substituents on the indazole ring modulate the reactivity of the 3-carbaldehyde moiety. We will delve into the theoretical underpinnings of these effects and provide actionable experimental protocols for their quantitative assessment. This document is designed to empower researchers to make informed decisions in their synthetic strategies, ultimately accelerating the drug discovery process.

The Indazole-3-Carbaldehyde Scaffold: A Tale of Two Rings and an Aldehyde

The indazole scaffold is an aromatic bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring. This fusion creates a unique electronic landscape. The reactivity of the 3-carbaldehyde is not merely a function of the aldehyde group itself but is intricately linked to the electron density of the entire ring system. Substituents on the benzene portion of the indazole can either donate or withdraw electron density, and these effects are transmitted through the π-system to the C3 position, directly impacting the electrophilicity of the aldehyde's carbonyl carbon.

dot graph TD { rankdir=LR; node [shape=plaintext];

} Caption: Logical relationship of substituent effects on indazole carbaldehyde reactivity.

Probing Electronic Effects: A Comparative Framework

To objectively compare the reactivity of substituted indazole-3-carbaldehydes, a systematic approach is necessary. We propose a study encompassing a selection of substituents with varying electronic properties, positioned at key locations on the indazole ring (e.g., 5- and 6-positions).

Substituent (at C5)Electronic NaturePredicted Effect on Aldehyde Reactivity
-OCH₃Electron-Donating (Resonance)Decrease
-CH₃Electron-Donating (Inductive)Slight Decrease
-HNeutral (Reference)Baseline
-ClElectron-Withdrawing (Inductive > Resonance)Increase
-NO₂Strongly Electron-Withdrawing (Resonance & Inductive)Significant Increase

The rationale behind these predictions lies in the stability of the transition state during nucleophilic attack on the carbonyl carbon. Electron-withdrawing groups (EWGs) delocalize the developing negative charge on the oxygen atom, stabilizing the transition state and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) destabilize this transition state, leading to slower reactions. The position of the substituent is also critical; for instance, a nitro group at the 5-position is predicted to have a stronger activating effect than at the 6-position due to more effective resonance delocalization.[3]

Experimental Validation: Protocols for Quantifying Reactivity

To translate these theoretical predictions into empirical data, we present two robust experimental protocols that are well-suited for comparing the reactivity of aromatic aldehydes: the Knoevenagel condensation and the Wittig reaction. Monitoring these reactions over time using techniques like ¹H NMR or LC-MS will allow for the determination of reaction rates, providing a quantitative measure of reactivity.

Protocol 1: Comparative Kinetic Analysis via Knoevenagel Condensation

The Knoevenagel condensation, the reaction of an aldehyde with an active methylene compound, is an excellent choice for this comparative study.[4][5][6][7]

Objective: To determine the relative reaction rates of various substituted indazole-3-carbaldehydes with malononitrile.

Materials:

  • Substituted indazole-3-carbaldehydes (e.g., 5-methoxy, 5-nitro, etc.)

  • Malononitrile

  • Piperidine (catalyst)

  • Deuterated solvent (e.g., DMSO-d₆) for NMR monitoring

  • NMR tubes

  • Constant temperature NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each substituted indazole-3-carbaldehyde (0.1 M), malononitrile (0.1 M), and piperidine (0.01 M) in DMSO-d₆.

  • Reaction Setup: In an NMR tube, combine 0.5 mL of the indazole-3-carbaldehyde stock solution and 0.5 mL of the malononitrile stock solution.

  • Initiation and Monitoring: Equilibrate the NMR tube in the spectrometer at a constant temperature (e.g., 25 °C). Initiate the reaction by adding a specific volume of the piperidine stock solution. Immediately begin acquiring ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to the aldehydic proton of the starting material and a characteristic proton of the product. Plot the concentration of the starting material versus time to determine the initial reaction rate.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Caption: Workflow for Knoevenagel condensation kinetic study.

Protocol 2: Competitive Wittig Reaction

The Wittig reaction provides an alternative method to assess the relative reactivity of the indazole carbaldehydes.[8][9][10][11][12]

Objective: To compare the reactivity of a pair of substituted indazole-3-carbaldehydes in a competitive Wittig reaction.

Materials:

  • Two different substituted indazole-3-carbaldehydes (e.g., 5-methoxy and 5-nitro)

  • A stabilized Wittig ylide (e.g., (triphenylphosphoranylidene)acetic acid ethyl ester)

  • An internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Anhydrous solvent (e.g., THF)

  • GC-MS or LC-MS for analysis

Procedure:

  • Reaction Mixture: In a dry flask under an inert atmosphere, combine equimolar amounts of the two different indazole-3-carbaldehydes and the internal standard in anhydrous THF.

  • Reaction Initiation: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the Wittig ylide to the stirred solution at room temperature.

  • Reaction Quenching and Analysis: After a set period (e.g., 1 hour), quench the reaction with a small amount of water. Analyze the reaction mixture by GC-MS or LC-MS to determine the ratio of the two Wittig products. This ratio will reflect the relative reactivity of the two aldehydes.

Complementary Computational Analysis

To further bolster the experimental findings, computational chemistry, specifically Density Functional Theory (DFT), can be employed.[13] DFT calculations can provide valuable insights into the electronic properties of the substituted indazole-3-carbaldehydes.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#34A853"];

} Caption: Computational workflow for predicting reactivity.

By calculating properties such as the partial charge on the carbonyl carbon and the energy of the Lowest Unoccupied Molecular Orbital (LUMO), we can establish a theoretical correlation with the experimentally observed reactivity. A more positive partial charge and a lower LUMO energy would indicate a more electrophilic aldehyde and, consequently, higher reactivity towards nucleophiles.

Conclusion

The electronic nature of substituents on the indazole ring exerts a significant and predictable influence on the reactivity of the 3-carbaldehyde group. Electron-withdrawing groups enhance reactivity by increasing the electrophilicity of the carbonyl carbon, while electron-donating groups have the opposite effect. This guide provides a robust framework, combining theoretical predictions with detailed experimental protocols and computational analysis, for the systematic and quantitative evaluation of these electronic effects. By leveraging this integrated approach, researchers can gain a deeper understanding of the structure-activity relationships within the indazole scaffold, enabling the more rational design and efficient synthesis of novel therapeutic agents.

References

A Senior Application Scientist's Guide to the Isomeric Differentiation of Methyl-Indazole-Carbaldehydes by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Ambiguity in Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its synthesis, particularly through methylation and formylation, frequently yields a mixture of constitutional isomers. For researchers in drug development, the precise structural elucidation of these isomers is not merely an academic exercise; it is a critical step that dictates biological activity, pharmacokinetic properties, and intellectual property. Differentiating between N-1 and N-2 methylated indazoles, or discerning the substitution pattern on the benzene ring, is a common and significant challenge.

This guide provides an in-depth, practical comparison of Nuclear Magnetic Resonance (NMR) techniques for the unambiguous structural assignment of methyl-indazole-carbaldehyde isomers. We will move beyond a simple listing of methods to explain the underlying principles and causal logic behind experimental choices, empowering you to design and interpret your own experiments with confidence.

The Isomeric Landscape of Methyl-Indazole-Carbaldehydes

Alkylation of an indazole-carbaldehyde can occur at two different nitrogen atoms, leading to the N-1 (benzenoid) and N-2 (quinonoid) isomers.[1] The 1H-tautomer (N-1) is generally the more thermodynamically stable form.[1][3] Furthermore, the methyl and carbaldehyde groups can be positioned at various points on the indazole ring system, creating a complex array of potential structures that must be distinguished.

cluster_N1 N-1 Isomers cluster_N2 N-2 Isomers cluster_parent Parent Scaffolds N1_3_CHO 1-Methyl-1H-indazole-3-carbaldehyde N1_5_CHO 1-Methyl-1H-indazole-5-carbaldehyde N1_7_CHO 1-Methyl-1H-indazole-7-carbaldehyde N2_3_CHO 2-Methyl-2H-indazole-3-carbaldehyde Parent_3_CHO 1H-Indazole-3-carbaldehyde Parent_3_CHO->N1_3_CHO Methylation Parent_3_CHO->N2_3_CHO Methylation Parent_5_CHO 1H-Indazole-5-carbaldehyde Parent_5_CHO->N1_5_CHO Methylation

Figure 1: Common isomeric products resulting from the methylation of parent indazole-carbaldehydes.

A Multi-Technique NMR Approach for Unambiguous Assignment

A single NMR experiment is rarely sufficient. A robust structural elucidation relies on the synergistic interpretation of several 1D and 2D NMR experiments.

Pillar 1: 1D NMR Spectroscopy (¹H and ¹³C) - The First Clues

One-dimensional NMR provides the initial, foundational data for structural hypothesis.

  • ¹H NMR Spectroscopy: The proton spectrum offers immediate insights. The aldehyde proton (-CHO) typically appears as a singlet in the highly deshielded region of the spectrum (δ 9.9-10.3 ppm).[4] The key diagnostic signals, however, are the aromatic protons of the indazole ring. A crucial rule of thumb is the deshielding effect on the H-7 proton in N-2 isomers due to the anisotropic effect of the N-1 lone pair, causing it to resonate at a higher frequency compared to its N-1 counterpart.[1]

  • ¹³C NMR Spectroscopy: The carbon spectrum provides complementary and often more decisive data. The position of substitution significantly impacts the chemical shifts of the indazole carbons. Notably, the C3 carbon signal is a reliable indicator: in N-1 substituted indazoles, it typically resonates further downfield (e.g., ~135 ppm) compared to the more shielded C3 in N-2 isomers (e.g., ~123 ppm).[3] The aldehyde carbonyl carbon provides a consistent landmark, typically resonating around 187 ppm.[4][5]

Pillar 2: 2D NMR Spectroscopy - Confirming Connectivity and Spatial Proximity

Two-dimensional NMR experiments are indispensable for confirming the hypotheses generated from 1D spectra.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment is the essential starting point for 2D analysis. It maps all protons directly to the carbons they are attached to in a single bond. Its primary function is to unambiguously identify which carbon signals belong to protonated carbons, thereby immediately revealing the quaternary carbons (which show no correlation).[6] This simplifies the subsequent analysis of long-range correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for piecing together the molecular skeleton. It reveals correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). For differentiating methyl-indazole-carbaldehyde isomers, the following correlations are definitive:

    • N-Methyl to Ring Carbons: The protons of the N-CH₃ group will show a ³J correlation to key carbons in the pyrazole ring. For a 1-methyl isomer, a strong correlation is expected to the C7a carbon. For a 2-methyl isomer, a correlation to the C3 carbon is diagnostic.[7]

    • Aldehyde Proton to Ring Carbon: The aldehyde proton will show a ²J or ³J correlation to the carbon it is attached to (e.g., C3 for a 3-carbaldehyde isomer), confirming the position of the formyl group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): While HMBC confirms through-bond connectivity, NOESY confirms through-space proximity. This is the gold standard for definitively assigning the N-alkylation site. A clear NOE correlation between the N-methyl protons and a nearby proton on the indazole ring provides irrefutable evidence of their spatial relationship.

    • For N-1 Isomers: Expect a strong NOE between the N1-CH₃ protons and the H-7 proton.

    • For N-2 Isomers: Expect a strong NOE between the N2-CH₃ protons and the H-3 proton.

Comparative Data Summary

The following table summarizes typical chemical shift ranges observed for key atoms in distinguishing N-1 versus N-2 isomers of 3-carbaldehyde derivatives. All shifts are approximate and can vary based on solvent and other substituents.

Atom N-1 Isomer (1-Methyl-1H-indazole-3-carbaldehyde) N-2 Isomer (2-Methyl-2H-indazole-3-carbaldehyde) Rationale for Difference
H-7 ~7.7 ppm~7.9 ppm (Downfield)Deshielding by N-1 lone pair in N-2 isomer.[1]
N-CH₃ ~4.1 ppm~4.4 ppm (Downfield)Different electronic environment of the pyrazole ring.
CHO ~10.2 ppm~10.6 ppm (Downfield)The quinonoid system of the N-2 isomer deshields the C3 substituent.
C-3 ~143 ppm~123 ppm (Upfield)Significant change in electronic structure between benzenoid (N-1) and quinonoid (N-2) systems.[3]
C-7a ~141 ppm~140 ppmRelatively minor change compared to C-3.

A Validated Workflow for Isomeric Differentiation

A systematic approach ensures accurate and efficient structural determination. The following workflow integrates the key NMR experiments in a logical sequence.

A 1. Acquire 1D NMR (¹H, ¹³C, DEPT) B 2. Initial Assessment - Count protons & carbons - Analyze shifts & J-coupling - Note key δ(C3), δ(H7) A->B C 3. Formulate Hypothesis (N-1 vs. N-2, substitution pattern) B->C D 4. Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) C->D To test hypothesis E 5. Analyze Key Correlations D->E F Check for NOE: N-CH₃ ↔ H-7 (N-1) N-CH₃ ↔ H-3 (N-2) E->F Spatial Proximity G Check for HMBC: N-CH₃ → C7a (N-1) N-CH₃ → C3 (N-2) CHO → C3 F->G Through-Bond Connectivity H 6. Hypothesis Confirmed? (All data consistent) G->H I 7. Final Structure Assigned H->I Yes J Revise Hypothesis H->J No J->E Re-evaluate 2D data

Figure 2: A logical workflow for the structural elucidation of methyl-indazole-carbaldehyde isomers using NMR.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data quality.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the purified isomeric compound for ¹H and 2D NMR, or 20-40 mg for a standard ¹³C NMR experiment.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.[5] Ensure the solvent choice does not have signals that overlap with key analyte resonances. DMSO-d₆ is often preferred for these compounds due to its high solubilizing power.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution. A brief sonication may be used if necessary.

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz spectrometer. These should be adapted based on the specific instrument and sample concentration.

Experiment Parameter Typical Value Causality/Justification
¹H Pulse Programzg30Standard 30-degree pulse for quantitative analysis.
Spectral Width16 ppmCovers the full range of expected proton signals.
Acquisition Time~2.5 sEnsures good digital resolution.
Relaxation Delay (d1)2.0 sAllows for sufficient T1 relaxation between scans.
Number of Scans16Provides adequate signal-to-noise (S/N) for most samples.
¹³C Pulse Programzgpg30Proton-decoupled experiment with a 30-degree pulse.
Spectral Width240 ppmCovers the full range of expected carbon signals.
Relaxation Delay (d1)2.0 sStandard delay; may need to be increased for quaternary carbons.
Number of Scans1024Required for the low natural abundance and sensitivity of ¹³C.
HSQC Pulse Programhsqcedetgpsisp2.2Phase-sensitive with multiplicity editing (distinguishes CH/CH₃ from CH₂).
¹J(CH)145 HzOptimized for one-bond C-H coupling constants in sp² and sp³ systems.
Number of Scans2-4Typically sufficient for good S/N.
HMBC Pulse ProgramhmbcgpndqfGradient-selected, magnitude mode experiment.
nJ(CH)8 HzOptimized for long-range (2-3 bond) correlations.
Number of Scans8-16Requires more scans than HSQC to detect weaker correlations.
NOESY Pulse ProgramnoesygpphGradient-selected phase-sensitive experiment.
Mixing Time500-800 msAllows for the build-up of NOE between spatially close protons.
Number of Scans16Balances S/N with experiment time.

Conclusion

The differentiation of methyl-indazole-carbaldehyde isomers is a challenge readily overcome by the systematic application of modern NMR spectroscopy. While 1D NMR provides the initial clues, it is the strategic combination of 2D techniques—specifically HSQC, HMBC, and NOESY—that provides the irrefutable evidence required for unambiguous structural assignment. By leveraging through-bond (HMBC) and through-space (NOESY) correlations, researchers can confidently determine the site of methylation and the substitution pattern of the indazole core, ensuring the integrity and validity of their chemical biology and drug discovery efforts.

References

A Senior Application Scientist's Guide to Benchmarking Synthesis Efficiency for Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the indazole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. However, the synthesis of indazoles is nuanced by the existence of its isomers, primarily the 1H- and 2H-indazoles, with the less common 3H-indazole also being a synthetic target. The regioselectivity of N-alkylation or N-arylation is a critical parameter that dictates the final biological activity of the molecule. This guide provides an in-depth, objective comparison of synthetic methodologies for accessing different indazole isomers, with a focus on efficiency, regioselectivity, and scalability. The insights provided are grounded in established literature and aim to empower chemists to make informed decisions in their synthetic strategies.

The Challenge of Regioselectivity in Indazole Synthesis

Indazole exists in tautomeric forms, with the 1H-indazole being the more thermodynamically stable and predominant form.[1][2][3] This inherent stability often leads to the preferential formation of 1H-isomers under thermodynamic control.[4] Conversely, the 2H-isomer is often the kinetically favored product.[2] The synthetic challenge, therefore, lies in selectively accessing the desired isomer, as the biological profiles of N1- and N2-substituted indazoles can differ significantly. This guide will dissect various synthetic approaches, providing a comparative analysis to navigate this challenge.

Comparative Analysis of Synthetic Routes to Indazole Isomers

The choice of synthetic strategy is dictated by the desired isomeric outcome, available starting materials, and the required scale of the synthesis. Modern synthetic organic chemistry has seen a shift from classical condensation reactions to more sophisticated transition-metal-catalyzed and flow chemistry approaches, which offer greater control and efficiency.[5][6][7]

At-a-Glance: Performance Comparison of Key Indazole Synthetic Routes
Synthetic RouteTarget Isomer(s)Typical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Classical Condensation (e.g., Fischer Indazole Synthesis) Primarily 1H-indazolesModerate to GoodLimited by availability of substituted hydrazinesSimple, well-establishedOften requires harsh conditions, may produce isomeric mixtures
Transition-Metal-Catalyzed C-H Activation/Annulation 1H- and 2H-indazolesModerate to High (50-95%)[8]Broad for both coupling partners[8]High atom economy, access to complex derivatives[8]Catalyst cost and removal can be a concern
Copper-Catalyzed Multi-Component Reactions Primarily 2H-indazolesGood to ExcellentBroad, tolerates various functional groups[9][10]One-pot synthesis, operational simplicity[9][10]Ligand or additive may be required
Flow Chemistry Synthesis 1H- and 2H-indazolesGood to ExcellentVersatile, dependent on the specific flow setupEnhanced safety, scalability, and reproducibility[5][11][12]Requires specialized equipment
[3+2] Dipolar Cycloaddition (Sydnones and Arynes) Primarily 2H-indazolesGood to Excellent (often >80%)[8]Broad functional group tolerance[8]High yields, excellent regioselectivity for 2H-indazoles[8]Requires synthesis of sydnone precursors[8]
Davis-Beirut Reaction Primarily 2H-indazoles and indazolonesGood (typically 60-90%)[8]Tolerates a range of alkyl and some aryl amines[8]Metal-free, uses inexpensive starting materials[8]Can be low-yielding with certain substrates[8]

Deep Dive into Synthetic Methodologies: Protocols and Mechanistic Insights

Transition-Metal-Catalyzed Synthesis: A Versatile Approach

Transition-metal catalysis has revolutionized indazole synthesis, offering mild reaction conditions and broad substrate scope.[6][7] Rhodium and palladium catalysts, in particular, have been extensively used for C-H activation and annulation strategies to construct the indazole core.[1][6]

This protocol is adapted from the work of Yu and others, demonstrating an efficient synthesis of 1H-indazoles via C-H amidation and N-N bond formation.[6]

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add the arylimidate (0.20 mmol), [Cp*RhCl2]2 (5.0 mol%), Cu(OAc)2 (20 mol%), and AgSbF6 (20 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous 1,2-dichloroethane (DCE) (1.0 mL) and the nitrosobenzene (0.24 mmol, 1.2 equiv).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, filter the mixture through a pad of Celite and concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 1H-indazole.[8]

Causality Behind Experimental Choices:

  • Rh(III)/Cu(II) Co-catalysis: The rhodium catalyst facilitates the C-H activation, while the copper co-catalyst is crucial for the subsequent N-N bond formation.[6]

  • AgSbF6: This additive acts as a halide scavenger, enhancing the catalytic activity of the rhodium complex.

  • Anhydrous Conditions: The use of an inert atmosphere and anhydrous solvent is critical to prevent the deactivation of the catalyst.

G cluster_0 Rh(III)-Catalyzed C-H Activation and Annulation A Arylimidate + [Rh(III)] B C-H Activation (Rhodacycle formation) A->B -HX C Coordination of Nitrosobenzene B->C D N-N Bond Formation (Reductive Elimination) C->D E 1H-Indazole Product D->E Product Release F [Rh(I)] D->F G Oxidation by Cu(II) F->G Reoxidation G->A Catalyst Regeneration G cluster_1 Cu-Catalyzed Three-Component Synthesis of 2H-Indazoles Start 2-Bromobenzaldehyde + Primary Amine + Sodium Azide Step1 Condensation to form N-Aryl-imine Start->Step1 Step2 Cu-Catalyzed Intramolecular Amination Step1->Step2 CuI / TMEDA Step3 N-N Bond Formation with Azide Step2->Step3 Product 2-Aryl-2H-Indazole Step3->Product G cluster_2 Flow Chemistry Synthesis of 1H-Indazoles Reagents Solution A (o-Fluorobenzaldehyde) Solution B (Hydrazine) Pump Syringe Pumps Reagents:f0->Pump Reagents:f1->Pump Mixer T-Mixer Pump->Mixer Reactor Heated Flow Reactor Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection

References

A Senior Application Scientist's Guide to In Silico Docking: Evaluating 1-methyl-1H-indazole-5-carbaldehyde Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including potent anti-cancer properties.[1][2][3] This guide provides an in-depth, technical comparison of in silico docking studies of derivatives of 1-methyl-1H-indazole-5-carbaldehyde, a key building block for synthesizing diverse indazole-based compounds.[4][5] We will explore their potential as kinase inhibitors, a critical class of targets in oncology, and objectively compare their predicted performance with alternative heterocyclic scaffolds. This analysis is grounded in both computational predictions and supporting experimental data to ensure scientific integrity.

The Rationale: Why Indazole Derivatives and In Silico Docking?

Indazole derivatives are of significant interest in medicinal chemistry due to their structural resemblance to purines, enabling them to interact with the ATP-binding sites of a multitude of enzymes, particularly kinases.[6][7] Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, the development of small molecule kinase inhibitors is a major focus of oncological research.

In silico molecular docking has become an indispensable tool in this endeavor. It allows for the rapid, cost-effective prediction of the binding modes and affinities of small molecules to their protein targets at an atomic level.[8] This computational screening narrows down vast chemical libraries to a manageable number of promising candidates for synthesis and experimental validation, significantly accelerating the drug discovery pipeline.

This guide will focus on a comparative analysis of indazole derivatives against Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase implicated in renal cancer, using a closely related and well-documented series of 1-butyl-1H-indazole-3-carboxamide derivatives as a primary exemplar. For comparison, we will evaluate imidazole-based inhibitors targeting p38 MAP kinase, another key player in inflammatory and cancer signaling pathways.

Experimental Design & Workflow: A Self-Validating System

A robust in silico study is built on a foundation of careful planning and validation. The workflow described below is designed to be a self-validating system, ensuring the reliability of the generated data.

G cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_val Validation & Analysis p_prep Protein Preparation (PDB: 6FEW - DDR1) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (Indazole & Imidazole Derivatives) dock Molecular Docking (AutoDock 4) l_prep->dock grid->dock score Scoring & Ranking (Binding Energy - kcal/mol) dock->score redock Redocking of Co-crystallized Ligand dock->redock Validation interact Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) score->interact compare Comparison with Experimental Data (IC50 values) interact->compare

Figure 1: A generalized workflow for in silico molecular docking studies, emphasizing the preparation, docking, and validation phases.

Detailed Protocol: In Silico Docking of Indazole Derivatives against DDR1 (PDB: 6FEW)

This protocol is based on the methodology described for 1-butyl-1H-indazole-3-carboxamide derivatives, which serve as a proxy for derivatives of this compound.

  • Protein Preparation:

    • The crystal structure of the target protein, DDR1 kinase domain, was obtained from the Protein Data Bank (PDB ID: 6FEW).

    • Using Discovery Studio Visualizer, water molecules and co-crystallized ligands were removed from the protein structure.

    • Polar hydrogen atoms were added, and Kollman charges were assigned to the protein. The prepared protein structure was saved in PDBQT format for use in AutoDock.

  • Ligand Preparation:

    • The 2D structures of the 1-butyl-1H-indazole-3-carboxamide derivatives were drawn using ChemDraw and converted to 3D structures.

    • Energy minimization of the ligands was performed using the ChemBio3D module to obtain stable conformations.

    • The ligands were then prepared for docking by assigning Gasteiger charges and defining rotatable bonds. The prepared ligands were saved in PDBQT format.

  • Grid Generation:

    • A grid box was defined around the active site of DDR1, encompassing the amino acid residues known to be involved in ligand binding. The grid box dimensions were set to ensure that the ligand could freely rotate and translate within the binding pocket.

  • Molecular Docking:

    • Molecular docking was performed using AutoDock 4. The Lamarckian genetic algorithm was employed for the conformational search.

    • The docking parameters were set to a sufficient number of genetic algorithm runs to ensure a thorough search of the conformational space.

  • Analysis of Docking Results:

    • The docking results were clustered based on root-mean-square deviation (RMSD). The lowest energy conformation in the most populated cluster was selected as the most probable binding pose.

    • The binding energy (in kcal/mol) was used to rank the derivatives.

    • The interactions between the ligands and the protein (hydrogen bonds, hydrophobic interactions, etc.) were visualized and analyzed using Discovery Studio Visualizer.

Comparative Analysis: Indazole vs. Imidazole Derivatives

To provide a comprehensive comparison, we will analyze the docking results of the 1-butyl-1H-indazole-3-carboxamide derivatives against DDR1 and compare them with a study on imidazole-based inhibitors of p38 MAP kinase.

Case Study 1: Indazole Derivatives as DDR1 Inhibitors

A series of 1-butyl-1H-indazole-3-carboxamide derivatives were synthesized and docked against the renal cancer-related protein DDR1 (PDB: 6FEW). The docking results for the top-performing compounds are summarized below.

Compound IDStructureBinding Energy (kcal/mol)Interacting Residues
8v 1-butyl-N-(4-(trifluoromethoxy)phenyl)-1H-indazole-3-carboxamide-11.77ASP784, LYS655, MET699, GLU672, ILE675
8w 1-butyl-N-(3-chloro-4-fluorophenyl)-1H-indazole-3-carboxamide-11.64ASP784, LYS655, MET699, GLU672, ILE675
8y 1-butyl-N-(3-(trifluoromethyl)phenyl)-1H-indazole-3-carboxamide-11.52ASP784, LYS655, MET699, GLU672, ILE675

Table 1: Docking results of selected 1-butyl-1H-indazole-3-carboxamide derivatives against DDR1 (PDB: 6FEW). Data extracted from a study by Verma et al.

The high binding affinities (more negative binding energies) suggest a strong interaction between these indazole derivatives and the DDR1 active site. The interactions with key residues like ASP784 and LYS655 are crucial for inhibitory activity.

G cluster_protein DDR1 Active Site ASP784 ASP784 LYS655 LYS655 MET699 MET699 GLU672 GLU672 ILE675 ILE675 Indazole_8v Indazole Derivative (8v) Indazole_8v->ASP784 H-bond Indazole_8v->LYS655 H-bond Indazole_8v->MET699 Hydrophobic Indazole_8v->GLU672 Salt Bridge Indazole_8v->ILE675 Hydrophobic

Figure 2: A simplified representation of the key interactions between indazole derivative 8v and the active site of DDR1 kinase.

Case Study 2: Imidazole Derivatives as p38 MAP Kinase Inhibitors

In a separate study, a series of N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives were evaluated as p38 MAP kinase inhibitors. The docking and experimental data for the most potent compound are presented below.

Compound IDStructureDocking Score (kcal/mol)Experimental IC50 (nM)Target
AA6 2,4-dimethyl-N-(4-(trifluoromethyl)-1H-imidazol-1-yl)benzamide-7.83403.57p38 MAP Kinase
SB203580 (Reference Drug)-222.44p38 MAP Kinase

Table 2: Docking score and experimental inhibitory activity of a potent imidazole-based p38 MAP kinase inhibitor.[9]

The imidazole derivative AA6 demonstrated a strong docking score and significant, albeit slightly lower, in vitro inhibitory activity compared to the reference drug SB203580.[9] This highlights the potential of the imidazole scaffold as a kinase inhibitor.

Scientific Integrity: Correlation of In Silico and In Vitro Data

A crucial aspect of validating in silico studies is the correlation between predicted binding affinities and experimentally determined biological activities (e.g., IC50 values). A good correlation strengthens the predictive power of the docking model. While a direct comparison of the absolute binding energies between different studies and different targets is not meaningful, the trend within a series of compounds is highly informative.

For the imidazole derivatives targeting p38 MAP kinase, the study reported a good correlation between the docking scores and the in vitro anti-inflammatory activity.[9] Similarly, while the paper on indazole derivatives against DDR1 did not provide IC50 values, the strong binding energies of the top compounds suggest they are promising candidates for experimental validation.

Conclusion and Future Directions

The in silico docking studies presented in this guide strongly suggest that derivatives of this compound are promising candidates for the development of novel kinase inhibitors. The analysis of closely related 1-butyl-1H-indazole-3-carboxamide derivatives against DDR1 revealed high binding affinities and key interactions with the active site, indicating a high probability of potent inhibitory activity.

When compared to another class of heterocyclic kinase inhibitors, the imidazole-based p38 MAP kinase inhibitors, the indazole scaffold appears to be a highly competitive pharmacophore. Both scaffolds are capable of forming crucial interactions within the ATP-binding pocket of their respective kinase targets.

The causality behind these experimental choices lies in the established success of both indazole and imidazole moieties in kinase inhibitor design. The selection of DDR1 and p38 MAP kinase as targets is driven by their significant roles in cancer and inflammatory diseases, respectively, making them high-value targets for therapeutic intervention.

Future work should focus on the synthesis and in vitro testing of the most promising this compound derivatives identified through these in silico screens. A direct head-to-head comparison of the most potent indazole and imidazole derivatives against the same kinase target, with both docking and experimental data, would provide a definitive assessment of their relative potential. Such studies will be instrumental in advancing the development of the next generation of targeted cancer therapies.

References

The Isomeric Advantage: A Comparative Analysis of the Biological Activity of Indazole Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and Its Isomeric Complexity

Indazole, a bicyclic heterocyclic compound composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] Its structural versatility and ability to interact with a wide range of biological targets have led to the development of numerous therapeutic agents.[2] Indazole-based drugs have found applications as potent anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5]

A key feature of the indazole nucleus is the existence of positional isomers, primarily the 1H-, 2H-, and the less common 3H-tautomers.[6] The position of the nitrogen-bound hydrogen atom within the pyrazole ring significantly influences the molecule's electronic distribution, physicochemical properties, and, consequently, its biological activity.[1] Generally, the 1H-tautomer is the most thermodynamically stable and predominant form.[2] This guide provides a comprehensive comparative analysis of the biological activities of these indazole positional isomers, supported by experimental data, to empower researchers in the rational design of novel and more effective therapeutic agents.

Comparative Analysis of Biological Activity

The seemingly subtle difference in the nitrogen position between indazole isomers can lead to profound changes in their pharmacological profiles. This section delves into a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial activities, drawing upon key experimental findings.

Anticancer Activity: A Tale of Two Isomers in Kinase Inhibition

The indazole scaffold is a common motif in many kinase inhibitors, which are at the forefront of targeted cancer therapy. The spatial arrangement of nitrogen atoms in the indazole ring plays a crucial role in the molecule's ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.

A compelling example of isomeric differentiation is seen in the development of synthetic cannabinoids. Studies have shown that 1-alkyl-1H-indazole derivatives, such as AB-CHMINACA and AB-FUBINACA, are high-potency agonists of the cannabinoid receptors CB1 and CB2, with EC50 values in the low nanomolar range. In stark contrast, their corresponding 2-alkyl-2H-indazole regioisomers exhibit significantly lower potency, with EC50 values in the micromolar range.[7] This dramatic difference in activity underscores the critical importance of the N1-position for potent cannabinoid receptor activation.

In the context of tyrosine kinase inhibition, a series of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their activity against the Bcr-Abl kinase, a key target in chronic myeloid leukemia.[2] One of the most potent compounds identified, compound 89 , exhibited an IC50 value of 0.014 µM against the wild-type Bcr-Abl enzyme.[2] The 1H-indazole core in this compound is crucial for its activity, as it allows for key interactions within the kinase domain.

While direct comparative studies on a single scaffold are not always available, the collective evidence strongly suggests that the 1H-indazole isomer is often favored for potent kinase inhibition due to its ability to act as a hydrogen bond donor and acceptor in a manner that is complementary to the kinase active site.

Table 1: Comparative Anticancer Activity of Indazole Positional Isomers (Illustrative Examples)

Compound/IsomerTargetCell LineIC50/EC50 (µM)Reference
1-alkyl-1H-indazole (AB-CHMINACA) CB1 Receptor-0.0021[7]
2-alkyl-2H-indazole (AB-CHMINACA isomer) CB1 Receptor->10[7]
1H-Indazole-3-amine derivative (Compound 89) Bcr-Abl (wild-type)-0.014[2]
1H-Indazole-3-amine derivative (Compound 6o) K562 (Leukemia)K5625.15[3][8]
Anti-inflammatory Activity: The Impact of Isomerism on COX Inhibition and Beyond

Indazole derivatives have long been recognized for their anti-inflammatory properties, with the drug benzydamine being a notable example. The mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes.

A study investigating the anti-inflammatory potential of indazole and its substituted derivatives provided valuable comparative data. The study evaluated the in vivo anti-inflammatory activity of indazole, 5-aminoindazole, and 6-nitroindazole using the carrageenan-induced paw edema model in rats. Furthermore, the in vitro inhibitory activity against COX-2 was assessed.[4]

The results revealed that while all tested compounds exhibited anti-inflammatory and COX-2 inhibitory activity, their potencies varied significantly depending on the nature and position of the substituent. For instance, at a concentration of 50 µM, 5-aminoindazole showed the highest inhibition of COX-2.[4] This suggests that the electronic properties conferred by the substituent and its position on the indazole ring are critical determinants of anti-inflammatory efficacy.

In another study, a series of 2H-indazole derivatives were synthesized and evaluated as dual antimicrobial and anti-inflammatory agents. Several of these 2,3-diphenyl-2H-indazole derivatives displayed in vitro inhibitory activity against human COX-2.[9][10] Docking studies suggested a binding mode similar to that of the selective COX-2 inhibitor rofecoxib.[9][10] While a direct comparison with the corresponding 1H-isomers was not performed in this study, it highlights that the 2H-indazole scaffold can also serve as a template for potent anti-inflammatory agents.

Table 2: Comparative Anti-inflammatory Activity of Substituted Indazoles

CompoundIn Vivo ModelMaximum Inhibition of Edema (%)In Vitro TargetIC50 (µM)Reference
Indazole Carrageenan-induced paw edema61.03 (at 100 mg/kg)COX-218.76[4]
5-Aminoindazole Carrageenan-induced paw edema83.09 (at 100 mg/kg)COX-212.32[4]
6-Nitroindazole Carrageenan-induced paw edema71.21 (at 100 mg/kg)COX-223.42[4]
2,3-diphenyl-2H-indazole (Compound 18) --COX-215.5[9][10]
2,3-diphenyl-2H-indazole (Compound 23) --COX-218.2[9][10]
Antimicrobial Activity: Exploring the Isomeric Landscape for Novel Antibacterials and Antifungals

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indazole derivatives have shown promise in this area, with their activity being influenced by the isomeric form.

A study on 2H-indazole derivatives investigated their activity against a panel of protozoa, bacteria, and yeasts. Several 2,3-diphenyl-2H-indazole derivatives demonstrated potent antiprotozoal activity, in some cases exceeding that of the reference drug metronidazole.[9][10] For example, compound 18 was found to be 12.8 times more active than metronidazole against Giardia intestinalis.[9][10] Furthermore, some of these 2H-indazole derivatives exhibited in vitro growth inhibition against Candida albicans and Candida glabrata.[9][10]

Interestingly, a comparison with their parent 2-phenyl-2H-indazole analogs revealed that the addition of the C3-phenyl group did not consistently lead to enhanced activity, and in some cases, the simpler 2-phenyl-2H-indazoles were more potent.[9] This highlights the complex structure-activity relationships at play.

Another study evaluated the antimicrobial activity of a series of 2H-indazoles and found that some compounds displayed modest activity against Gram-positive bacteria, with MIC values ranging from 64 to 128 µg/mL.[11]

While there is a growing body of evidence for the antimicrobial potential of 2H-indazoles, comparative studies that include 1H- and 3H-isomers are needed to fully elucidate the optimal isomeric scaffold for antimicrobial drug design.

Table 3: Comparative Antimicrobial Activity of 2H-Indazole Derivatives

CompoundOrganismMIC/IC50 (µg/mL)Reference
2,3-diphenyl-2H-indazole (Compound 18) Giardia intestinalis0.13[9][10]
2,3-diphenyl-2H-indazole (Compound 18) Candida albicans31.2[9][10]
2,3-diphenyl-2H-indazole (Compound 23) Candida albicans31.2[9][10]
2-(4-(Trifluoromethoxy)phenyl)-2H-indazole (Compound 2) Enterococcus faecalis~128[11]
2-(2,4,6-trichlorophenyl)-2H-indazole (Compound 3) Enterococcus faecalis~128[11]
2-(p-tolyl)-2H-indazole (Compound 5) Staphylococcus aureus64-128[11]

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure the reliability and reproducibility of biological activity data, standardized and validated experimental protocols are essential. This section provides detailed methodologies for the key assays discussed in this guide.

In Vitro Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Cell Viability Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cancer cells to logarithmic growth phase cell_seeding 2. Seed cells in a 96-well plate and incubate for 24h cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of indazole isomers cell_seeding->compound_prep compound_add 4. Add compounds to wells and incubate for 48-72h compound_prep->compound_add mtt_add 5. Add MTT solution to each well and incubate for 4h compound_add->mtt_add formazan_solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_add->formazan_solubilization read_absorbance 7. Measure absorbance at 570 nm using a plate reader formazan_solubilization->read_absorbance calc_ic50 8. Calculate cell viability and determine IC50 values read_absorbance->calc_ic50

Caption: Workflow for determining the in vitro anticancer activity of indazole isomers using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the indazole isomers for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).[3][8]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model is employed to screen for acute anti-inflammatory activity.

Workflow for Carrageenan-Induced Paw Edema Assay

Paw_Edema_Workflow cluster_prep Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Edema Measurement cluster_analysis Data Analysis animal_acclimatization 1. Acclimatize rats to laboratory conditions animal_grouping 2. Group animals and measure initial paw volume animal_acclimatization->animal_grouping compound_admin 3. Administer indazole isomers or vehicle orally or IP animal_grouping->compound_admin carrageenan_injection 4. Inject carrageenan into the subplantar region of the hind paw compound_admin->carrageenan_injection paw_measurement 5. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5h) carrageenan_injection->paw_measurement calc_edema 6. Calculate the increase in paw volume (edema) paw_measurement->calc_edema calc_inhibition 7. Determine the percentage inhibition of edema calc_edema->calc_inhibition

Caption: Workflow for assessing the in vivo anti-inflammatory activity of indazole isomers.

Step-by-Step Methodology:

  • Animal Dosing: Administer the test compounds (indazole isomers) or vehicle to groups of rats.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[4]

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis MIC Determination compound_dilution 1. Prepare serial dilutions of indazole isomers in a 96-well plate inoculum_prep 2. Prepare a standardized bacterial or fungal inoculum compound_dilution->inoculum_prep inoculation 3. Inoculate each well with the microbial suspension inoculum_prep->inoculation incubation 4. Incubate the plate at an appropriate temperature and time inoculation->incubation visual_inspection 5. Visually inspect for microbial growth (turbidity) incubation->visual_inspection mic_determination 6. Determine the MIC as the lowest concentration with no visible growth visual_inspection->mic_determination

Caption: Workflow for determining the minimum inhibitory concentration (MIC) of indazole isomers.

Step-by-Step Methodology:

  • Serial Dilution: Prepare two-fold serial dilutions of the indazole isomers in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The positional isomerism of the indazole scaffold is a critical determinant of its biological activity. The available evidence, though not always from direct head-to-head comparisons, strongly indicates that the 1H- and 2H-isomers can exhibit markedly different potencies and even distinct pharmacological profiles. While the 1H-isomer appears to be frequently favored for kinase inhibition in anticancer drug design, the 2H-scaffold has shown significant promise in the development of novel anti-inflammatory and antimicrobial agents. The biological activities of 3H-indazole derivatives remain a largely unexplored area, representing a potential opportunity for future research.

For researchers and drug development professionals, a thorough understanding of the structure-activity relationships of indazole positional isomers is paramount. The choice of isomeric scaffold should be a deliberate and data-driven decision, guided by the specific biological target and desired therapeutic outcome. Future research should focus on systematic, comparative studies of all three major indazole isomers to build a more comprehensive understanding of their therapeutic potential and to unlock the full power of this versatile heterocyclic scaffold.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational and disposal plan for 1-methyl-1H-indazole-5-carbaldehyde (CAS No. 872607-89-1).[1] As a crucial intermediate in pharmaceutical and agrochemical synthesis, its proper handling and disposal are paramount to ensuring laboratory safety and environmental compliance.[1] This document moves beyond mere procedural lists to explain the scientific rationale behind each step, ensuring a self-validating system of safety and responsibility for all laboratory personnel.

Disclaimer: The toxicological properties of this compound have not been fully investigated.[2] Therefore, this compound must be handled as a potentially hazardous substance. The procedures outlined below are based on established principles of chemical waste management and safety data from structurally analogous compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and adhere to all local, regional, and national regulations.[2][3]

Hazard Assessment and Characterization

Understanding the potential hazards is the foundation of safe disposal. While comprehensive data for this specific molecule is limited, information from related indazole and aldehyde compounds allows us to infer a likely hazard profile. It is prudent to assume this compound may be harmful if swallowed and may cause skin and eye irritation.[4][5]

PropertyDataSource
Chemical Name This compound
CAS Number 872607-89-1[1]
Molecular Formula C₉H₈N₂O[1]
Appearance Yellow to pale yellow solid[1]
Inferred Hazards Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319)[4]
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning

Causality Behind Precaution: The precautionary principle is critical here. The aldehyde functional group can be reactive, and heterocyclic compounds like indazole can have complex biological effects. By treating the compound based on the hazards of its structural relatives, we build a robust margin of safety into all handling and disposal operations.

Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Direct exposure is the primary risk during handling and disposal. Engineering controls (like fume hoods) are the first line of defense, but a comprehensive PPE protocol is mandatory.

  • Eye Protection: Wear chemical safety goggles or glasses with side-shields.[6] This is crucial to prevent irritation from accidental splashes or contact with fine powder.

  • Hand Protection: Use impervious, chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[6]

  • Body Protection: A standard laboratory coat is required to protect against skin contact.[6] Ensure it is fully buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[6]

Step-by-Step Disposal Protocol

The guiding principle is that this compound must be disposed of as hazardous chemical waste.[3][6] Under no circumstances should it be disposed of in the regular trash or down the sewer drain. [3][7]

Step 1: Waste Classification and Segregation

  • Action: Designate all unused this compound, reaction residues containing it, and any materials used for spill cleanup as hazardous chemical waste.

  • Rationale: This classification ensures the waste enters the correct, regulated disposal stream, preventing environmental contamination and harm to human health.[7] Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department to avoid potentially hazardous reactions.[3]

Step 2: Primary Containment

  • Action: Collect all waste in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene or glass).[6][8] The container must have a tightly sealing lid and be kept closed except when actively adding waste.[3][6][8]

  • Rationale: Proper containment is essential to prevent spills and the release of vapors.[8] The container should not be filled beyond 90% of its capacity to allow for expansion and prevent over-pressurization.[8]

Step 3: Comprehensive Labeling

  • Action: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"[6]

    • The approximate concentration and quantity of the waste.

    • The date accumulation started.

    • Relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").

  • Rationale: Accurate labeling is a regulatory requirement and is critical for communicating hazards to everyone in the laboratory and to the ultimate waste handlers, ensuring safe transport and disposal.[8]

Step 4: Secure Storage

  • Action: Store the labeled waste container in a designated, well-ventilated, and secure area. This should be a satellite accumulation area or a central hazardous waste storage facility. The container must be placed within a secondary containment unit (such as a chemical-resistant tray or bin) to contain any potential leaks.[3][6]

  • Rationale: Secondary containment is a critical safety measure that ensures that if the primary container fails, the hazardous material is captured, preventing a wider spill and environmental release.[3]

Step 5: Final Disposal Arrangement

  • Action: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[3] Do not attempt to transport the waste off-site yourself.

  • Rationale: Final disposal of hazardous waste must be handled by trained professionals and taken to a licensed treatment, storage, and disposal facility (TSDF) to ensure it is managed in an environmentally sound and legally compliant manner.[5][9]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is required.

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Avoid raising dust.

    • Carefully sweep or scoop the material into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.[3]

    • Prevent entry into the affected area.

Visual Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G Disposal Workflow for this compound A Identify Waste Stream B Pure Compound / Reaction Residue A->B C Contaminated Labware / PPE (Gloves, Wipes, etc.) A->C D Classify as Hazardous Chemical Waste B->D C->D E Segregate from Incompatible Waste D->E F Use Designated, Labeled, and Closed Container E->F G Store in Secure Area with Secondary Containment F->G H Arrange Pickup by EHS for Final Disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-methyl-1H-indazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, "routine" should never equate to "complacent," especially when working with compounds whose toxicological profiles are not fully characterized. 1-methyl-1H-indazole-5-carbaldehyde is one such compound. As a substituted indazole, it belongs to a class of compounds known for diverse pharmacological activities. The presence of an aldehyde functional group introduces specific hazards, such as the potential for irritation and sensitization.[1][2][3]

This guide provides a comprehensive framework for selecting and using Personal Protective Equipment (PPE) when handling this compound. The principles outlined here are grounded in a risk-based approach, emphasizing that PPE is the final and critical barrier between the researcher and potential exposure.

Hazard Analysis: Understanding the Compound

A thorough risk assessment begins with understanding the inherent hazards of the material. For this compound, we must consider two key structural features:

  • The Indazole Core: Indazole derivatives are prevalent in medicinal chemistry due to their wide range of biological activities. While this makes them valuable as potential therapeutics, it also means they can have potent, unintended effects if exposure occurs. Many new chemical entities lack sufficient toxicological data, so it is prudent to treat them as potentially potent compounds.[4]

  • The Aldehyde Group: Aldehydes as a class of chemicals are known for their reactivity.[2] They can be irritants to the skin, eyes, and respiratory system.[1][3][5] Furthermore, some aldehydes are known sensitizers, meaning that repeated exposure can lead to an allergic reaction.

A review of available safety data indicates that similar compounds can cause skin and serious eye irritation.[6][7] Therefore, a cautious approach is warranted.

Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is crucial to emphasize the primacy of engineering controls. The open handling of potent powdered materials is strongly discouraged.[8] All operations involving this compound as a solid or in a volatile solvent should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4][9] For larger quantities or tasks with a high potential for aerosolization, a glovebox or containment ventilated enclosure (CVE) should be considered.[4][10]

A Multi-Barrier Approach to Personal Protective Equipment (PPE)

PPE selection should be based on a thorough risk assessment of the specific procedures being performed. The following recommendations provide a baseline for handling this compound.

Dermal Protection: Hands and Body

Hand Protection: The choice of gloves is critical. Factors such as material, thickness, and breakthrough time must be considered.[11][12] For incidental contact, such as when handling sealed containers, standard nitrile laboratory gloves are generally acceptable. However, for tasks involving direct handling, weighing, or dissolution, more robust protection is necessary.

Butyl rubber gloves are an excellent choice for protection against a wide variety of chemicals, including aldehydes.[11] Neoprene also offers good resistance.[11] It is always recommended to double-glove when handling potent compounds. This practice not only provides an additional layer of protection but also allows for the safe removal of the outer glove if it becomes contaminated.

Glove Selection Comparison for Handling Aldehydes:

Glove MaterialProtection Level (General Aldehydes)Notes
Butyl Rubber Very Good Recommended for extended handling and protection against a wide range of chemicals.[11]
Neoprene Good Offers good pliability and dexterity.[11]
Nitrile Fair to Good Suitable for splash protection and incidental contact.[13] Not recommended for prolonged immersion.
Natural Rubber (Latex) Fair Can provide protection against some water solutions of acids and alkalis, but may not be suitable for organic compounds.[11] Prone to causing allergic reactions.

This table is for general guidance. Always consult the glove manufacturer's specific chemical resistance data.[14][15]

Body Protection: A clean, buttoned laboratory coat should be worn at all times. For tasks with a higher risk of splashes or spills, consider a chemically resistant apron or disposable sleeves. Contaminated lab coats should be professionally laundered and not taken home.

Eye and Face Protection: A Non-Negotiable Requirement

Eye protection is mandatory in any laboratory where chemicals are handled.[16][17] Due to the irritant nature of this compound, appropriate eye protection is critical.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.[16][17][18]

  • Recommended for Splash Hazard: When handling solutions or performing tasks that could generate splashes, chemical splash goggles should be worn.[17][18] Goggles provide a seal around the eyes, offering superior protection against liquid hazards.[18]

  • Face Shield: For procedures with a significant risk of splashing, such as when handling larger volumes or during vigorous mixing, a face shield should be worn in conjunction with safety goggles.

Respiratory Protection: When Engineering Controls Are Not Enough

In most laboratory-scale operations, working within a properly functioning chemical fume hood will provide adequate respiratory protection. However, a respirator may be necessary in certain situations, such as:

  • Cleaning up a large spill outside of a containment device.

  • When engineering controls are not available or are malfunctioning.

  • During procedures that generate significant dust or aerosols.[10]

If a respirator is required, a comprehensive respiratory protection program must be in place that complies with OSHA standard 29 CFR 1910.134.[19][20] This includes medical evaluation, fit testing, and training.[19][20]

For protection against fine chemical dust, a half-mask or full-facepiece air-purifying respirator with N95, R95, or P95 particulate filters would be appropriate.[21][22][23] If vapors are also a concern, combination cartridges for organic vapors and particulates should be used.[24][25]

Procedural Guidance: Safe Handling and Disposal Workflow

A systematic approach to handling and disposal is essential for minimizing risk.

Safe Handling Workflow

The following diagram illustrates a safe workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal A Don Appropriate PPE (Double Gloves, Goggles, Lab Coat) B Verify Fume Hood is Functioning Correctly A->B C Weigh Compound in a Disposable Weigh Boat B->C D Carefully Transfer to Vessel C->D E Add Solvent Slowly to Avoid Splashing D->E F Cap and Seal Vessel E->F G Decontaminate Surfaces with Appropriate Solvent F->G H Dispose of Contaminated Waste in Labeled Hazardous Waste Container G->H I Remove Outer Gloves Before Exiting Hood H->I J Wash Hands Thoroughly I->J

Caption: Safe handling workflow for potent chemical compounds.

Spill and Disposal Management

In the event of a spill, evacuate the area if necessary and follow your institution's established emergency procedures. For small spills of solid material within a fume hood, carefully sweep up the material and place it in a sealed, labeled hazardous waste container.

All waste contaminated with this compound, including disposable gloves, weigh boats, and contaminated wipes, must be disposed of as hazardous chemical waste.[26][27] Waste containers must be kept closed except when adding waste and should be clearly labeled.[26][28] Follow all local, state, and federal regulations for hazardous waste disposal, as mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[26][27][29][30]

Conclusion: A Culture of Safety

The safe handling of this compound is not merely about following a checklist of PPE. It is about fostering a deep-seated culture of safety. This involves understanding the potential hazards of the materials you work with, utilizing engineering controls as your primary means of protection, and selecting and using PPE as a final, critical barrier. By integrating these principles into your daily laboratory practices, you can protect yourself and your colleagues while advancing your research goals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.